Dl-alanyl-glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopropanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXISPYVYMQWFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922784 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
687-69-4, 1188-01-8, 3997-90-8 | |
| Record name | Alanylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DL-Alanylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Alanylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alanylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-alanylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to DL-Alanyl-Glycine: Chemical Structure, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-alanyl-glycine is a dipeptide composed of the amino acids DL-alanine and glycine. As a racemic mixture, it contains equal amounts of the D-alanyl-glycine and L-alanyl-glycine enantiomers. This simple dipeptide serves as a fundamental building block in peptide synthesis and is a subject of interest in biochemical research. Its zwitterionic nature at physiological pH influences its solubility and potential biological interactions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound, as well as its biological context, to support its application in research and drug development.
Chemical Structure and Identification
This compound is formed through a peptide bond between the carboxyl group of alanine and the amino group of glycine. The presence of a chiral center on the alanine residue results in the D and L enantiomers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1188-01-8 |
| Molecular Formula | C₅H₁₀N₂O₃ |
| Molecular Weight | 146.14 g/mol |
| IUPAC Name | 2-(2-aminopropanoylamino)acetic acid |
| Synonyms | H-DL-Ala-Gly-OH, Glycine, N-DL-alanyl- |
| InChI | InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9) |
| InChIKey | CXISPYVYMQWFLE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NCC(=O)O)N |
Physicochemical Properties
This compound is a white crystalline powder with good solubility in water, a characteristic attributed to its zwitterionic nature.[1] Its properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Physical State | White to almost white powder/crystal | [1][2] |
| Melting Point | 225 °C | [3] |
| Boiling Point | 417.4 °C (at 760 mmHg) | [3] |
| Water Solubility | Almost transparent | [1][2] |
| pKa₁ (α-COOH) | 3.14 (estimate) | |
| pKa₂ (α-NH₃⁺) | 8.14 (estimate) | |
| logP | -0.37440 (calculated) | [3] |
| Storage Temperature | Room temperature (recommended <15°C) or -15°C | [1][2] |
Spectroscopic Analysis
Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the alanine methyl group (a doublet), the alanine α-proton (a quartet), and the glycine α-protons (a doublet, due to coupling with the amide proton). The amide and amine protons will appear as broader signals.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals: the alanine methyl carbon, the alanine α-carbon, the glycine α-carbon, and the two carbonyl carbons from the peptide bond and the C-terminus.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (in D₂O)
| Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) | Multiplicity |
| Ala-CH₃ | ~17 | 3H | ~1.4 | Doublet |
| Ala-α-CH | ~52 | 1H | ~3.9 | Quartet |
| Gly-α-CH₂ | ~43 | 2H | ~3.8 | Singlet* |
| Ala-C=O | ~175 | - | - | - |
| Gly-C=O | ~173 | - | - | - |
| In D₂O, coupling to the amide proton is lost, resulting in a singlet. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for its functional groups. Key expected peaks include:
-
~3400-2500 cm⁻¹: Broad O-H stretch (carboxylic acid) and N-H stretches (amine and amide).
-
~1650 cm⁻¹: C=O stretch of the amide I band.
-
~1550 cm⁻¹: N-H bend of the amide II band.
-
~1400 cm⁻¹: C-O stretch or O-H bend of the carboxylic acid.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 146. The fragmentation pattern will include characteristic losses, such as the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the peptide bond, resulting in fragments corresponding to the individual amino acid residues. The primary fragments are expected at m/z 74 (glycine fragment) and m/z 72 (alanine fragment).
Experimental Protocols
General Protocol for Solution-Phase Synthesis
A common method for dipeptide synthesis is the solution-phase approach using coupling agents. This protocol outlines a general procedure for synthesizing this compound.
Methodology:
-
Protection: The amino group of DL-alanine is first protected, commonly with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent self-polymerization.
-
Activation: The protected DL-alanine (1.0 eq.) is dissolved in an anhydrous solvent like N,N-Dimethylformamide (DMF). A racemization suppressor such as 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) is added. The mixture is cooled to 0°C, and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) is added to activate the carboxyl group.
-
Coupling: In a separate flask, glycine (1.0 eq.) is dissolved in DMF, often with a non-nucleophilic base to neutralize its hydrochloride salt if used. This solution is then added to the activated alanine mixture. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up: The reaction mixture is acidified with dilute HCl and extracted with an organic solvent like ethyl acetate. The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification of Protected Dipeptide: The crude protected dipeptide can be purified by recrystallization or column chromatography.
-
Deprotection: The protecting group is removed to yield the final this compound. For a Cbz group, this is typically done by catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst). For a Boc group, strong acid (e.g., trifluoroacetic acid) is used.
-
Final Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
General Protocol for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of dipeptides. Due to the lack of a strong chromophore, derivatization or specialized detection methods are often required.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid, TFA) to improve peak shape.
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV Detection: Low wavelength UV (e.g., 210-220 nm) can be used to detect the peptide bond.
-
Pre-column Derivatization: For higher sensitivity, the sample can be derivatized with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), followed by fluorescence detection.[4]
-
Mass Spectrometry (LC-MS): Provides both separation and mass information, offering high specificity and sensitivity.
-
-
Sample Preparation: The this compound sample is dissolved in the mobile phase A or a suitable solvent at a known concentration (e.g., 1 mg/mL). The solution is filtered through a 0.45 µm filter before injection.
Biological Context and Potential Signaling Pathways
Direct signaling pathways specifically initiated by this compound have not been extensively characterized. Its primary biological relevance lies in its role as a source of its constituent amino acids, glycine and alanine, following hydrolysis by peptidases in vivo.[5] Dipeptides can be metabolized in various organs, including the liver, kidney, and gut.[5]
Glycine-Mediated Neurotransmission
Upon hydrolysis, the released glycine can act as a major inhibitory neurotransmitter, primarily in the spinal cord and brainstem.[1]
-
Mechanism: Glycine binds to strychnine-sensitive ionotropic glycine receptors (GlyRs) on the postsynaptic membrane.
-
Signaling: Activation of GlyRs, which are ligand-gated chloride channels, leads to an influx of chloride ions (Cl⁻).[1]
-
Effect: The influx of negatively charged chloride ions causes hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.[1]
Alanine and the Glucose-Alanine Cycle
The alanine component, particularly L-alanine, plays a crucial role in the glucose-alanine cycle, an important metabolic pathway for transporting nitrogen from peripheral tissues (like muscle) to the liver.[3]
-
In Muscle: During periods of fasting or prolonged exercise, muscle protein is broken down, and the amino groups are transferred to pyruvate (a product of glycolysis) to form alanine.
-
Transport: Alanine is released into the bloodstream and transported to the liver.
-
In Liver: In the liver, alanine is converted back to pyruvate through transamination. The pyruvate is then used as a substrate for gluconeogenesis to produce new glucose.[6]
-
Recycling: This newly synthesized glucose can be released back into the bloodstream to be used by muscle and other tissues as an energy source, completing the cycle.[3]
Conclusion
This compound is a fundamental dipeptide with well-defined chemical and physical properties. While it lacks a specific signaling role of its own, its importance is derived from its function as a carrier and source of the bioactive amino acids glycine and alanine. A thorough understanding of its synthesis, purification, and analytical characterization, as provided in this guide, is crucial for its effective use in peptide chemistry, nutritional science, and as a tool for studying the metabolic pathways of its constituent amino acids.
References
- 1. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alanine - Wikipedia [en.wikipedia.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to DL-Alanyl-glycine (CAS 1188-01-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Alanyl-glycine is a dipeptide composed of the amino acids alanine and glycine, identified by the CAS number 1188-01-8. It exists as a racemic mixture, containing equal amounts of the D-alanyl-glycine and L-alanyl-glycine enantiomers.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential biological relevance, including its transport and metabolism in mammalian systems. While specific biological activity and toxicology data for this compound are limited, this document extrapolates from the known behavior of dipeptides to provide a foundational understanding for researchers.
Core Characteristics and Properties
This compound is a white crystalline powder.[1] As a dipeptide, its structure features a peptide bond linking the alanine and glycine residues. Its zwitterionic nature at physiological pH contributes to its solubility in water.[2]
Physicochemical and Thermochemical Data
The following tables summarize the key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 1188-01-8 | [2][3][4][5] |
| Molecular Formula | C5H10N2O3 | [2][3][5] |
| Molecular Weight | 146.14 g/mol | [3] |
| Appearance | White to off-white powder/crystal | [5] |
| Melting Point | 225 °C | [1] |
| Boiling Point | 417.4 °C at 760 mmHg | [1] |
| Density | 1.263 g/cm³ | [1] |
| Water Solubility | Soluble | [2][5] |
| LogP | -3.7 | [3] |
| Topological Polar Surface Area | 92.4 Ų | [3][5] |
| Thermochemical Property | Description |
| ΔcH°solid | Standard solid enthalpy of combustion |
| Cp,gas | Ideal gas heat capacity |
| Cp,solid | Solid phase heat capacity |
| ΔfG° | Standard Gibbs free energy of formation |
| ΔfH°gas | Enthalpy of formation at standard conditions (gas) |
| ΔfH°solid | Solid phase enthalpy of formation at standard conditions |
| ΔfusH° | Enthalpy of fusion at standard conditions |
| ΔvapH° | Enthalpy of vaporization at standard conditions |
Synthesis of this compound
This compound can be synthesized using standard peptide synthesis methodologies, most notably solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a generalized methodology for the synthesis of a dipeptide like this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials and Reagents:
-
Fmoc-Gly-Wang resin (or similar)
-
Fmoc-DL-Alanine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or similar
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The Fmoc-Gly-Wang resin is swelled in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the glycine residue is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes. This step is repeated once to ensure complete deprotection. The resin is then thoroughly washed with DMF.
-
Coupling of Fmoc-DL-Alanine:
-
In a separate vial, Fmoc-DL-Alanine (3 equivalents relative to resin loading) is pre-activated by dissolving it in DMF with HBTU (2.9 equivalents) and DIPEA (6 equivalents).
-
This activation mixture is added to the deprotected resin.
-
The reaction is agitated for 1-2 hours at room temperature.
-
-
Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage from Resin: The synthesized dipeptide is cleaved from the resin support using a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is washed with cold ether. The crude dipeptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow for Solid-Phase Peptide Synthesis of this compound
Biological Activity and Drug Development Relevance
While this compound is primarily used as a building block in peptide synthesis, its potential biological activities are of interest to drug development professionals.[1] Direct studies on the biological effects of this compound are scarce; however, insights can be drawn from the known roles of its constituent amino acids and the general behavior of dipeptides in mammalian systems.
Absorption and Metabolism: The Role of Peptide Transporters
In mammals, the absorption of di- and tripeptides from the intestine and their reabsorption in the kidneys are primarily mediated by proton-coupled oligopeptide transporters (POTs), namely PepT1 and PepT2.[8][9] These transporters facilitate the uptake of a wide range of di- and tripeptides, as well as peptidomimetic drugs such as β-lactam antibiotics and ACE inhibitors.[8]
-
PepT1 is a high-capacity, low-affinity transporter predominantly found in the small intestine.[10]
-
PepT2 is a low-capacity, high-affinity transporter expressed in various tissues, including the kidneys, lungs, and brain.[8][10]
The transport of peptides via POTs is an active process driven by a proton gradient, which is maintained by the Na+/H+ exchanger on the cell membrane.[9] This mechanism allows for the efficient absorption and conservation of amino acids from dietary proteins. It is highly probable that this compound is a substrate for these transporters, which would govern its pharmacokinetic profile following oral administration. Once inside the cell, dipeptides are typically hydrolyzed by intracellular peptidases into their constituent amino acids, alanine and glycine, which then enter the body's amino acid pool.
Generalized Signaling Pathway for Dipeptide Transport
Potential Therapeutic and Nutritional Applications
Given that this compound is a source of alanine and glycine, it may have nutritional applications. Glycine itself has been studied for its roles in various physiological processes, including neurotransmission, anti-inflammatory responses, and cytoprotection.[11][12][13] Alanine is a key amino acid in glucose metabolism. Dipeptides are sometimes used in clinical nutrition as they can be more readily absorbed than free amino acids in certain conditions.
In drug development, dipeptides can be used as building blocks for larger therapeutic peptides or as precursors in the synthesis of small molecule drugs.[14] The stability and transport characteristics of dipeptides can be exploited to improve the delivery of active pharmaceutical ingredients.
Toxicology and Safety
There is a lack of specific toxicological studies on this compound. However, as a simple dipeptide that is likely hydrolyzed to its constituent, common amino acids, it is expected to have a low toxicity profile. For the related tripeptide, D,L-Alanylglycylglycine, GHS classifications indicate it may cause an allergic skin reaction.[15]
Conclusion
This compound (CAS 1188-01-8) is a fundamental dipeptide with well-characterized physicochemical properties. Its primary application is in peptide synthesis, where it serves as a valuable building block for the construction of more complex peptides for research and pharmaceutical development. While direct biological data on this compound is limited, its transport and metabolism are likely governed by the well-established pathways for dipeptides in mammals, involving the PepT1 and PepT2 transporters. This guide provides a foundational resource for professionals in the field, summarizing the available technical data and providing context for its synthesis and potential biological relevance. Further research is needed to fully elucidate the specific biological activities and toxicological profile of this dipeptide.
References
- 1. Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics | eLife [elifesciences.org]
- 2. CAS 1188-01-8: dl-ala-gly | CymitQuimica [cymitquimica.com]
- 3. Alanylglycine | C5H10N2O3 | CID 79094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1188-01-8 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Driving force for peptide transport in mammalian intestine and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of mammalian proton-coupled peptide transporters [elifesciences.org]
- 11. The effect of glycine administration on the characteristics of physiological systems in human adults: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug precursors - Wikipedia [en.wikipedia.org]
- 15. D,L-Alanylglycylglycine | C7H13N3O4 | CID 136714 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of DL-Alanyl-Glycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for the dipeptide DL-alanyl-glycine. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of chemical, enzymatic, and biotechnological methodologies. This document aims to serve as a core resource, presenting quantitative data in structured tables, detailed experimental protocols, and visualized workflows to facilitate a deeper understanding and practical application of these synthetic strategies.
Introduction
This compound is a dipeptide composed of the amino acids alanine and glycine. Its synthesis is a fundamental process in peptide chemistry and is relevant to various fields, including pharmacology and biochemistry. The production of this dipeptide can be achieved through several distinct pathways, each with its own set of advantages and challenges. This guide will explore the intricacies of solution-phase and solid-phase chemical synthesis, delve into the potential of enzymatic catalysis, and touch upon emerging biotechnological production methods.
Chemical Synthesis of this compound
Chemical synthesis remains a robust and widely utilized approach for producing dipeptides like this compound. The primary strategies involve either solution-phase or solid-phase peptide synthesis (SPPS).
Solution-Phase Synthesis
Solution-phase synthesis involves the coupling of protected amino acid derivatives in a suitable solvent. This method is often preferred for the synthesis of short peptides and allows for the purification of intermediates at each step.
Materials:
-
Fmoc-glycine (Fmoc-Gly-OH)
-
DL-Alanine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation: Dissolve Fmoc-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in DMF. Cool the solution to 0°C in an ice bath. Add EDC (1.1 equivalents) and stir for 30 minutes to activate the carboxylic acid.[1]
-
Coupling: In a separate flask, dissolve DL-Alanine (1.0 equivalent) in DMF. Add this solution to the activated Fmoc-Gly-OH solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Work-up: Dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Gly-DL-Ala.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2] This method simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing.[2]
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-DL-Alanine-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from glycine. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve Fmoc-DL-Alanine-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling completion using a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude this compound by high-performance liquid chromatography (HPLC).
References
An In-depth Technical Guide to DL-alanyl-glycine: IUPAC Nomenclature, Synonyms, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dipeptide DL-alanyl-glycine, a molecule of interest in various biochemical and pharmaceutical research areas. This document details its IUPAC name, extensive synonyms, and key physicochemical properties. Furthermore, it outlines a general methodology for its synthesis, purification, and characterization, and illustrates the metabolic context of dipeptides.
Chemical Identity: IUPAC Name and Synonyms
The nomenclature of a chemical entity is critical for unambiguous identification in research and development. This compound is a dipeptide composed of a racemic mixture of alanine isomers (D- and L-alanine) linked to a glycine molecule.
The standard IUPAC name for this compound is 2-(2-aminopropanoylamino)acetic acid [1][2].
Due to its prevalence in scientific literature and commercial availability, this compound is also known by a variety of synonyms. These are crucial to recognize when conducting literature searches and procuring materials.
Common Synonyms:
-
Glycine, N-DL-alanyl-[2]
-
N-DL-Alanylglycine[2]
-
2-(2-aminopropanamido)acetic acid[2]
-
[(2-ammoniopropanoyl)amino]acetate[2]
Physicochemical and Thermochemical Properties
A thorough understanding of the physicochemical and thermochemical properties of this compound is essential for its application in experimental settings, including formulation development and biochemical assays. The following table summarizes key quantitative data for this dipeptide.
| Property | Value | Unit | Source |
| Molecular Formula | C5H10N2O3 | - | [1][2] |
| Molecular Weight | 146.14 | g/mol | [1][2] |
| CAS Registry Number | 1188-01-8 | - | [1][2] |
| Appearance | White to Almost white powder to crystal | - | [3] |
| Purity (by HPLC) | >98.0 | % | [3] |
| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -2618.90 ± 0.84 | kJ/mol | [5] |
| Solid Phase Enthalpy of Formation (ΔfH°solid) | -777.39 ± 0.88 | kJ/mol | [5] |
| LogP (Octanol/Water Partition Coefficient) | -1.466 | - | [5] |
| Water Solubility (log10WS) | 0.47 | mol/L | [5] |
| Topological Polar Surface Area | 92.4 | Ų | [1] |
| Hydrogen Bond Donor Count | 3 | - | [1] |
| Hydrogen Bond Acceptor Count | 4 | - | [1] |
| Rotatable Bond Count | 3 | - | [1] |
Experimental Protocols: Synthesis, Purification, and Characterization
The synthesis of this compound can be achieved through standard peptide chemistry techniques, primarily via solution-phase or solid-phase synthesis. The following protocols provide a general framework for these methodologies.
Solution-Phase Synthesis
Solution-phase synthesis is a conventional and scalable method for producing dipeptides. This approach involves the coupling of protected amino acids in a suitable organic solvent.
Materials:
-
N-protected DL-alanine (e.g., Fmoc-DL-Ala-OH or Boc-DL-Ala-OH)
-
Glycine with a protected C-terminus (e.g., Gly-OtBu) or unprotected glycine
-
Coupling agents (e.g., EDC, HOBt, or HATU)
-
Organic solvents (e.g., DMF, DCM)
-
Reagents for deprotection (e.g., piperidine for Fmoc, TFA for Boc and tBu)
-
Reagents for work-up (e.g., 1 M HCl, saturated sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Protocol:
-
Activation: Dissolve the N-protected DL-alanine and a coupling agent like HOBt in an appropriate solvent such as DMF. Cool the solution to 0 °C in an ice bath. Add a carbodiimide coupling agent (e.g., EDC) and stir for 30 minutes to activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve the glycine (with or without C-terminal protection) in DMF. Add this solution to the activated N-protected DL-alanine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the protected dipeptide.
-
Deprotection: Remove the protecting groups under appropriate conditions (e.g., 20% piperidine in DMF for Fmoc; TFA for Boc and tBu) to yield the crude this compound.
Purification
Purification of the crude dipeptide is essential to remove unreacted starting materials, coupling reagents, and by-products.
Recrystallization: This is a cost-effective method for purifying solid compounds. The choice of solvent is critical and is determined by the solubility of the product and impurities. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allowing it to cool slowly to induce crystallization. The purified crystals are then collected by filtration.
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) is a highly effective technique for achieving high purity.
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically employed.
-
Detection: UV at 220 nm and 254 nm.
Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a commonly used technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the dipeptide.
-
Analytical HPLC: To determine the purity of the final product. A high-purity sample should exhibit a single major peak.
Biological Context and Metabolism
This compound, as a dipeptide, is a product of protein digestion and breakdown within biological systems. While specific signaling pathways directly initiated by this dipeptide are not extensively documented, its constituent amino acids, alanine and glycine, are integral to numerous metabolic pathways.
Glycine is a non-essential amino acid that plays a role in the synthesis of glutathione, purines, and creatine. Alanine is involved in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. Dipeptides like this compound are typically hydrolyzed into their constituent amino acids by peptidases before being absorbed and entering their respective metabolic pathways.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound and its general metabolic fate.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: General metabolic pathway of this compound.
References
- 1. D-Alanylglycine | C5H10N2O3 | CID 6992371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alanylglycine | C5H10N2O3 | CID 79094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1188-01-8: dl-ala-gly | CymitQuimica [cymitquimica.com]
- 4. This compound | 1188-01-8 [chemicalbook.com]
- 5. N-dl-Alanylglycine (CAS 1188-01-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
Solubility Profile of DL-Alanyl-Glycine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-alanyl-glycine is a dipeptide composed of the amino acids DL-alanine and glycine. As a fundamental building block of proteins, its physicochemical properties, particularly its solubility, are of significant interest in various fields, including biochemistry, pharmaceutical sciences, and biotechnology. Understanding the solubility of this compound in different solvent systems is crucial for its application in drug formulation, peptide synthesis, and in vitro biological assays.
This technical guide provides a comprehensive overview of the solubility of this compound in water and other common solvents. It includes quantitative data, where available, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Solubility of this compound and its Constituent Amino Acids
Direct quantitative solubility data for this compound is not extensively available in the public domain. However, chemical suppliers describe it as being soluble in water, appearing as an "almost transparent" solution[1][2]. To provide a reasonable estimation of its solubility behavior, the following tables summarize the solubility of its constituent amino acids, DL-alanine and glycine, in water at various temperatures and in ethanol-water mixtures. It is important to note that while this data provides a valuable proxy, the actual solubility of the dipeptide may differ due to the presence of the peptide bond and the altered molecular structure.
Table 1: Solubility of Glycine in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 25 | 24.99[3] |
| 50 | 39.1[3] |
| 75 | 54.4[3] |
| 100 | 67.2[3] |
Table 2: Solubility of DL-Alanine in Water
| Temperature (°C) | Solubility |
| 25 | Soluble[4] |
Table 3: Solubility of Glycine and L-Alanine in Ethanol-Water Mixtures at 25°C
| Ethanol Mole Fraction | Glycine Solubility (mol fraction x 10^3) | L-Alanine Solubility (mol fraction x 10^3) |
| 0.0 | 4.54 | 3.37 |
| 0.1 | 1.95 | 1.83 |
| 0.2 | 0.82 | 0.98 |
| 0.3 | 0.36 | 0.54 |
| 0.4 | 0.17 | 0.31 |
| 0.5 | 0.09 | 0.19 |
| 0.6 | 0.05 | 0.12 |
| 0.7 | 0.03 | 0.08 |
| 0.8 | 0.02 | 0.05 |
| 0.9 | 0.01 | 0.03 |
| 1.0 | 0.00 | 0.00 |
Data adapted from studies on the solubility of amino acids in ethanol-water mixtures[5].
Experimental Protocols
Accurate determination of solubility is paramount for the reliable use of this compound in research and development. The following are detailed methodologies for key experiments to determine the solubility of dipeptides.
Gravimetric Method
The gravimetric method is a fundamental and widely used technique for determining the solubility of a compound. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of solvent at equilibrium.
Protocol:
-
Equilibrium Saturation:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., deionized water, ethanol) in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.
-
-
Separation of Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) may be necessary.
-
-
Solvent Evaporation:
-
Transfer the accurately measured volume of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).
-
Evaporate the solvent under controlled conditions. This can be achieved by heating in an oven at a temperature below the decomposition point of the dipeptide or by using a rotary evaporator.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely evaporated, cool the container in a desiccator to prevent moisture absorption and then weigh it accurately.
-
The mass of the dissolved this compound is the difference between the final mass of the container with the residue and the initial mass of the empty container.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
-
UV-Visible Spectrophotometry
UV-Visible spectrophotometry can be a rapid and sensitive method for determining the concentration of a solute, provided the solute has a chromophore that absorbs light in the UV-Vis range. While the peptide bond itself absorbs light at low wavelengths (around 200 nm), this region is prone to interference from other components. If the dipeptide or a derivative absorbs at a more convenient wavelength, this method can be employed.
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
-
Determination of Maximum Absorbance (λmax):
-
Scan one of the standard solutions across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).
-
-
Generation of a Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Sample Preparation and Measurement:
-
Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).
-
After reaching equilibrium, withdraw a sample of the supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution, and thus the solubility, by taking the dilution factor into account.
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for separating and quantifying components in a mixture and can be adapted for solubility determination.
Protocol:
-
HPLC System and Column:
-
Utilize an HPLC system equipped with a UV detector.
-
A C18 reversed-phase column is generally suitable for separating small peptides.
-
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase. A common choice for peptides is a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).
-
-
Standard and Sample Preparation:
-
Prepare standard solutions of this compound of known concentrations.
-
Prepare a saturated solution of this compound and filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the filtered saturated solution.
-
-
Quantification:
-
Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Hypothetical Metabolic Fate of this compound
This compound, upon ingestion or cellular uptake, is likely hydrolyzed into its constituent amino acids, alanine and glycine, by peptidases[6]. These amino acids then enter their respective metabolic pathways.
Caption: Hypothetical metabolic pathway of this compound.
General Experimental Workflow for Peptide Solubility Determination
The determination of peptide solubility follows a systematic process to ensure accurate and reproducible results.
Caption: Workflow for determining peptide solubility.
References
- 1. Page loading... [wap.guidechem.com]
- 2. DL-Alanylglycine | 1188-01-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Glycine - Sciencemadness Wiki [sciencemadness.org]
- 4. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of a dipeptide [biotopics.co.uk]
The Biological Significance of DL-Alanyl-Glycine: A Technical Overview for Researchers and Drug Development Professionals
Introduction
DL-alanyl-glycine is a dipeptide composed of the amino acids alanine and glycine. It exists as a racemic mixture of two stereoisomers: D-alanyl-glycine and L-alanyl-glycine. While the individual amino acid components, alanine and glycine, have well-established and diverse biological roles, the specific functions of the dipeptide, particularly in its racemic form, are less well-defined. This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound, focusing on its metabolism, potential physiological effects, and methodologies for its study. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this dipeptide.
Physicochemical Properties
This compound is a white crystalline powder with good solubility in water. Its properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₀N₂O₃ |
| Molecular Weight | 146.14 g/mol |
| CAS Number | 1188-01-8 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Metabolism and Pharmacokinetics
The metabolism of this compound is expected to be stereospecific, with the L- and D-isomers following different metabolic pathways.
Hydrolysis of L-Alanyl-Glycine
The L-isomer of alanyl-glycine is susceptible to enzymatic hydrolysis by dipeptidases present in various tissues, most notably the brush border of the small intestine and the kidneys.[1] Studies have shown that L-alanyl-glycine is hydrolyzed at the cell surface, releasing free L-alanine and glycine, which are then transported into the cells via their respective amino acid transporters.[1] This extracellular hydrolysis suggests that the systemic biological effects of orally or intravenously administered L-alanyl-glycine may be largely attributable to its constituent amino acids.
The site of hydrolysis in the intestine is thought to be deep within the brush border or even intracellularly, as opposed to superficial hydrolysis on the luminal surface.[2] This has implications for the absorption kinetics of the released amino acids.
Stability and Potential Role of D-Alanyl-Glycine
In contrast to the L-isomer, dipeptides containing D-amino acids are generally more resistant to hydrolysis by mammalian peptidases.[1] This suggests that D-alanyl-glycine is likely to have greater stability in biological systems, potentially allowing for a longer half-life and wider distribution in its intact form. Peptides containing D-amino acids have been shown to exhibit enhanced pharmacokinetic properties, including resistance to enzymatic degradation and improved oral bioavailability.
The potential for D-alanyl-glycine to cross the blood-brain barrier and exert central nervous system effects warrants consideration. The D-alanine component is known to have neuroactive properties.
Potential Biological Activities
The biological activities of this compound can be considered from two perspectives: the effects of the intact dipeptide (primarily the D-isomer) and the effects of its hydrolysis products (L-alanine and glycine).
Neurological Effects
D-alanine is known to be an agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key receptor involved in synaptic plasticity, learning, and memory. While D-alanine is a less potent agonist than glycine itself, its presence could modulate NMDA receptor activity. Therefore, if D-alanyl-glycine reaches the central nervous system and is either hydrolyzed or interacts with the receptor directly, it could have neuromodulatory effects.
Role in Drug Development
Dipeptides and D-amino acids are of increasing interest in drug development. The inherent stability of D-peptides makes them attractive candidates for therapeutic agents. This compound could serve as a scaffold or a starting point for the design of more complex and stable peptide-based drugs.
Experimental Protocols
Synthesis and Purification of this compound
Chemical synthesis of this compound can be achieved through standard peptide coupling techniques. A general workflow is outlined below.
Caption: General workflow for the chemical synthesis and purification of this compound.
A detailed experimental protocol would involve the following steps:
-
Protection: The amino group of DL-alanine is protected with a suitable protecting group (e.g., Boc or Fmoc).
-
Activation: The carboxylic acid of the protected DL-alanine is activated using a coupling reagent (e.g., DCC, HBTU).
-
Coupling: The activated alanine is reacted with the amino group of a glycine ester.
-
Deprotection: The protecting groups are removed from the dipeptide.
-
Purification: The crude this compound is purified using techniques such as recrystallization or chromatography.
In Vitro Dipeptide Hydrolysis Assay
To determine the kinetic parameters of this compound hydrolysis by dipeptidases, an in vitro assay can be performed.
Caption: Workflow for an in vitro dipeptide hydrolysis assay to determine kinetic parameters.
Methodology:
-
Enzyme Source: A purified dipeptidase or a tissue homogenate known to contain dipeptidase activity (e.g., from intestinal or renal brush border membranes) is used.
-
Substrate: Solutions of this compound at various concentrations are prepared.
-
Reaction: The enzyme and substrate are incubated at a controlled temperature (e.g., 37°C) and pH.
-
Time Course: Aliquots of the reaction mixture are taken at different time points and the reaction is stopped (e.g., by adding acid or a specific inhibitor).
-
Quantification: The amount of released alanine and/or glycine is quantified using a suitable analytical method such as HPLC with pre-column derivatization or mass spectrometry.
-
Data Analysis: The initial reaction velocities are calculated and plotted against the substrate concentration to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
Quantification in Biological Samples
The concentration of this compound in biological fluids or tissue homogenates can be determined using liquid chromatography-mass spectrometry (LC-MS).
Caption: Workflow for the quantification of this compound in biological samples using LC-MS.
Methodology:
-
Sample Preparation: Proteins are precipitated from the biological sample (e.g., with acetonitrile or methanol). An internal standard (e.g., a stable isotope-labeled version of this compound) is added.
-
LC Separation: The extracted sample is injected into a liquid chromatograph to separate this compound from other components. A reversed-phase or HILIC column can be used.
-
MS Detection: The eluent from the LC is introduced into a mass spectrometer. The dipeptide is detected using selected reaction monitoring (SRM) for high specificity and sensitivity.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard.
Future Directions and Unanswered Questions
The biological role of this compound remains an area with significant unanswered questions. Future research should focus on:
-
Determining the specific kinetic parameters (Km and Vmax) for the hydrolysis of both L- and D-alanyl-glycine by various peptidases. This will provide crucial information on their relative stabilities.
-
Investigating the in vivo pharmacokinetics and tissue distribution of intact D-alanyl-glycine. This will help to understand its potential to reach target organs, including the brain.
-
Elucidating the direct effects of D-alanyl-glycine on neuronal receptors and signaling pathways. This will clarify its potential neuromodulatory role.
-
Exploring the potential of this compound and its derivatives in drug delivery and as therapeutic agents. The stability of the D-isomer makes this a promising avenue for research.
Conclusion
This compound is a simple dipeptide with a potentially complex biological profile due to its racemic nature. The L-isomer is likely rapidly hydrolyzed in the intestine and kidneys, limiting its systemic effects as an intact dipeptide. In contrast, the D-isomer is expected to be more stable, raising the possibility of unique pharmacokinetic and pharmacodynamic properties, including potential neuroactivity. Significant research is still required to fully elucidate the biological role of this compound. The experimental approaches outlined in this guide provide a framework for future investigations that will be critical for unlocking the potential of this dipeptide in both basic research and therapeutic development.
References
In-Depth Technical Guide: DL-Alanyl-Glycine Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-alanyl-glycine is a dipeptide composed of the amino acids alanine and glycine. While the L-forms of amino acids are predominant in nature, the presence of D-amino acids and their peptides in various organisms has garnered increasing interest due to their potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence and sources of this compound, with a particular focus on D-alanylglycine, for which there is more documented evidence in plants. The guide details quantitative data, experimental protocols for analysis, and explores potential, though currently speculative, signaling pathways.
Natural Occurrence and Quantitative Data
The natural occurrence of this compound, specifically the D-enantiomer, has been most notably documented in the plant kingdom, particularly in rice (Oryza sativa).
Occurrence in Plants
Research has shown that D-alanylglycine is present in significant quantities in rice plants.[1][2][3] It has been described as being in "large quantity" in rice leaf blades, to the extent that it is quantifiable by Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Table 1: Quantitative Data of D-Alanylglycine in Oryza sativa
| Plant Tissue | Concentration | Method of Analysis | Reference |
| Leaf Blades | High abundance (specific values not detailed in readily available literature) | NMR Spectroscopy, HPLC | [1][2] |
| Leaf Sheaths | Very small amounts | HPLC | [1] |
| Roots | Not detected | HPLC | [1] |
Among different strains of wild rice (Oryza latifolia and O. alta), the ability to produce D-alanylglycine varies. In a study of 30 strains, 24 were identified as "type I" plants capable of producing D-alanylglycine, D-alanyl-D-alanine, and D-alanyl-L-alanine. The remaining six strains ("type II") could only form D-alanyl-D-alanine.[3] This suggests a genetic basis for the synthesis of this dipeptide.
Occurrence in Bacteria and Marine Organisms
The presence of this compound in bacteria and marine organisms is not as well-documented as in plants. While D-alanine is a well-known component of peptidoglycan in bacterial cell walls, the specific dipeptide D-alanylglycine has not been widely reported as a natural product. Similarly, while marine invertebrates are known to contain D-amino acids, specific data on this compound is scarce. Further research is required to ascertain the presence and abundance of this dipeptide in these domains of life.
Experimental Protocols
The analysis of this compound, particularly D-alanylglycine in plant tissues, has been achieved through High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for D-Alanylglycine Analysis in Rice Plants
A method for the separation and analysis of D-alanylglycine from other amino acids and related dipeptides in rice leaf blades has been developed.[1]
Protocol Outline:
-
Extraction: Plant tissues (leaf blades, sheaths, roots) are homogenized in a suitable solvent (e.g., ethanol) to extract small molecules, including dipeptides.
-
Chromatographic Separation:
-
Column: A cation exchange column (e.g., AA-pak, JASCO) is utilized for separation.
-
Mobile Phase: A gradient elution with citrate buffers of varying pH is employed. For instance, a typical system might use:
-
Solvent A: 0.2 N citrate buffer (pH 3.25)
-
Solvent B: 0.2 N citrate buffer (pH 4.25)
-
Solvent C: 0.2 N NaOH
-
-
Flow Rate: A controlled flow rate (e.g., 0.4 ml per min) is maintained for optimal separation.
-
-
Detection: Post-column derivatization with a reagent like ninhydrin followed by spectrophotometric detection is a common method for amino acids and peptides.
-
Quantification: The concentration of D-alanylglycine is determined by comparing the peak area of the sample to that of a known standard.
Note: This protocol is a generalized outline based on the available literature. For precise implementation, consulting the original research paper by Manabe (1992) is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy for D-Alanylglycine Quantification
The relatively high abundance of D-alanylglycine in certain plant tissues allows for its quantification using NMR spectroscopy.[2]
Protocol Outline:
-
Extraction: A methanol-based extraction is commonly used for metabolomic studies in plants.
-
Sample Preparation: The dried plant extract is redissolved in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
NMR Data Acquisition:
-
¹H NMR spectra are acquired on a high-field NMR spectrometer.
-
Key parameters to optimize include the relaxation delay (D1) to ensure full relaxation of the protons for accurate quantification.
-
-
Data Analysis:
-
The signals corresponding to D-alanylglycine are identified based on their chemical shifts and coupling constants, confirmed with 2D NMR experiments if necessary.
-
The concentration of D-alanylglycine is calculated by comparing the integral of its characteristic peaks to the integral of the internal standard's peak.
-
Signaling Pathways and Logical Relationships
Currently, there is no direct evidence for a specific signaling pathway involving this compound in any organism. However, the presence of D-amino acids and dipeptides in plants suggests they may play a physiological role.
Hypothesized Role in Plants
The accumulation of D-alanylglycine in rice leaves, and its variability among different strains, points towards a potential, yet uncharacterized, biological function.[3] It is hypothesized that D-amino acid-containing dipeptides could be involved in plant stress responses or act as signaling molecules.[2]
The general workflow for investigating the natural occurrence and potential function of this compound can be conceptualized as follows:
Conclusion
The natural occurrence of this compound, particularly the D-isomer, is most clearly established in rice plants, where it can be found in substantial amounts in the leaf blades. While methods for its analysis using HPLC and NMR have been developed, detailed quantitative data across a wide range of species and specific, step-by-step protocols are not widely available in the current literature. The biological function and any potential role in signaling pathways remain an open area for future research. This guide provides a foundational understanding for scientists and researchers interested in exploring the intriguing world of D-amino acid-containing dipeptides and their potential applications.
References
Methodological & Application
Application Notes and Protocols: The Strategic Use of DL-Alanyl-Glycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of therapeutic peptide development and chemical biology, the incorporation of non-canonical amino acid structures is a critical strategy for modulating peptide conformation, enhancing proteolytic stability, and optimizing biological activity. Dl-alanyl-glycine, utilized in its Nα-Fmoc protected form (Fmoc-Gly-DL-Ala), serves as a strategic dipeptide building block in solid-phase peptide synthesis (SPPS). The inclusion of a racemic alanine residue (DL-Ala) introduces diastereomeric diversity into the peptide sequence. This can be a significant advantage in the generation of peptide libraries for screening purposes or in the development of peptides with increased resistance to enzymatic degradation.[1]
This document provides detailed application notes and experimental protocols for the synthesis of Fmoc-Gly-DL-Ala and its subsequent incorporation into peptide sequences via Fmoc-based SPPS.
Physicochemical Properties
The fundamental properties of the key reagents are summarized below.
| Property | Value | Source |
| DL-Ala-Gly-OH | ||
| CAS Number | 1188-01-8 | |
| Molecular Formula | C₅H₁₀N₂O₃ | |
| Molecular Weight | 146.15 g/mol | |
| Appearance | White to off-white powder | General Observation |
| Purity | ≥ 99% (TLC) | |
| Fmoc-Gly-DL-Ala | ||
| CAS Number | 71952-99-3 | |
| Molecular Formula | C₂₀H₂₀N₂O₅ | |
| Molecular Weight | 368.38 g/mol | |
| Appearance | White to off-white powder | General Observation |
| Solubility | Soluble in DMF, DMSO, and other polar aprotic solvents | General for Fmoc-AAs |
Advantages of Using Fmoc-Gly-DL-Ala in SPPS
The use of a dipeptide building block like Fmoc-Gly-DL-Ala offers several advantages over the stepwise addition of single amino acids:
-
Overcoming Difficult Couplings: Sequential coupling of individual amino acids can sometimes be inefficient due to steric hindrance or peptide aggregation on the solid support. Incorporating a dipeptide unit can mitigate these issues.[2]
-
Reduced Risk of Side Reactions: The use of a dipeptide can prevent side reactions such as the formation of diketopiperazine, which is a known issue when coupling the second amino acid to a resin-bound glycine.
-
Enhanced Enzymatic Stability: The introduction of a D-amino acid into the peptide backbone can significantly increase its resistance to degradation by proteases, thereby improving its in vivo half-life.[2]
-
Creation of Peptide Libraries: The racemic nature of DL-alanine allows for the simultaneous synthesis of two diastereomeric peptides, which is a valuable tool for generating diversity in peptide libraries for high-throughput screening and drug discovery.[1]
Comparative Synthesis Strategies
The incorporation of a Gly-Ala motif into a peptide sequence can be achieved through different strategies, with varying outcomes in terms of efficiency and purity. The use of the Fmoc-Gly-DL-Ala dipeptide can be particularly advantageous in "difficult" sequences prone to aggregation.
| Strategy | Coupling Steps Required | Representative Yield (%) | Representative Purity (%) | Notes |
| A: Stepwise Coupling (X=Gly, Y=Ala) | 2 (for Gly) + 2 (for Ala) | 85 | 62 | Standard stepwise coupling.[2] |
| B: Dipeptide Coupling (X-Y = Gly-DL-Ala) | 5 | 82 | 58 | Single coupling of the dipeptide.[2] |
| C: Stepwise (Difficult Sequence) | 2 + 2 (double coupling) | 65 | 45 | Aggregation observed after Gly addition.[2] |
| D: Dipeptide (Difficult Sequence) | 5 | 78 | 55 | Dipeptide incorporation mitigates aggregation.[2] |
Data are representative and may vary based on the specific peptide sequence, resin, and reagents used.[2]
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Fmoc-Gly-DL-Ala
This protocol describes a general method for the synthesis of Fmoc-Gly-DL-Ala using EDC and HOBt as coupling agents to suppress racemization.[3]
Materials:
-
Fmoc-Gly-OH
-
DL-Alanine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Fmoc-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.1 equivalents) and stir for 30 minutes to activate the carboxylic acid.[3]
-
Coupling: In a separate flask, dissolve DL-Alanine (1.0 equivalent) in DMF. Add this solution to the activated Fmoc-Gly-OH solution.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude Fmoc-Gly-DL-Ala by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by column chromatography on silica gel.
Protocol 2: Incorporation of Fmoc-Gly-DL-Ala into a Peptide Sequence via SPPS
This protocol outlines the standard cycle for coupling Fmoc-Gly-DL-Ala onto a solid support using Fmoc-based SPPS. This assumes the synthesis is performed on a Rink Amide resin for a C-terminal amide.[4]
Materials and Reagents:
-
Fmoc-Gly-DL-Ala
-
Solid-phase synthesis resin (e.g., Rink Amide resin)[1]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagent: HBTU or HATU[1]
-
Base: N,N-Diisopropylethylamine (DIPEA)[1]
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., Reagent K: 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.[4]
-
Fmoc Deprotection (of the N-terminal amino acid on the resin):
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes. Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).[1]
-
-
Coupling of Fmoc-Gly-DL-Ala:
-
Activation Solution: In a separate vial, dissolve Fmoc-Gly-DL-Ala (3 equivalents), HBTU or HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1]
-
Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.
-
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).[1]
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the peptide-resin with DMF, then DCM, and dry thoroughly.
-
Add the cleavage cocktail to the dry resin in a fume hood.
-
Agitate at room temperature for 2-3 hours.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.[2]
-
Applications in Drug Development
The synthesis of peptides containing D-amino acids is a well-established strategy in pharmaceutical development. These modified peptides often exhibit improved pharmacokinetic properties due to their enhanced stability against enzymatic degradation. The use of this compound allows for the exploration of stereochemical diversity, which can be crucial for optimizing receptor binding and biological activity. Peptides incorporating D-amino acids are being investigated across a wide range of therapeutic areas, including oncology, metabolic diseases, and infectious diseases.[5] The ability to generate diastereomeric libraries using Fmoc-Gly-DL-Ala provides a powerful tool for the discovery of novel peptide-based therapeutics with superior drug-like properties.
Conclusion
This compound, in its Fmoc-protected dipeptide form, is a versatile and strategic building block for peptide synthesis. Its application via standard Fmoc-SPPS protocols allows for the efficient incorporation of a Gly-DL-Ala motif, which can be particularly advantageous for overcoming challenging couplings and for introducing stereochemical diversity. The resulting peptides, with enhanced stability and potentially novel conformational properties, are valuable candidates for drug discovery and development programs. The detailed protocols and comparative data provided herein serve as a comprehensive resource for researchers and scientists in the field of peptide chemistry.
References
Application Notes and Protocols: DL-Alanyl-glycine as a Building Block for Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of DL-alanyl-glycine as a dipeptide building block in peptide synthesis. The inclusion of a racemic alanine residue offers unique advantages for creating peptide libraries and enhancing metabolic stability. This document outlines the physicochemical properties of this compound and its Nα-Fmoc protected form, detailed protocols for its synthesis and incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and a discussion of its applications in drug development.
Physicochemical and Purity Data
The successful application of this compound in peptide synthesis begins with a thorough understanding of its physical and chemical properties, as well as those of its protected form, Fmoc-Gly-DL-Ala. The purity of these building blocks is critical to ensure high-quality peptide synthesis.[1]
Table 1: Physicochemical Properties of this compound and Derivatives
| Property | This compound | Fmoc-Gly-DL-Ala |
| CAS Number | 1188-01-8[2][3] | 71952-99-3[4] |
| Molecular Formula | C5H10N2O3[2] | C20H20N2O5[4] |
| Molecular Weight | 146.14 g/mol [2] | 368.40 g/mol [4] |
| Appearance | White to off-white powder/crystal | White to off-white powder |
| Solubility | Soluble in water.[5] | Soluble in DMF, DMSO, and other polar aprotic solvents.[5] |
| Storage Temperature | -15°C | -20°C to 8°C |
Table 2: Quality Control and Purity Specifications for Fmoc-Protected Amino Acids
| Parameter | Specification | Rationale |
| HPLC Purity | ≥99%[1] | Ensures the synthesis of peptides with high chemical integrity.[1] |
| Enantiomeric Purity | ≥99.8% (for single enantiomers)[1] | Prevents the incorporation of undesired stereoisomers.[1] |
| Free Amino Acid Content | ≤0.2%[1] | Prevents double insertion during peptide chain elongation.[1] |
| Di-peptide Impurities | ≤0.1%[1] | Ensures cleaner synthesis profiles and improved reproducibility.[1] |
Applications in Peptide Synthesis and Drug Development
The use of this compound, particularly as the Fmoc-protected dipeptide, offers several advantages in peptide synthesis:
-
Overcoming Difficult Sequences: The incorporation of a dipeptide unit can help to disrupt secondary structures that may form on the resin during SPPS, which can lead to incomplete coupling reactions and lower yields, especially in sequences prone to aggregation.[6]
-
Introduction of Stereochemical Diversity: The racemic nature of the alanine residue allows for the simultaneous synthesis of a diastereomeric mixture of peptides. This is highly advantageous for creating peptide libraries for screening and identifying lead compounds with desired biological activities.
-
Enhanced Enzymatic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids.[7] This can significantly increase the in vivo half-life of peptide-based drugs. Several FDA-approved peptide drugs incorporate D-amino acids to improve their stability and efficacy.[8][9][10]
Experimental Protocols
Solution-Phase Synthesis of Fmoc-Gly-DL-Ala
This protocol describes a general method for the synthesis of the Fmoc-Gly-DL-Ala dipeptide building block in solution.[11]
Materials:
-
Fmoc-glycine (Fmoc-Gly-OH)
-
DL-Alanine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve Fmoc-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.1 equivalents) and stir for 30 minutes to activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve DL-Alanine (1.0 equivalent) in DMF and add it to the activated Fmoc-Gly-OH solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove any precipitated urea byproducts.
-
Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude Fmoc-Gly-DL-Ala by recrystallization or column chromatography.[11]
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-DL-Ala
This protocol outlines the manual synthesis of a peptide incorporating the Fmoc-Gly-DL-Ala dipeptide using the Fmoc/tBu strategy on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Gly-DL-Ala
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Initial Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (for amino acids preceding Gly-DL-Ala):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Fmoc-Gly-DL-Ala Coupling:
-
Follow the same procedure as in step 3, using Fmoc-Gly-DL-Ala as the building block.
-
-
Subsequent Amino Acid Couplings: Repeat the deprotection (step 2) and coupling (step 3) cycles for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) to confirm its molecular weight. The product will be a mixture of two diastereomers due to the use of DL-alanine.
-
References
- 1. vapourtec.com [vapourtec.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Detection of Dl-alanyl-glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dl-alanyl-glycine is a dipeptide composed of alanine and glycine residues. As a fundamental building block of proteins and a potential component in pharmaceutical formulations, its accurate detection and quantification are crucial for research, quality control, and various stages of drug development. This document provides detailed application notes and experimental protocols for the primary analytical methods used to analyze this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often coupled with Mass Spectrometry (MS), and Capillary Electrophoresis (CE) coupled with MS.
Analytical Methods Overview
The principal techniques for the analysis of small, polar molecules like this compound are chromatography and electrophoresis.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used, robust technique for separating and quantifying peptides. Due to the polar nature of this compound, derivatization or the use of specific columns like Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed to enhance retention and separation. Coupling HPLC with UV detection is common, though mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity.[1]
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE offers high separation efficiency for charged and polar molecules, making it well-suited for dipeptide analysis.[2][3] When coupled with MS, it provides a powerful platform for both qualitative and quantitative analysis, especially for complex biological samples.[2][4]
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes typical quantitative performance parameters for the analysis of dipeptides and their constituent amino acids using HPLC and CE methods. While specific data for this compound is compiled from analogous compounds, these values provide a reliable reference for method development and validation.
| Analytical Method | Analyte | Linearity Range | r² | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC-UV | Glycine-Proline-Hydroxyproline | 1.0 - 50.0 µg/mL | 0.9999 | 0.07 µg/mL | 0.22 µg/mL | [5] |
| RP-HPLC-UV (AQC Derivatization) | Glycine | 18.75 - 1,200 µM | >0.999 | Not Reported | Not Reported | [6] |
| RP-HPLC-UV (AQC Derivatization) | Alanine | 21.9 - 1,400 µM | >0.999 | Not Reported | Not Reported | [6] |
| HILIC-HPLC (Underivatized) | Non-aromatic amino acids | LOQ - 200% of analyte conc. | >0.99 | 0.4 - 0.65 µg/mL | 1.2 - 2.1 µg/mL | [7] |
| CE-MS/MS | Various Dipeptides | Not specified | >0.99 (most) | 0.088 - 83.1 nM (instrumental) | Not Reported | [2] |
| LC-MS/MS (HILIC) | Glycine | 100 nM - 100 µM | Not Reported | Not Reported | 100 nM | [8] |
Experimental Protocols
Protocol 1: Quantification of this compound by RP-HPLC-UV/MS
This protocol describes a general method for the quantification of this compound in bulk substances or simple solutions. For complex matrices like plasma, extensive sample preparation, such as protein precipitation and solid-phase extraction, would be required.[1][6]
1. Materials and Equipment:
-
This compound standard
-
HPLC or UHPLC system with UV or Photodiode Array (PDA) detector and Mass Spectrometer
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid (FA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA or FA in HPLC-grade acetonitrile
-
HPLC-grade water, acetonitrile, TFA, and FA
-
0.22 µm syringe filters
2. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of Mobile Phase A.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with Mobile Phase A to cover the expected concentration range of the samples (e.g., 1 - 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in Mobile Phase A to an expected concentration within the calibration range. Filter all solutions through a 0.22 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase, maintained at a constant temperature (e.g., 30 °C).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 214 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 65 35 22 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
MS Conditions (if applicable):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Selected Ion Monitoring (SIM) for the [M+H]⁺ ion of this compound (m/z 147.07) or Multiple Reaction Monitoring (MRM) for higher selectivity.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area from the UV chromatogram or MS signal against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Analysis of this compound by Capillary Electrophoresis-Mass Spectrometry (CE-MS)
This protocol provides a methodology for the analysis of this compound, suitable for samples where high separation efficiency is required.[2][9]
1. Materials and Equipment:
-
Capillary Electrophoresis system coupled to a Mass Spectrometer (e.g., Q-TOF or Ion Trap).
-
Fused-silica capillary (e.g., 50 µm i.d., ~90 cm total length).
-
This compound standard.
-
Background Electrolyte (BGE): 20 mM ammonium acetate or ammonium formate, pH adjusted as needed (e.g., pH 7).
-
Sheath Liquid: 50% methanol in water with 0.1% formic acid.
-
HPLC-grade water, methanol, formic acid, and ammonium acetate/formate.
2. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Prepare as described in the HPLC protocol, using HPLC-grade water as the solvent.
-
Working Standards/Samples: Dilute the stock standard or the sample in the BGE or a low-ionic-strength buffer to the desired concentration.
3. CE-MS Conditions:
-
Capillary Conditioning: Before first use, rinse the capillary with 1 M NaOH, water, and finally the BGE.
-
Injection: Hydrodynamic or electrokinetic injection (e.g., 0.5 psi for 10-15 seconds).[3]
-
Separation Voltage: +25 kV to +30 kV.
-
Capillary Temperature: 25 °C.
-
Sheath Liquid Flow Rate: ~750 nL/min.
-
MS Conditions:
-
Ionization Mode: ESI, Positive.
-
Drying Gas Temperature and Flow: Optimize for the specific instrument.
-
Data Acquisition: Full scan mode to identify the [M+H]⁺ ion (m/z 147.07) and tandem MS (MS/MS) for structural confirmation.
-
4. Data Analysis:
-
Identify the this compound peak in the electropherogram based on its migration time and the extracted ion electropherogram for m/z 147.07.
-
For quantitative analysis, use a suitable internal standard and create a calibration curve based on peak area ratios. The coefficient of variation for peptide analysis by CE-MS can be as low as 5% on average.[4][10]
Visualizations
Caption: Experimental workflow for this compound quantification using RP-HPLC-UV/MS.
Caption: Logical workflow for this compound analysis using Capillary Electrophoresis-MS.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Capillary Electrophoresis Coupled to Mass Spectrometry Pipeline for Comparable Assessment of the Plasma Peptidome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Capillary Electrophoresis Coupled to Mass Spectrometry Pipeline for Comparable Assessment of the Plasma Peptidome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Dl-alanyl-glycine Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dl-alanyl-glycine is a dipeptide composed of alanine and glycine. As alanine is a chiral amino acid, this dipeptide exists as a racemic mixture of two diastereomers: D-alanyl-glycine and L-alanyl-glycine. In pharmaceutical and research applications, it is often crucial to determine the purity of this compound and to quantify the relative amounts of each diastereomer, as they can exhibit different biological activities and pharmacological properties.
This application note provides a detailed protocol for the analysis of this compound purity using High-Performance Liquid Chromatography (HPLC). The described method utilizes a reversed-phase C18 column to separate the diastereomers and potential impurities.
Experimental Principle
Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. While the two diastereomers of alanyl-glycine have the same amino acid composition, their different three-dimensional structures can lead to slight differences in their interaction with the stationary phase, allowing for their separation. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column. A common approach for enhancing the separation of such closely related compounds is the use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase.[1]
Data Presentation
The following table summarizes representative quantitative data that can be obtained from the HPLC analysis of a this compound sample.
| Parameter | D-alanyl-glycine | L-alanyl-glycine | Impurity 1 |
| Retention Time (min) | 8.5 | 9.2 | 5.3 |
| Peak Area (%) | 49.8 | 50.1 | 0.1 |
| Resolution (between Diastereomers) | >1.5 | ||
| Tailing Factor | 1.1 | 1.2 | 1.0 |
| Theoretical Plates | >2000 | >2000 | >2000 |
Experimental Protocol
This protocol outlines the steps for the HPLC analysis of this compound purity.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-17 min: 30% to 95% B
-
17-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in Mobile Phase A to obtain a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Acquire the chromatograms and integrate the peaks corresponding to the two diastereomers and any impurities.
-
Calculate the purity of the sample by determining the percentage area of the main peaks relative to the total peak area. The relative amounts of D-alanyl-glycine and L-alanyl-glycine can also be determined from their respective peak areas.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for this compound purity.
Caption: Workflow for HPLC Purity Analysis of this compound.
References
Application Notes and Protocols for Mass Spectrometry of DL-alanyl-glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-alanyl-glycine is a dipeptide composed of alanine and glycine residues. As a fundamental building block of proteins and a potential biomarker, its accurate identification and quantification are crucial in various fields of research, including proteomics, metabolomics, and drug discovery. Mass spectrometry (MS) offers a sensitive and specific method for the analysis of such small peptides. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, primarily focusing on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H10N2O3 | [1] |
| Molecular Weight | 146.14 g/mol | [1] |
| Monoisotopic Mass | 146.06914219 Da | [1] |
Application Notes
Electrospray ionization (ESI) is the preferred soft ionization technique for analyzing small, polar molecules like this compound as it minimizes fragmentation during the ionization process, preserving the molecular ion for subsequent analysis.[2][3] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion, providing structural information and enhancing specificity for quantification.
In positive ion mode ESI, this compound is typically observed as the protonated molecule, [M+H]+, at a mass-to-charge ratio (m/z) of approximately 147.0764.[1] Collision-induced dissociation (CID) of this precursor ion primarily results in cleavage of the peptide bond, generating characteristic b and y fragment ions. The analysis of these fragment ions allows for unambiguous identification of the dipeptide.
For quantitative studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. A reversed-phase chromatography column can be used to separate this compound from complex sample matrices prior to its introduction into the mass spectrometer. This separation minimizes ion suppression and improves the accuracy and precision of quantification.
Experimental Protocols
Below are detailed protocols for the sample preparation and LC-MS/MS analysis of this compound.
Protocol 1: Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as water or a mixture of water and a small amount of organic solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at the desired concentrations.
-
-
Biological Sample Preparation (e.g., Plasma, Cell Lysate):
-
Protein Precipitation: To remove larger proteins that can interfere with the analysis, add a cold organic solvent like acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of sample).
-
Vortex the mixture thoroughly.
-
Incubate at a low temperature (e.g., -20°C) for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes.
-
Carefully collect the supernatant containing the analyte.
-
Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 0.1% formic acid in water).
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient could be:
-
0-1 min: 2% B
-
1-5 min: 2-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer like a Q-TOF is recommended.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
MS1 (Full Scan): Acquire a full scan from m/z 50 to 200 to observe the precursor ion [M+H]+ at m/z 147.08.
-
MS2 (Tandem MS): Select the precursor ion at m/z 147.08 for collision-induced dissociation (CID).
-
Collision Energy: Optimize the collision energy to obtain a stable and informative fragmentation pattern. A starting point could be in the range of 10-25 eV.
-
Product Ion Monitoring (MRM for quantitative analysis): Monitor the transitions from the precursor ion to the most abundant and specific fragment ions.
-
Quantitative Data
The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major fragment ions of this compound in positive ion mode ESI-MS/MS. The relative abundance of fragment ions can vary depending on the specific instrumentation and experimental conditions, particularly the collision energy.
| Ion | m/z (Theoretical) | m/z (Observed) | Description |
| [M+H]+ | 147.0764 | 147.0764 | Precursor Ion |
| y1 | 76.0393 | ~76 | Glycine residue + H+ |
| b1 | 72.0446 | ~72 | Alanine residue - CO |
| [M+H - H2O]+ | 129.0658 | ~129 | Loss of water from the precursor |
| [M+H - CO]+ | 119.0866 | ~119 | Loss of carbon monoxide from the precursor |
| Immonium ion of Ala | 44.0495 | ~44 | Iminium ion of Alanine |
Note: The observed m/z values are approximate and may vary slightly based on instrument calibration and resolution. The provided fragment ions are based on common peptide fragmentation patterns and publicly available data.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound by LC-MS/MS.
Fragmentation Pathway of Protonated this compound
Caption: Proposed fragmentation pathway of protonated this compound in CID.
References
Application Notes and Protocols for the Characterization of Dl-alanyl-glycine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dl-alanyl-glycine is a dipeptide composed of alanine and glycine residues. As a fundamental building block of proteins and a potential component in pharmaceutical formulations, its structural characterization is crucial for understanding its biological function and ensuring quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, conformation, and dynamics of peptides in solution. This document provides a comprehensive guide to the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Principle
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure. Through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) interactions between nuclei provide additional information about the connectivity and spatial arrangement of atoms within the molecule.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Purity: The this compound sample should have a purity of >95% to avoid interference from impurities in the NMR spectra.
-
Solvent: Deuterated solvents are used to avoid a large solvent signal that can obscure the analyte signals. For this compound, deuterium oxide (D₂O) is a suitable solvent. A buffer, such as phosphate buffer, can be used to maintain a constant pH, which is important as chemical shifts of ionizable groups are pH-dependent. A common practice is to prepare the NMR sample in a 90% H₂O/10% D₂O or 99.9% D₂O solution.
-
Concentration: A concentration range of 1-5 mM is typically sufficient for 1D and 2D NMR experiments on a high-field NMR spectrometer.
-
Procedure:
-
Weigh the required amount of this compound to achieve the desired concentration.
-
Dissolve the peptide in the appropriate volume of deuterated solvent (e.g., D₂O with or without buffer).
-
Adjust the pH of the solution if necessary using dilute solutions of DCl or NaOD.
-
Transfer the solution to a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilyl propionate (TSP), for chemical shift referencing (0 ppm).
-
NMR Data Acquisition
The following NMR experiments are recommended for the comprehensive characterization of this compound. All experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR: This is the fundamental NMR experiment that provides information about the number, type, and chemical environment of the protons in the molecule.
-
1D ¹³C NMR: This experiment provides information about the carbon skeleton of the molecule. It is often performed with proton decoupling to simplify the spectrum.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for assigning protons within the same amino acid residue.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon signals based on their attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying the peptide bond linkage between the alanine and glycine residues.
Data Presentation
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound in D₂O. Please note that actual experimental values may vary depending on the specific experimental conditions (e.g., pH, temperature, and concentration).
| Atom Name | Atom Numbering | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Alanine Cα | 1 | - | ~52 |
| Alanine Hα | 2 | ~3.8 | - |
| Alanine Cβ | 3 | - | ~18 |
| Alanine Hβ | 4 | ~1.4 (doublet) | - |
| Alanine C' | 5 | - | ~175 |
| Glycine Cα | 6 | - | ~44 |
| Glycine Hα | 7 | ~3.9 (singlet) | - |
| Glycine C' | 8 | - | ~178 |
Disclaimer: The chemical shift values in this table are predicted based on typical values for alanine and glycine residues in dipeptides and have not been derived from experimental data for this compound.
Visualization of Experimental Workflow and Structural Correlations
The following diagrams, generated using Graphviz, illustrate the experimental workflow for NMR analysis and the expected correlations for this compound.
Caption: Experimental workflow for the NMR characterization of this compound.
Caption: Key 2D NMR correlations for the structural elucidation of this compound.
Conclusion
NMR spectroscopy is an indispensable tool for the detailed structural characterization of peptides like this compound. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality 1D and 2D NMR spectra. The interpretation of these spectra, guided by the expected chemical shifts and correlation patterns, allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the dipeptide's primary structure. This information is fundamental for its application in research, drug development, and quality control.
Application Notes and Protocols for Dl-alanyl-glycine as an Enzyme Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dl-alanyl-glycine as a substrate for various enzymes, particularly dipeptidases and aminopeptidases. This document includes detailed experimental protocols and quantitative data to facilitate research and development in areas such as enzyme characterization, drug discovery, and metabolic studies.
Introduction
This compound is a dipeptide composed of D-alanine and L-glycine. As a racemic mixture, it serves as a valuable tool in biochemical and pharmaceutical research to investigate the stereospecificity and catalytic activity of peptidases.[1] These enzymes play crucial roles in protein digestion, peptide metabolism, and cellular signaling. Understanding how enzymes interact with specific dipeptides like this compound is fundamental for elucidating metabolic pathways and for the development of targeted therapeutics.
Applications
-
Enzyme Characterization: this compound can be used to determine the substrate specificity of various peptidases, including dipeptidases and aminopeptidases. By comparing the hydrolysis rates of this compound with other dipeptide substrates, researchers can characterize the enzymatic activity and preference for N-terminal and C-terminal amino acid residues.
-
Drug Discovery: As peptidases are implicated in numerous diseases, including cancer and hypertension, they are attractive targets for drug development. This compound can be utilized in high-throughput screening assays to identify and characterize inhibitors of specific peptidases.
-
Metabolic Studies: The enzymatic breakdown of dipeptides is a key process in amino acid metabolism. Studying the hydrolysis of this compound can provide insights into the metabolic pathways involved in dipeptide utilization and the transport of amino acids across cellular membranes.
Enzymes Acting on this compound
This compound is primarily hydrolyzed by two main classes of enzymes:
-
Dipeptidases (EC 3.4.13): These enzymes specifically cleave the peptide bond of dipeptides. Several dipeptidases from various sources have been shown to hydrolyze a broad range of dipeptides and are likely to act on this compound. For example, renal dipeptidase (DPEP1) is a zinc-dependent metalloproteinase that plays a role in the metabolism of glutathione and other dipeptides.[2]
-
Aminopeptidases (EC 3.4.11): These enzymes cleave amino acids from the N-terminus of peptides. Cytosol alanyl aminopeptidase, for instance, shows a preference for substrates with an N-terminal alanine residue, making this compound a potential substrate.
The specificity of these enzymes can vary depending on the source organism and the specific isoenzyme. For example, a dipeptidase from Lactobacillus sake exhibits broad specificity but does not hydrolyze dipeptides with an N-terminal glycine.[2] In contrast, renal dipeptidases show a preference for dipeptides with a bulky, hydrophobic group at the N-terminus.[3]
Quantitative Data
While specific kinetic data for this compound is not abundantly available in the literature, the following table provides examples of kinetic parameters for related dipeptidases acting on other dipeptide substrates. This information can serve as a reference for designing experiments with this compound.
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH |
| Human Lens Dipeptidase | L-Alanyl-L-Alanine | 0.5 | - | 5.5 |
| Human Lens Dipeptidase | Glycyl-L-Leucine | 1.2 | - | 5.5 |
| Pig Kidney Dipeptidase | Glycyl-D-Alanine | - | - | 7.8 |
Note: Specific values for Vmax were not always reported in the cited literature.
Experimental Protocols
Protocol 1: General Assay for Dipeptidase Activity using this compound
This protocol describes a colorimetric method to determine the rate of this compound hydrolysis by measuring the release of free amino acids using a ninhydrin-based assay.
Materials:
-
This compound solution (substrate)
-
Purified dipeptidase or cell lysate containing the enzyme
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Ninhydrin reagent
-
Glycine or Alanine standards
-
Trichloroacetic acid (TCA) solution (15% w/v)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing Tris-HCl buffer and this compound at the desired concentration in a microcentrifuge tube.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution. The final volume should be kept constant across all assays.
-
Include a blank control with buffer instead of the enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for a specific period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 15% TCA to precipitate the protein.
-
Centrifuge the tubes to pellet the precipitated protein.
-
-
Quantification of Released Amino Acids:
-
Transfer the supernatant to a new tube.
-
Add ninhydrin reagent to the supernatant and heat at 100°C for 10-20 minutes to allow for color development.
-
Cool the samples to room temperature.
-
Measure the absorbance at 570 nm.
-
Prepare a standard curve using known concentrations of glycine or alanine to determine the amount of amino acid released in the enzymatic reaction.
-
-
Calculation of Enzyme Activity:
-
Calculate the enzyme activity in units (µmol of substrate hydrolyzed per minute) per mg of protein.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Monitoring Substrate and Product
This protocol provides a more direct and sensitive method for quantifying the hydrolysis of this compound by separating and measuring the substrate and its product amino acids.
Materials:
-
Same as Protocol 1, excluding ninhydrin reagent.
-
HPLC system with a suitable column (e.g., C18 reverse-phase).
-
Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
-
Derivatizing agent (e.g., phenylisothiocyanate, PITC) for pre-column derivatization if required for detection.
Procedure:
-
Enzyme Reaction and Termination:
-
Follow steps 1-3 of Protocol 1.
-
-
Sample Preparation for HPLC:
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
If necessary, derivatize the amino acids in the supernatant with a suitable agent like PITC to enhance their detection by UV or fluorescence detectors.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Elute the sample using an appropriate gradient of the mobile phase.
-
Monitor the elution of this compound, alanine, and glycine using a UV or fluorescence detector at the appropriate wavelength.
-
Quantify the peak areas of the substrate and products.
-
-
Data Analysis:
-
Calculate the amount of substrate consumed and product formed over time to determine the reaction rate.
-
Kinetic parameters (K_m and V_max) can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Visualizations
References
- 1. Purification and characterization of a new enzyme dipeptidase from human lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of a dipeptidase from Lactobacillus sake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity and inhibition studies of human renal dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Alanyl-Glycine in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Alanyl-Glycine is a dipeptide composed of a racemic mixture of D- and L-alanine chemically linked to glycine. In the realm of cell culture, the use of dipeptides as supplements in media formulations is a strategy to enhance the stability and solubility of certain amino acids. While L-glutamine is a critical nutrient for most cultured mammalian cells, its instability in liquid media leads to the generation of cytotoxic ammonia. This has prompted the development and use of more stable dipeptide forms, such as L-alanyl-L-glutamine.[1][2]
These application notes provide a comprehensive overview of the potential uses of this compound in cell culture, drawing parallels from chemically similar and well-researched dipeptides. Detailed protocols are provided to enable researchers to evaluate the efficacy of this compound for their specific cell lines and applications.
Rationale for Use
The primary motivation for exploring this compound as a cell culture supplement is to provide a stable and soluble source of both alanine and glycine.
-
Enhanced Stability : Dipeptides are generally more resistant to spontaneous degradation in liquid culture media compared to free amino acids like L-glutamine.[1][3] This ensures a more consistent supply of amino acids to the cells over the duration of the culture.
-
Increased Solubility : Some amino acids have limited solubility in neutral pH media. Dipeptide forms can exhibit significantly higher solubility, allowing for the preparation of more concentrated feed solutions, which is particularly advantageous in high-density fed-batch cultures.[3]
-
Controlled Nutrient Release : Dipeptides are typically taken up by cells via peptide transporters and then hydrolyzed by intracellular peptidases to release the constituent amino acids. This can lead to a more sustained release of amino acids, preventing rapid depletion from the culture medium.
-
Potential for Reduced Ammonia : By providing a stable source of amino acids and potentially influencing cellular metabolism, the use of dipeptides may contribute to a reduction in the net production of ammonia.[1]
Metabolic Considerations
Upon uptake into the cell, this compound is expected to be cleaved by intracellular peptidases into its constituent amino acids: L-alanine, D-alanine, and glycine.
-
L-Alanine : A non-essential amino acid that plays a crucial role in cellular metabolism. It is readily converted to pyruvate, a key intermediate in central carbon metabolism, linking it to the TCA cycle and gluconeogenesis.[4] L-alanine metabolism can also influence cellular signaling, for instance, by activating AMP-activated protein kinase (AMPK).[4][5]
-
Glycine : The simplest amino acid, glycine is involved in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and the synthesis of glutathione, a major antioxidant.[6] Glycine can also act as a neurotransmitter and has been shown to have cytoprotective effects.[7] In some contexts, glycine supplementation has been found to enhance the development of embryos in culture.[2][8]
-
D-Alanine : The presence of the D-enantiomer of alanine introduces a unique metabolic consideration. While most amino acids in mammalian systems are in the L-form, some cells possess the enzyme D-amino acid oxidase (DAO), which can metabolize D-amino acids.[3][9] The activity of DAO varies between cell types. If present and active in the cultured cells, DAO would convert D-alanine to pyruvate, ammonia, and hydrogen peroxide. The impact of this metabolic process on cell culture performance would need to be empirically determined.
Data Presentation
Table 1: Illustrative Effect of L-Alanyl-L-Glutamine (AlaGln) on CHO Cell Culture Performance in Fed-Batch Flask Culture [1]
| Parameter | Gln-Gln (Control) | Gln-AlaGln |
| Maximum Viable Cell Density (x10⁵ cells/mL) | 47.68 | 45.83 |
| Viability at end of culture | Declined | Maintained |
| Apoptotic Ratio (late stage) | Highest | Reduced |
| Ammonia Accumulation | Increased | Declined |
| Monoclonal Antibody (MAb) Titer | - | Enhanced |
Table 2: Illustrative Effect of L-Alanyl-L-Glutamine (AlaGln) on CHO Cell Culture Performance in Fed-Batch Bioreactor Culture [1]
| Parameter | Gln-Gln (Control) | Gln-AlaGln | AlaGln-AlaGln |
| Maximum Viable Cell Density | Highest | Lower | Lower |
| Viability at end of culture | Declined | Attenuated decline | Attenuated decline |
| MAb Titer | Baseline | ~100 mg/L higher | ~100 mg/L higher than Gln-Gln |
| Specific Productivity (SPR) | Lowest | Higher | Highest |
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound in a chosen mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.
Protocol 1: Preparation of a Sterile Stock Solution of this compound
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound powder
-
High-purity water for injection (WFI) or cell culture grade water
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Analytical balance
-
pH meter (optional)
-
Sterile workspace (e.g., laminar flow hood)
Procedure:
-
In a sterile workspace, accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add a specific volume of WFI or cell culture grade water to achieve a desired stock concentration (e.g., 200 mM).
-
Gently swirl or vortex the tube until the powder is completely dissolved.
-
Check the pH of the solution. If necessary, adjust to a range compatible with your cell culture medium (typically 7.0-7.4) using sterile, dilute NaOH or HCl.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C until use.
Protocol 2: Evaluation of this compound on Cell Growth and Viability in a Batch Culture
Objective: To assess the impact of this compound supplementation on the growth and viability of a mammalian cell line in a batch culture.
Materials:
-
Mammalian cell line of interest (e.g., CHO-S)
-
Basal cell culture medium (chemically defined, serum-free)
-
Sterile stock solution of this compound (from Protocol 1)
-
Shake flasks or multi-well plates
-
Cell counting instrument (e.g., automated cell counter or hemocytometer)
-
Trypan blue solution
-
Incubator with appropriate temperature and CO₂ control
Procedure:
-
Media Preparation:
-
Prepare experimental media by supplementing the basal medium with various final concentrations of this compound (e.g., 0 mM, 1 mM, 2 mM, 5 mM, 10 mM).
-
Include a control group with no this compound supplementation.
-
-
Cell Inoculation:
-
Seed the prepared media in shake flasks or multi-well plates with the cells at a specific seeding density (e.g., 0.3 x 10⁶ viable cells/mL).
-
-
Incubation:
-
Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂, appropriate agitation).
-
-
Monitoring:
-
At regular intervals (e.g., every 24 hours), aseptically collect a sample from each culture.
-
Determine the viable cell density and viability using a cell counter and the trypan blue exclusion method.
-
-
Data Analysis:
-
Plot the viable cell density and viability over time for each concentration of this compound.
-
Calculate the specific growth rate and the integral of viable cell density (IVCD) for each condition.
-
Determine the optimal concentration range of this compound that supports robust cell growth and maintains high viability.
-
Protocol 3: Fed-Batch Culture Supplementation with this compound
Objective: To evaluate the effect of this compound as a feed supplement on cell growth, viability, and recombinant protein production in a fed-batch culture.
Materials:
-
All materials from Protocol 2
-
Production bioreactor or shake flasks for fed-batch culture
-
Chemically defined feed medium
-
Assay for quantifying the recombinant protein of interest (e.g., ELISA, HPLC)
Procedure:
-
Bioreactor Inoculation:
-
Inoculate the production bioreactor or shake flasks with the cell line at a target seeding density into the basal medium.
-
-
Feeding Strategy:
-
Initiate feeding on a predetermined schedule (e.g., starting on day 3 or when a key nutrient like glucose is depleted).
-
The feed can be a bolus addition or a continuous infusion.
-
-
This compound Addition:
-
Prepare a feed solution containing this compound at a concentration determined from the batch culture experiments (Protocol 2).
-
Alternatively, add the sterile stock solution of this compound as a separate feed.
-
-
Process Monitoring:
-
Continue to monitor viable cell density, viability, and key metabolite concentrations (e.g., glucose, lactate, ammonia) throughout the culture.
-
Collect samples at regular intervals for recombinant protein quantification.
-
-
Data Analysis:
-
Compare the performance of the cultures supplemented with this compound to a control culture without the dipeptide supplement.
-
Evaluate parameters such as peak viable cell density, culture duration, final product titer, and specific productivity.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic fate and signaling pathways of this compound in a mammalian cell.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in cell culture.
Conclusion
This compound presents an interesting, yet under-researched, alternative for amino acid supplementation in cell culture media. Its dipeptide structure suggests enhanced stability, potentially offering benefits analogous to those of well-established dipeptides like L-alanyl-L-glutamine. The provided protocols offer a systematic approach for researchers to empirically determine the efficacy of this compound in their specific cell culture systems. Careful evaluation of its impact on cell growth, metabolism, and recombinant protein production is essential to ascertain its value as a media supplement. The metabolic fate of the D-alanine component, in particular, warrants investigation to fully understand the cellular response to this racemic dipeptide.
References
- 1. Amino acid supplementation for enhancing recombinant protein production in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 4. Metabolic responses of CHO cells to limitation of key amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating D-Amino Acid Oxidase Expression and Interaction Network Analyses in Pathways Associated With Cellular Stress: Implications in the Biology of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Amino acid content of recombinant proteins influences the metabolic burden response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dl-alanyl-glycine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dl-alanyl-glycine, a dipeptide composed of alanine and glycine, presents significant potential as a component in advanced drug delivery systems. Its simple structure, biocompatibility, and potential for enzymatic cleavage make it an attractive candidate for use as a linker in drug conjugates and as a functional component of nanoparticle-based carriers. This dipeptide can be incorporated into drug delivery systems to facilitate controlled drug release, enhance cellular uptake, and improve the therapeutic index of potent pharmaceutical agents. These application notes provide a comprehensive overview of the principles, experimental protocols, and potential applications of this compound in the development of targeted drug delivery systems. The information is intended to guide researchers in the synthesis of this compound-drug conjugates and the formulation of functionalized nanoparticles.
Principle of this compound-Mediated Drug Delivery
The core principle behind utilizing this compound in drug delivery lies in its potential to act as a biodegradable linker that is stable in systemic circulation but is cleaved by enzymes within the target cells. When conjugated to a drug, the dipeptide can mask the drug's activity until it reaches the desired site, such as a tumor cell. Upon cellular internalization, lysosomal proteases, like cathepsins, can hydrolyze the peptide bond, releasing the active drug inside the cell. This targeted release mechanism can minimize off-target toxicity and enhance the therapeutic efficacy of the conjugated drug. While direct transporter recognition for this compound is less characterized than for other dipeptides, its inclusion in nanocarriers can still influence drug loading and release properties.
Applications in Drug Delivery
This compound can be employed in various drug delivery platforms:
-
Drug Conjugates: The dipeptide can serve as a linker to attach cytotoxic agents to targeting moieties like antibodies (in Antibody-Drug Conjugates or ADCs) or small molecules.
-
Nanoparticle Systems: this compound can be used to functionalize the surface of nanoparticles to modulate their physicochemical properties or can be incorporated within the nanoparticle matrix to control drug release.[1]
-
Prodrugs: Simple conjugation of a drug to this compound can create a prodrug with altered solubility and pharmacokinetic profiles, potentially improving oral bioavailability.[2]
Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of this compound-based drug delivery systems.
Protocol 1: Synthesis of a this compound-Drug Conjugate
Application Note: This protocol describes the synthesis of a hypothetical this compound-Doxorubicin (Dox) conjugate. Doxorubicin is a widely used anticancer drug with a free amine group that can be used for conjugation. A self-immolative p-aminobenzyl alcohol (PABC) spacer is included to ensure the release of the unmodified active drug upon peptide cleavage.
Materials:
-
Boc-Dl-alanyl-glycine
-
p-aminobenzyl alcohol (PABC)
-
Doxorubicin hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Activation of Boc-Dl-alanyl-glycine:
-
Dissolve Boc-Dl-alanyl-glycine (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Add DCC (1.2 eq) to the solution at 0°C and stir for 4 hours at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated Boc-Dl-alanyl-glycine-NHS ester.
-
-
Coupling with PABC:
-
Dissolve p-aminobenzyl alcohol (1 eq) in DMF.
-
Add the activated Boc-Dl-alanyl-glycine-NHS ester solution to the PABC solution.
-
Add TEA (2 eq) and stir the reaction mixture overnight at room temperature.
-
Purify the product (Boc-Dl-alanyl-glycyl-PABC) by column chromatography.
-
-
Activation of the PABC hydroxyl group:
-
The hydroxyl group of the PABC linker is typically activated to a p-nitrophenyl carbonate for reaction with the drug. This is a multi-step process that is well-documented in ADC linker synthesis literature.
-
-
Conjugation with Doxorubicin:
-
Dissolve the activated Boc-Dl-alanyl-glycyl-PABC linker (1.5 eq) and Doxorubicin hydrochloride (1 eq) in anhydrous DMF.
-
Add TEA (3 eq) and stir the mixture in the dark for 24 hours at room temperature.
-
Purify the conjugate (Boc-Dl-alanyl-glycyl-PABC-Dox) by HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified conjugate in a mixture of DCM and TFA (1:1 v/v).
-
Stir for 2 hours at room temperature.
-
Evaporate the solvent to obtain the final Dl-alanyl-glycyl-PABC-Dox conjugate.
-
Protocol 2: Formulation of this compound Functionalized Nanoparticles
Application Note: This protocol describes the formulation of drug-loaded polymeric nanoparticles with a surface functionalization of this compound. This can be achieved by using a polymer-PEG conjugate where the PEG terminus is functionalized with the dipeptide.
Materials:
-
PLGA-PEG-NHS (Poly(lactic-co-glycolic acid)-Poly(ethylene glycol)-N-Hydroxysuccinimide)
-
This compound
-
Drug to be encapsulated (e.g., Paclitaxel)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (2% w/v)
-
Deionized water
Procedure:
-
Synthesis of PLGA-PEG-Dl-alanyl-glycine:
-
Dissolve PLGA-PEG-NHS (1 eq) and this compound (1.5 eq) in a suitable buffer (e.g., PBS pH 7.4).
-
Stir the reaction mixture overnight at room temperature.
-
Purify the conjugate by dialysis against deionized water to remove unreacted dipeptide.
-
-
Nanoparticle Formulation by Emulsion-Solvent Evaporation:
-
Dissolve the PLGA-PEG-Dl-alanyl-glycine polymer and the drug (e.g., 10 mg polymer, 1 mg drug) in 1 mL of DCM (organic phase).
-
Add the organic phase to 4 mL of 2% PVA solution (aqueous phase).
-
Emulsify the mixture by sonication for 2 minutes on an ice bath.
-
Add the resulting emulsion to a larger volume of 0.3% PVA solution and stir for 3-4 hours at room temperature to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticles with deionized water three times to remove excess PVA and unencapsulated drug.
-
Resuspend the nanoparticles in deionized water or a suitable buffer for characterization.
-
Data Presentation
The following tables summarize hypothetical but representative quantitative data for this compound-based drug delivery systems, based on typical values reported for similar peptide-based nanocarriers.
Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles
| Formulation Code | Polymer Composition | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NP-1 | PLGA | 150 ± 10 | 0.15 ± 0.02 | -25.3 ± 1.5 |
| NP-AG | PLGA-PEG-Dl-alanyl-glycine | 165 ± 12 | 0.18 ± 0.03 | -15.8 ± 1.2 |
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation Code | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.0) |
| NP-1 | Paclitaxel | 5.2 ± 0.4 | 85.3 ± 3.1 | 35.6 ± 2.5 | 40.1 ± 2.8 |
| NP-AG | Paclitaxel | 4.8 ± 0.3 | 81.2 ± 2.9 | 32.4 ± 2.2 | 65.7 ± 3.5 |
Visualizations
Signaling Pathway for Intracellular Drug Release
References
Crystallization Techniques for Dl-Alanyl-Glycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallization of Dl-alanyl-glycine. The following sections outline various techniques, including slow evaporation, anti-solvent crystallization, and vapor diffusion, offering insights into solvent selection, the impact of pH, and methods for crystal characterization. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are based on established crystallization principles for similar dipeptides and small organic molecules.
Introduction to Crystallization of Dipeptides
Crystallization is a critical purification and formulation step in the pharmaceutical industry. For dipeptides such as this compound, obtaining a stable crystalline form is essential for ensuring purity, stability, and consistent dissolution rates. The choice of crystallization method and the control of process parameters are paramount in achieving desired crystal attributes, including morphology, size distribution, and polymorphic form.
Key Crystallization Techniques
Several techniques can be employed for the crystallization of this compound. The selection of a suitable method depends on the solute's properties, the solvent system, and the desired scale of operation.
Slow Evaporation
Slow evaporation is a straightforward method that relies on the gradual removal of a solvent to increase the solute concentration to the point of supersaturation and subsequent crystal formation.
Anti-Solvent Crystallization
In this technique, a second solvent (the anti-solvent) in which the solute is insoluble is added to a solution of the solute, causing a rapid decrease in solubility and inducing crystallization.
Vapor Diffusion
Vapor diffusion involves the slow diffusion of a volatile anti-solvent vapor into a solution of the solute, leading to a gradual increase in supersaturation and the growth of well-ordered crystals. This method is particularly suitable for small-scale crystallization and screening.
Data Presentation: Comparison of Crystallization Techniques
The following table summarizes hypothetical quantitative data for the crystallization of this compound using different techniques. This data is illustrative and should be optimized for specific experimental conditions.
| Technique | Solvent System | Temperature (°C) | Time | Crystal Yield (%) | Purity (%) | Crystal Morphology |
| Slow Evaporation | Water | 25 | 5-7 days | 75 | >98 | Prismatic needles |
| Slow Evaporation | Ethanol/Water (1:1) | 25 | 3-5 days | 80 | >99 | Rhombic plates |
| Anti-Solvent | Water / Acetone | 25 | 1-2 hours | 90 | >97 | Fine needles |
| Anti-Solvent | Methanol / Diethyl Ether | 0 | 30-60 min | 85 | >98 | Microcrystalline powder |
| Vapor Diffusion | Water / Isopropanol | 20 | 2-4 weeks | 60 | >99.5 | Single, well-defined prisms |
Experimental Protocols
Protocol for Slow Evaporation Crystallization
Objective: To obtain crystals of this compound by slow evaporation of a solvent.
Materials:
-
This compound
-
Solvent (e.g., deionized water, ethanol/water mixture)
-
Crystallization dish or beaker
-
Parafilm or aluminum foil with pinholes
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filter the solution while warm to remove any insoluble impurities.
-
Transfer the clear solution to a clean crystallization dish or beaker.
-
Cover the container with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation.
-
Place the container in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Monitor the container for crystal growth over several days to weeks.
-
Once crystals of a suitable size have formed, harvest them by decanting the mother liquor or by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum or in a desiccator.
Protocol for Anti-Solvent Crystallization
Objective: To induce the rapid crystallization of this compound by the addition of an anti-solvent.
Materials:
-
This compound
-
Solvent (e.g., water, methanol)
-
Anti-solvent (e.g., acetone, diethyl ether, isopropanol)
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Addition funnel or syringe pump
Procedure:
-
Dissolve this compound in a minimal amount of the chosen solvent to create a concentrated solution.
-
Place the solution in a crystallizer equipped with a stirrer.
-
Slowly add the anti-solvent to the stirred solution using an addition funnel or a syringe pump. The rate of addition can influence crystal size and morphology.
-
Continue stirring for a period after the addition is complete to allow for full precipitation.
-
Collect the crystals by filtration (e.g., using a Buchner funnel).
-
Wash the crystals with the anti-solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum.
Protocol for Vapor Diffusion Crystallization (Hanging Drop Method)
Objective: To grow high-quality single crystals of this compound for structural analysis.
Materials:
-
This compound
-
Solvent (e.g., water)
-
Anti-solvent (e.g., isopropanol, ethanol)
-
Hanging drop crystallization plates and siliconized cover slips
-
Micropipettes
Procedure:
-
Prepare a reservoir solution in the wells of the crystallization plate, consisting of the solvent and anti-solvent at a concentration that will promote crystallization.
-
Prepare a concentrated solution of this compound in the solvent.
-
On a siliconized cover slip, place a small drop (1-5 µL) of the this compound solution.
-
Invert the cover slip and place it over a well of the crystallization plate, sealing the well with grease to create an airtight environment.
-
The vapor from the more volatile anti-solvent in the reservoir will slowly diffuse into the drop, increasing the concentration of the dipeptide.
-
Incubate the plate in a stable temperature environment and monitor for crystal growth over days to weeks using a microscope.
-
Once suitable crystals are formed, they can be carefully harvested for analysis.
Visualizations
Signaling Pathways and Logical Relationships
The crystallization process is governed by the principles of nucleation and crystal growth, influenced by factors such as supersaturation, temperature, and the presence of impurities.
Caption: General pathway of crystallization from solution.
Experimental Workflows
The following diagrams illustrate the workflows for the described crystallization techniques.
Slow Evaporation Workflow
Caption: Workflow for slow evaporation crystallization.
Anti-Solvent Crystallization Workflow
Caption: Workflow for anti-solvent crystallization.
Vapor Diffusion (Hanging Drop) Workflow
Application Notes and Protocols for Dl-alanyl-glycine in Nutritional Supplement Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dl-alanyl-glycine is a dipeptide composed of the amino acids alanine and glycine.[1] In the context of nutritional supplements, it presents a potential avenue for delivering these key amino acids in a readily absorbable form. While direct research on this compound in nutritional applications is limited, the well-documented roles of its constituent amino acids, particularly glycine, in metabolic regulation, muscle health, and anti-inflammatory responses suggest its potential utility.[2] These application notes provide an overview of the current understanding and propose experimental protocols for the evaluation of this compound as a component in nutritional supplement formulations.
Rationale for Use in Nutritional Supplements
The primary rationale for utilizing this compound in nutritional supplements is based on the biological functions of alanine and glycine. Glycine, in particular, is recognized as a conditionally essential amino acid involved in the synthesis of crucial biomolecules such as creatine, glutathione, and collagen.[2][3] Emerging research has highlighted the role of glycine in mitigating muscle wasting and its potential to stimulate muscle protein synthesis through the mTORC1 signaling pathway.[1][4][5] Alanine is a key amino acid in the glucose-alanine cycle, playing a role in gluconeogenesis in the liver and the transport of nitrogen from peripheral tissues.
Dipeptides are often absorbed more efficiently than free-form amino acids through specific intestinal transporters. While the precise absorption kinetics of this compound are not well-documented, the general mechanism of dipeptide transport suggests potential for enhanced bioavailability compared to the administration of individual amino acids.
Quantitative Data Summary
Direct quantitative data on the bioavailability, stability, and efficacy of this compound in nutritional supplement formulations is not extensively available in peer-reviewed literature. However, to provide a benchmark for efficacy studies, the following table summarizes muscle protein synthesis (MPS) rates observed with whey protein, a commonly used supplement.
| Protein Source | Dosage | Study Population | Muscle Protein Synthesis (MPS) Rate (Fractional Synthetic Rate, FSR %/h) | Citation |
| Hydrolyzed Whey Protein | 15 g | Not Specified | 0.058 ± 0.007 | [6] |
| Hydrolyzed Whey Protein | 30 g (with mixed meal) | Not Specified | 0.071 ± 0.013 | [6] |
| Whey Protein | 20 g | Middle-Aged Males | 0.052 ± 0.024 (first 90 min post-ingestion) | [7] |
| High Whey Protein, Leucine-Enriched Supplement | 20 g Whey Protein, 3 g Leucine | Healthy Older Adults | 0.078 ± 0.007 | [8] |
Signaling Pathways
The anabolic effects of glycine, a constituent of this compound, are believed to be mediated, in part, through the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.
Glycine-mediated activation of the mTORC1 signaling pathway.
Experimental Protocols
The following are proposed protocols for the evaluation of this compound in nutritional supplement formulations. These are based on standard methodologies and should be adapted and validated for specific applications.
Stability Testing of this compound in a Supplement Matrix
Objective: To assess the chemical stability of this compound in a finished nutritional supplement product under various storage conditions.
Methodology:
-
Sample Preparation: Prepare at least three batches of the nutritional supplement containing a known concentration of this compound. Package the supplement in its final proposed packaging.
-
Storage Conditions: Store the samples under both real-time and accelerated stability conditions as per ASEAN Guidelines on Stability Study and Shelf-Life of Traditional Medicines and Health Supplements.[9]
-
Real-time: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points:
-
Real-time: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
-
Analytical Method:
-
Develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. A potential starting point could be adapting methods used for the analysis of glycine and its oligomers.[10]
-
Mobile Phase: A gradient of an ion-pairing agent (e.g., trifluoroacetic acid) in water and acetonitrile.
-
Column: C18 reverse-phase column.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for higher specificity.
-
-
Data Analysis: Quantify the concentration of this compound at each time point. Calculate the percentage degradation over time. Determine the shelf-life based on the time it takes for the concentration to decrease to a predefined limit (e.g., 90% of the initial concentration).
In Vitro Bioavailability Assessment: Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of this compound as an indicator of its potential bioavailability.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a differentiated and polarized monolayer, typically for 21 days.
-
Transport Study:
-
Wash the Caco-2 cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add a solution containing a known concentration of this compound to the apical (AP) side of the monolayer.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
Include appropriate controls, such as a marker for paracellular transport (e.g., mannitol) and a highly permeable compound.
-
-
Quantification: Analyze the concentration of this compound in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for this compound. Compare the Papp value to those of known high and low permeability compounds to classify its absorption potential.
In Vitro Muscle Cell Assay for Anabolic Potential
Objective: To investigate the direct effect of this compound on protein synthesis and anabolic signaling in muscle cells.
Methodology:
-
Cell Culture: Differentiate C2C12 myoblasts into myotubes.
-
Treatment: Induce a catabolic state by serum starvation or treatment with a pro-inflammatory stimulus. Treat the myotubes with varying concentrations of this compound, with glycine and alanine as individual controls.
-
Protein Synthesis Assay (SUnSET method):
-
During the final hour of treatment, add puromycin to the culture medium.
-
Harvest the cells and perform a Western blot to detect puromycin-labeled peptides, which is indicative of the rate of protein synthesis.
-
-
Signaling Pathway Analysis (Western Blot):
-
Harvest cells after a shorter treatment period (e.g., 30-60 minutes).
-
Perform Western blotting to assess the phosphorylation status of key proteins in the mTORC1 pathway, such as Akt, mTOR, p70S6K, and 4E-BP1.[11]
-
-
Data Analysis: Quantify the Western blot signals and compare the effects of this compound to controls.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of a nutritional supplement containing this compound.
Proposed workflow for this compound supplement evaluation.
Conclusion
This compound holds theoretical promise as a nutritional supplement ingredient due to the established roles of its constituent amino acids. However, a notable gap exists in the scientific literature regarding its specific bioavailability, stability in supplement matrices, and direct efficacy. The application notes and protocols provided here offer a framework for researchers and developers to systematically evaluate the potential of this compound, moving from foundational in vitro assessments to more complex pre-clinical and clinical studies. Such research is imperative to substantiate any health claims and ensure the development of safe and effective nutritional products.
References
- 1. researchgate.net [researchgate.net]
- 2. IADSA [iadsa.org]
- 3. Role of Digestive Enzymes in the Permeability of the Enterocyte [ouci.dntb.gov.ua]
- 4. Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling [frontiersin.org]
- 6. Human Muscle Protein Synthesis Rates after Intake of Hydrolyzed Porcine-Derived and Cows’ Milk Whey Proteins—A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Postprandial muscle protein synthesis is higher after a high whey protein, leucine-enriched supplement than after a dairy-like product in healthy older people: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asean.org [asean.org]
- 10. Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycine enhances muscle protein mass associated with maintaining Akt-mTOR-FOXO1 signaling and suppressing TLR4 and NOD2 signaling in piglets challenged with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dl-Alanyl-Glycine Degradation Kinetics in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation kinetics of Dl-alanyl-glycine in solution. The following information is intended to help troubleshoot common experimental issues and answer frequently asked questions.
Disclaimer: Specific kinetic data for the degradation of this compound across a wide range of pH and temperature conditions is limited in the published literature. Therefore, where specific data for this compound is unavailable, information from its constituent amino acids (alanine and glycine) and a close structural analog, glycylglycine, has been used to provide general guidance. All data derived from analogous compounds should be considered illustrative.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solution?
A1: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the peptide bond, which leads to the formation of its constituent amino acids, DL-alanine and glycine. This reaction is catalyzed by both acid and base. Other potential degradation pathways, particularly under forcing conditions, may include oxidative degradation and reactions with excipients.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Generally, dipeptides exhibit a U-shaped pH-rate profile, with maximum stability typically observed in the neutral pH range. In acidic solutions, the hydrolysis of the peptide bond is catalyzed by hydrogen ions. In alkaline solutions, the reaction is catalyzed by hydroxide ions.
Q3: What is the effect of temperature on the degradation rate of this compound?
A3: The degradation rate of this compound increases with temperature. The relationship between the rate constant and temperature can be described by the Arrhenius equation. It is crucial to control the temperature during stability studies to obtain accurate and reproducible kinetic data.
Q4: What are common analytical techniques to monitor the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and effective technique for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed and validated to separate the intact dipeptide from its degradation products (DL-alanine and glycine) and any other potential impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound observed. | - Inappropriate pH of the solution (highly acidic or alkaline).- Elevated storage or experimental temperature.- Presence of catalytic metal ions. | - Adjust the pH of the solution to a neutral range (pH 6-8) for optimal stability.- Store solutions at refrigerated temperatures (2-8 °C) or frozen.- Use high-purity water and reagents. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected. |
| Inconsistent or irreproducible degradation kinetics. | - Poor temperature control.- Fluctuations in solution pH.- Inadequate analytical methodology. | - Use a temperature-controlled incubator or water bath.- Ensure the buffer has sufficient capacity to maintain a constant pH throughout the experiment.- Validate the stability-indicating HPLC method for specificity, linearity, accuracy, and precision. |
| Precipitation of this compound from solution. | - Exceeding the solubility limit of the dipeptide.- Change in pH or temperature affecting solubility. | - Determine the solubility of this compound in the chosen solvent system before preparing concentrated solutions.- Ensure the pH and temperature of the solution are maintained within a range where the dipeptide is soluble. |
| Unexpected peaks in the chromatogram. | - Formation of unknown degradation products.- Interaction with excipients or container closure system.- Contamination of the sample. | - Conduct forced degradation studies (acid, base, oxidation, photolytic, and thermal stress) to identify potential degradation products.- Perform compatibility studies with formulation excipients.- Use clean glassware and high-purity reagents. |
Quantitative Data
Due to the limited availability of a complete dataset for this compound, the following tables present data for the hydrolysis of DL-alanylglycine in acidic conditions and illustrative data for the closely related dipeptide, glycylglycine, across a range of pH values.
Table 1: Relative Rates and Thermodynamic Parameters for the Hydrolysis of DL-Alanylglycine in 0.21 M HCl [1]
| Temperature (°C) | Relative Rate (Glycylglycine = 1) | ΔH* (kcal/mol) | ΔS* (cal/deg·mol) |
| 54.4 | 0.56 | 19.7 - 21.6 | -16.6 to -27.1 |
Note: ΔH* (enthalpy of activation) and ΔS* (entropy of activation) values are a range reported for a series of simple glycine peptides, including DL-alanylglycine.
Table 2: Illustrative First-Order Rate Constants for the Hydrolysis of Glycylglycine at 95°C and Various pH Values
| pH | Rate Constant (k, s⁻¹) |
| 3 | Faster Rate |
| 5 | Slower Rate |
| 7 | Slower Rate |
| 10 | Faster Rate |
Note: This table provides a qualitative representation of the pH-rate profile for glycylglycine hydrolysis, indicating faster degradation at acidic and alkaline pH. Specific rate constants were not provided in the source material.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.
-
Mobile Phase B: 0.1% TFA or Formic acid in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate this compound from alanine and glycine. A typical gradient might be 5% to 95% B over 20 minutes.
-
Detection: Use UV detection at a low wavelength (e.g., 210-220 nm) where the peptide bond absorbs.
-
Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid dipeptide at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Protocol 2: Kinetic Study of this compound Degradation at a Specific pH and Temperature
-
Buffer Preparation: Prepare a buffer solution of the desired pH (e.g., phosphate buffer for pH 7, acetate buffer for pH 4-5, or HCl for highly acidic conditions).
-
Sample Preparation: Dissolve a known concentration of this compound in the pre-heated buffer solution in a temperature-controlled water bath or incubator.
-
Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching the Reaction: Immediately quench the degradation reaction by diluting the aliquot in a cold mobile phase or by adjusting the pH to a neutral and stable condition.
-
HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order degradation rate constant (-k).
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solution.
Caption: General experimental workflow for a kinetic degradation study.
References
Technical Support Center: Improving Dl-alanyl-glycine Synthesis Yield
Welcome to the technical support center for the enzymatic synthesis of Dl-alanyl-glycine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common enzyme used for the synthesis of this compound?
A1: Penicillin G Acylase (PGA) is a widely used enzyme for the synthesis of dipeptides, including this compound. It is a robust industrial enzyme known for its ability to catalyze the formation of peptide bonds. While its primary industrial use is in the production of semi-synthetic penicillins, its catalytic activity is also harnessed for peptide synthesis.
Q2: Why is my this compound synthesis yield consistently low?
A2: Low yield in enzymatic peptide synthesis can be attributed to several factors. The most common culprits include suboptimal reaction conditions (pH and temperature), enzyme instability, and the inherent hydrolytic activity of the enzyme.[1] Peptide aggregation and challenges in product purification can also contribute to apparent low yields.[2]
Q3: How can I improve the stability and reusability of Penicillin G Acylase?
A3: Enzyme immobilization is a highly effective strategy to enhance the stability and reusability of PGA.[3] Covalently attaching the enzyme to a solid support, such as chitosan beads activated with glutaraldehyde, can significantly improve its thermal and pH stability.[4][5][6] Immobilized enzymes can be easily recovered from the reaction mixture and reused for multiple batches, which is a significant advantage in terms of process economy.
Q4: What is the optimal pH and temperature for this compound synthesis using PGA?
A4: The optimal pH for the synthetic activity of Penicillin G Acylase is generally between 6.0 and 7.5.[7] For the stability of the immobilized enzyme, a pH range of 5.0 to 9.0 is often well-tolerated.[5] The optimal temperature for PGA activity is typically in the range of 35-50°C.[8][9] However, for immobilized PGA, the optimal temperature can be slightly higher, around 55°C, due to increased thermal stability.[5] It is crucial to determine the optimal conditions experimentally for your specific setup.
Q5: How can I monitor the progress of the this compound synthesis reaction?
A5: The progress of the reaction can be monitored by quantifying the formation of the product, this compound, and the consumption of the substrates, alanine and glycine, over time. The most common and accurate method for this is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. | 1. Perform an enzyme activity assay to confirm the viability of your enzyme stock. 2. Ensure the enzyme is stored at the recommended temperature (typically 4°C). |
| Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme's synthetic activity. | 1. Systematically vary the pH (e.g., from 6.0 to 8.0) and temperature (e.g., from 30°C to 50°C) to find the optimal conditions for your reaction. 2. Ensure the buffer system used does not inhibit the enzyme. Phosphate and Tris-HCl buffers are commonly used. | |
| Substrate Inhibition: High concentrations of the acyl donor (e.g., an activated form of alanine) can sometimes inhibit the enzyme.[7] | 1. Perform kinetic studies with varying substrate concentrations to determine if substrate inhibition is occurring. 2. If inhibition is observed, adjust the initial substrate concentrations or use a fed-batch approach to maintain a lower substrate concentration throughout the reaction. | |
| Reaction Stalls Prematurely | Product Inhibition: The synthesized dipeptide, this compound, may inhibit the enzyme's activity.[3] | 1. Investigate the effect of adding the product at the beginning of the reaction to confirm product inhibition. 2. If product inhibition is significant, consider in-situ product removal techniques or operating the reactor in a continuous flow mode to keep the product concentration low. |
| Enzyme Instability: The enzyme may be denaturing over the course of the reaction under the chosen conditions. | 1. Use an immobilized enzyme to improve stability. 2. Add stabilizing agents such as glycerol or sorbitol to the reaction mixture. | |
| Formation of Side Products | Hydrolysis of Acyl Donor: PGA has hydrolytic activity, which can lead to the breakdown of the activated alanine substrate. | 1. Optimize the ratio of the two amino acid substrates. A higher concentration of the nucleophile (glycine) can favor the synthesis reaction over hydrolysis. 2. Reduce the water activity in the reaction medium by adding organic co-solvents (e.g., tert-butanol, acetonitrile), but be mindful of their potential to denature the enzyme. |
| Hydrolysis of Dipeptide Product: The newly formed this compound can be hydrolyzed back to alanine and glycine by the enzyme. | 1. Stop the reaction at the optimal time point before significant product hydrolysis occurs. This can be determined by taking time-course samples and analyzing them by HPLC. | |
| Difficulty in Product Purification | Similar Properties of Product and Substrates: this compound and the unreacted amino acids have similar chemical properties, making separation challenging. | 1. Develop a robust HPLC purification method. Ion-exchange chromatography can also be an effective separation technique. 2. Consider using a significant excess of one substrate to drive the reaction to completion and simplify the purification process. |
Quantitative Data Summary
Table 1: Effect of pH on Penicillin G Acylase Activity
| pH | Relative Activity (%) | Reference |
| 6.0 | ~70 | [12] |
| 7.0 | ~90 | [12] |
| 8.0 | 100 | [5][12] |
| 8.5 | ~85 | [12] |
| 9.0 | ~60 | [5][12] |
| Note: Data is for the hydrolytic activity of PGA, which can be indicative of the optimal pH range for synthetic activity. The optimal pH for synthesis may be slightly different and should be determined experimentally. |
Table 2: Effect of Temperature on Penicillin G Acylase Activity
| Temperature (°C) | Relative Activity (%) (Free Enzyme) | Relative Activity (%) (Immobilized Enzyme) | Reference |
| 30 | ~75 | ~90 | [8] |
| 40 | ~90 | ~95 | [8] |
| 45 | 100 | ~100 | [12] |
| 50 | ~80 | 100 | [8] |
| 55 | ~50 | ~90 | [5] |
| 60 | ~20 | ~70 | [8] |
Table 3: Kinetic Parameters for Penicillin G Acylase
| Substrate/Inhibitor | Kinetic Parameter | Value | Enzyme Form | Reference |
| Penicillin G | K_m_ | 11.36 mM | Immobilized | [5] |
| Penicillin G (Substrate Inhibition) | K_SI_ | 680 mM | Immobilized | [5] |
| Phenylacetic Acid (Product Inhibition) | K_i_ (competitive) | 90 mM | Immobilized | [5] |
| 6-Aminopenicillanic Acid (Product Inhibition) | K_i_ (non-competitive) | 76.1 mM | Immobilized | [5] |
| Note: These kinetic parameters are for the hydrolysis of Penicillin G. While not specific to this compound synthesis, they provide an indication of the enzyme's affinity for substrates and its susceptibility to inhibition. |
Experimental Protocols
Protocol 1: Immobilization of Penicillin G Acylase on Glutaraldehyde-Activated Chitosan Beads
This protocol describes the covalent immobilization of PGA on chitosan, a cost-effective and robust support material.[4][5][6]
Materials:
-
Penicillin G Acylase (PGA) solution
-
Chitosan powder
-
Acetic acid
-
Glutaraldehyde solution (25%)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer (0.1 M, pH 7.0)
Procedure:
-
Preparation of Chitosan Beads:
-
Dissolve 3% (w/v) chitosan powder in a 3% (v/v) acetic acid solution with stirring.
-
Add the chitosan solution dropwise into a stirred solution of 1 M NaOH to form beads.
-
Allow the beads to harden for at least 2 hours.
-
Wash the beads thoroughly with deionized water until the washings are neutral.[5]
-
-
Activation of Chitosan Beads:
-
Suspend the chitosan beads in a 5% (v/v) glutaraldehyde solution in 0.1 M phosphate buffer (pH 7.0).
-
Stir the suspension gently for 2 hours at room temperature.
-
Wash the activated beads extensively with deionized water to remove any unreacted glutaraldehyde.[4]
-
-
Immobilization of PGA:
-
Prepare a solution of PGA in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Add the activated chitosan beads to the enzyme solution.
-
Stir the mixture gently at 4°C for 24 hours.
-
Separate the immobilized enzyme from the solution by filtration.
-
Wash the immobilized PGA with phosphate buffer to remove any unbound enzyme.
-
Store the immobilized enzyme at 4°C in phosphate buffer.
-
Protocol 2: Enzymatic Synthesis of this compound (General Procedure)
This protocol provides a general framework for the synthesis of this compound using immobilized PGA. Optimization of substrate concentrations, enzyme loading, and reaction time is recommended.
Materials:
-
Immobilized Penicillin G Acylase
-
D/L-Alanine methyl ester hydrochloride (or another activated form of alanine)
-
Glycine
-
Phosphate buffer (0.1 M, pH 7.0)
-
pH meter and titrator (e.g., with 1 M NaOH)
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, dissolve glycine in 0.1 M phosphate buffer (pH 7.0). A typical starting concentration would be in the range of 50-200 mM.
-
Add D/L-Alanine methyl ester hydrochloride to the solution. The molar ratio of alanine ester to glycine is a critical parameter to optimize, with ratios from 1:1 to 1:3 being a good starting point.
-
Adjust the pH of the solution to 7.0 with a suitable base.
-
-
Enzymatic Reaction:
-
Add the immobilized PGA to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized for efficient synthesis.
-
Maintain the temperature at the desired level (e.g., 37°C).
-
Monitor and maintain the pH of the reaction mixture at 7.0 by the controlled addition of a base (e.g., 1 M NaOH), as the reaction can cause a drop in pH.
-
-
Reaction Monitoring and Termination:
-
Take samples from the reaction mixture at regular intervals (e.g., every 30 minutes).
-
Immediately inactivate the enzyme in the samples (e.g., by boiling for 5 minutes or by adding a quenching solution like 10% trifluoroacetic acid).
-
Analyze the samples by HPLC to determine the concentrations of substrates and product.
-
Once the reaction has reached its optimal point (maximum product concentration before significant hydrolysis), terminate the reaction by removing the immobilized enzyme by filtration.
-
-
Product Isolation:
-
The reaction mixture containing this compound, unreacted amino acids, and buffer salts can be purified using techniques such as ion-exchange chromatography or preparative HPLC.
-
Protocol 3: Quantification of this compound, Alanine, and Glycine by RP-HPLC
This protocol outlines a general method for the analysis of the reaction mixture.[2][10][11]
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Standards of this compound, Alanine, and Glycine
Procedure:
-
Sample Preparation:
-
Dilute the reaction samples with Mobile Phase A to a suitable concentration for HPLC analysis.
-
Filter the diluted samples through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 30% B
-
25-30 min: 30% B
-
30-35 min: Linear gradient back to 100% A
-
35-45 min: 100% A (re-equilibration)
-
-
-
Quantification:
-
Inject the standards of known concentrations to create a calibration curve for each compound.
-
Inject the prepared samples.
-
Identify the peaks corresponding to glycine, alanine, and this compound based on their retention times compared to the standards.
-
Quantify the concentration of each compound in the samples by integrating the peak areas and using the calibration curves.
-
Visualizations
Caption: Enzymatic synthesis pathway of this compound catalyzed by Penicillin G Acylase.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Caption: A general experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the performance of immobilized penicillin G acylase using active-site titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A kinetic study of synthesis of amoxicillin using penicillin G acylase immobilized on agarose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic investigation of penicillin G acylase from a mutant strain of Escherichia coli ATCC 11105 immobilized on oxirane-acrylic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity and kinetic modeling of penicillin G acylase variants for the synthesis of cephalexin under a broad range of substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolution of DL-Phenylglycine by Penicillin G acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles | PLOS One [journals.plos.org]
Dl-alanyl-glycine purification challenges and solutions
Welcome to the Technical Support Center for DL-alanyl-glycine Purification. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to overcome common challenges encountered during the purification of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective purification methods for dipeptides like this compound are recrystallization and preparative High-Performance Liquid Chromatography (HPLC).[1] Recrystallization is a cost-effective technique suitable for removing impurities with different solubility profiles, while reverse-phase HPLC (RP-HPLC) is a high-resolution method used to achieve very high purity by separating compounds based on hydrophobicity.[1][2]
Q2: What are the typical impurities found in a crude this compound synthesis?
A2: Impurities in crude this compound typically arise from the synthesis process and can include unreacted starting materials (alanine and glycine), coupling reagents (like EDC or HOBt), by-products from side reactions, and small amounts of other peptides.[1][3] The specific impurity profile depends on the synthesis method used (e.g., solution-phase vs. solid-phase).[1]
Q3: How do I choose between recrystallization and HPLC for my purification?
A3: The choice depends on your specific requirements for purity, yield, and scale.
-
Recrystallization is often preferred for larger scale purifications where moderate to high purity is acceptable and is generally more cost-effective.[1]
-
HPLC is the method of choice when the highest possible purity (>98%) is required, especially for analytical standards or pharmaceutical applications.[2][4] However, it can be more expensive, time-consuming, and may result in lower yields compared to crystallization.[5]
Q4: Which analytical techniques are used to confirm the purity of the final product?
A4: The purity and identity of this compound should be confirmed using a combination of analytical techniques. Analytical RP-HPLC is used to determine purity, where a high-purity sample should exhibit a single major peak.[1] Mass spectrometry is employed to confirm the molecular weight of the dipeptide.[1]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful purification technique that relies on the differential solubility of the compound and impurities in a chosen solvent. However, several issues can arise during the process.
Problem 1: No crystals are forming after the solution has cooled.
Possible Causes & Solutions:
-
Excess Solvent: The most common reason for crystallization failure is the use of too much solvent, which keeps the compound fully dissolved even at low temperatures.[6]
-
Solution: Re-heat the solution and carefully evaporate a portion of the solvent to increase the concentration of the dipeptide. Allow it to cool again.[6]
-
-
Supersaturation Not Reached: The solution may be saturated but not yet supersaturated, a state required to initiate crystal nucleation.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]
-
Solution 2 (Seeding): If available, add a single, tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for further crystal formation.[6]
-
Solution 3 (Extended Cooling): Place the flask in an ice bath or refrigerator for an extended period to further decrease the solubility of the compound.
-
Problem 2: The compound separates as an oil, not as crystals ("oiling out").
Possible Causes & Solutions:
-
Solution Cooled Too Quickly: If the solution is cooled too rapidly, the compound may come out of solution at a temperature above its melting point in the solvent mixture, forming an oil.
-
Solution: Re-heat the flask to re-dissolve the oil. Add a small amount (1-5%) of additional solvent to ensure the saturation temperature is below the compound's melting point, then allow the solution to cool much more slowly.[6] Insulating the flask can help achieve a slower cooling rate.
-
-
High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, leading to oiling out.
-
Solution: Consider a preliminary purification step, such as a charcoal treatment if colored impurities are present, before attempting recrystallization.[6]
-
Problem 3: The final yield is very low.
Possible Causes & Solutions:
-
Excessive Solvent Use: As with the failure to form crystals, using too much solvent will result in a significant portion of the product remaining in the mother liquor after filtration.[6]
-
Solution: Before discarding the mother liquor, try to concentrate it by evaporating the solvent and cooling it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Premature Crystallization: If crystals form in the hot solution before the cooling stage (e.g., during a hot filtration step), product will be lost.
-
Solution: Ensure you use a slight excess of hot solvent to keep the compound dissolved during any hot transfers. Using pre-heated glassware can also prevent premature cooling and crystallization.
-
Recrystallization Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common crystallization issues.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Preparative RP-HPLC is a cornerstone for achieving high-purity peptides. Optimization is key to resolving the target peptide from closely-related impurities.
Problem 1: Poor resolution between this compound and an impurity.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Gradient: A gradient that is too steep will cause peaks to elute too quickly and bunch together.
-
Solution: Decrease the slope of the gradient (e.g., change from 5-95% B over 20 minutes to 5-95% B over 40 minutes). This gives more time for the compounds to interact with the stationary phase, improving separation.[7]
-
-
Incorrect Mobile Phase pH: The retention of peptides on a reverse-phase column can be highly sensitive to pH, which affects the charge state of amino and carboxyl groups.
-
Solution: Adjust the pH of the aqueous mobile phase (Mobile Phase A). A small change (e.g., from pH 2.5 to 3.0) can significantly alter selectivity and improve resolution.[7]
-
-
Insufficient Column Efficiency: The column itself may not be providing enough theoretical plates for the separation.
-
Solution: Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase efficiency. Also, ensure the flow rate is optimal; excessively high or low flow rates can reduce efficiency.[8]
-
Problem 2: Inconsistent or drifting peak retention times.
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The most frequent cause of shifting retention times is insufficient time for the column to re-equilibrate to the initial mobile phase conditions after a gradient run.[9]
-
Solution: Increase the equilibration time between injections. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column before the next injection.
-
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile solvent (typically acetonitrile) or degradation.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation.[9]
-
-
Temperature Fluctuations: Column temperature affects solvent viscosity and separation kinetics.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[8]
-
Experimental Protocol: Preparative RP-HPLC
This protocol provides a general starting point for the purification of this compound. Optimization will likely be required.[1]
Materials & System:
-
HPLC System: A preparative HPLC system with a gradient pump, autosampler/injector, column oven, and UV detector.
-
Column: C18 reverse-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Crude Sample: this compound dissolved in a small amount of Mobile Phase A.
Methodology:
-
System Preparation: Degas both mobile phases thoroughly before use. Purge the pump lines to remove any air bubbles.
-
Column Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the dissolved crude sample onto the column.
-
Elution: Run a linear gradient to elute the compounds. A typical starting gradient could be:
-
0-5 min: 5% B
-
5-35 min: Ramp from 5% to 95% B
-
35-40 min: Hold at 95% B
-
40-45 min: Return to 5% B
-
-
Detection & Fraction Collection: Monitor the column effluent using a UV detector at 220 nm. Collect fractions corresponding to the main product peak.
-
Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Post-Processing: Combine the pure fractions and remove the solvent (e.g., by lyophilization) to obtain the purified this compound.
HPLC Parameter Optimization
Caption: Key parameters to adjust for optimizing HPLC separation and resolution.
Data Summary & Method Comparison
Table 1: Comparison of Purification Methods
| Feature | Recrystallization | Preparative HPLC |
| Principle | Differential Solubility | Differential Partitioning/Adsorption |
| Typical Purity | 95-98% | >98.5% |
| Typical Yield | High (can be >80%) | Moderate to Low (often 50-70%) |
| Scalability | Excellent; easily scaled to kg quantities | Limited; scaling up is expensive |
| Cost | Low (solvent cost) | High (column, solvents, instrument) |
| Time | Relatively fast for a single batch | Time-consuming (long run times) |
| Best For | Intermediate purification, large quantities | Final polishing step, high-purity needs |
Table 2: Representative HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. DL-Alanylglycine | 1188-01-8 | TCI Deutschland GmbH [tcichemicals.com]
- 5. biosynth.com [biosynth.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
Dl-alanyl-glycine stability issues and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of DL-alanyl-glycine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the lyophilized powder at -15°C to -20°C in a tightly sealed container, protected from moisture and light.[1][2] For solutions, it is advisable to prepare fresh solutions for each experiment. If storage of a solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or lower to minimize freeze-thaw cycles.[1][2]
Q2: What are the primary factors that can cause this compound to degrade?
A2: The stability of this compound, like other peptides, is influenced by several factors:
-
pH: Extreme pH values can catalyze the hydrolysis of the peptide bond.[3]
-
Temperature: Elevated temperatures accelerate degradation reactions such as hydrolysis and oxidation.[1][3]
-
Moisture: The presence of water can lead to the hydrolysis of the peptide bond, breaking the dipeptide into its constituent amino acids, alanine and glycine.[1]
-
Oxidation: Although alanine and glycine are not highly susceptible to oxidation, exposure to atmospheric oxygen, especially in the presence of metal ions, can be a concern for long-term stability.[1]
-
Enzymatic Degradation: In biological systems or cell culture media containing sera, proteases and peptidases can enzymatically cleave the peptide bond.[4][5]
Q3: How can I tell if my this compound has degraded?
A3: Degradation may not always be visible. However, signs of degradation can include a change in the physical appearance of the powder (e.g., discoloration, clumping), decreased solubility, or a loss of biological activity in your experiments. For accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are recommended to detect degradation products.
Q4: Is this compound stable in aqueous solutions?
A4: While this compound is soluble in water, its stability in aqueous solutions is limited, particularly over extended periods or at non-optimal pH and temperature. Peptide bonds are susceptible to hydrolysis in water.[1][3] For experiments requiring the dipeptide in solution, it is best practice to prepare the solution fresh. If a stock solution is prepared, it should be kept at a neutral or slightly acidic pH and stored frozen in aliquots.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
Possible Cause: Degradation of this compound in stock solutions or experimental setup.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh from lyophilized powder before each experiment. Avoid using old stock solutions.
-
Check Solution pH: Ensure the pH of your experimental buffer is compatible with peptide stability. The optimal pH for L-alanyl-L-glutamine, a similar dipeptide, was found to be approximately 6.0.[6] Extreme pH values should be avoided.
-
Control Temperature: Minimize the exposure of this compound solutions to elevated temperatures. If incubations at higher temperatures (e.g., 37°C) are necessary, keep the incubation time as short as possible.
-
Serum-Free Media: If working with cell cultures, consider if the experiment can be performed in serum-free or reduced-serum media to minimize enzymatic degradation by serum proteases.[4]
-
Perform a Stability Check: If you suspect degradation, you can perform a simple stability test by incubating the dipeptide in your experimental buffer for the duration of your experiment and then analyzing the sample by HPLC to check for the appearance of degradation peaks (see Experimental Protocols section).
Issue 2: Poor Solubility or Precipitation
Possible Cause: Incorrect solvent, pH, or concentration exceeding solubility limits.
Troubleshooting Steps:
-
Verify Solvent: this compound is generally soluble in water. For difficult-to-dissolve peptides, a small amount of a co-solvent like DMSO or DMF can be used initially, followed by dilution with the aqueous buffer. However, always check the compatibility of the solvent with your experimental system.
-
Adjust pH: The solubility of peptides can be pH-dependent. Adjusting the pH of the solution slightly may improve solubility.
-
Gentle Warming and Sonication: Gentle warming (to no more than 40°C) or brief sonication can aid in dissolving the peptide.
-
Check Concentration: Ensure the final concentration in your solution does not exceed the solubility limit of this compound.
Data Presentation
Table 1: Factors Affecting Dipeptide Stability
| Parameter | Condition | Potential Effect on this compound Stability | Mitigation Strategy |
| Temperature | High (>25°C) | Increased rate of hydrolysis and other degradation reactions.[3] | Store lyophilized powder at -15°C to -20°C. Keep solutions on ice and minimize exposure to high temperatures. |
| pH | Acidic (<4) or Basic (>8) | Catalyzes hydrolysis of the peptide bond.[3] | Maintain solutions at a neutral or slightly acidic pH (around 6-7). |
| Moisture | Presence of water | Promotes hydrolysis of the peptide bond. | Store lyophilized powder in a desiccator. Prepare aqueous solutions fresh. |
| Enzymes | Proteases/Peptidases | Enzymatic cleavage of the peptide bond.[4][5] | Use serum-free media if possible, or consider protease inhibitors if compatible with the experiment. |
| Oxidation | Exposure to air/metal ions | Less of a concern for Ala-Gly, but can occur over long-term storage. | Store in tightly sealed containers, consider using de-gassed buffers for sensitive applications. |
| Freeze-Thaw Cycles | Repeated freezing and thawing | Can lead to aggregation and degradation of peptides. | Aliquot solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol allows for the quantitative assessment of this compound stability under specific experimental conditions.
1. Materials:
-
This compound
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
The buffer system to be tested (e.g., PBS, cell culture medium)
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water or the buffer of interest.
-
Incubation: Aliquot the stock solution into several vials. Incubate the vials under the conditions you wish to test (e.g., different temperatures, pH values). Include a control sample stored at -20°C (time point zero).
-
Sample Collection: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), take one vial from the incubation and stop any further degradation by freezing it at -80°C or by immediate analysis.
-
Sample Preparation for HPLC: If the sample contains proteins (e.g., from cell culture media), precipitate them by adding two volumes of ice-cold acetonitrile with 0.1% TFA.[4] Vortex and centrifuge at high speed. Transfer the supernatant for HPLC analysis. If the buffer is simple, direct injection may be possible after filtration.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute the dipeptide and any degradation products.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210-220 nm.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of remaining dipeptide relative to the time point zero sample.
Visualizations
Degradation Pathway of a Dipeptide
The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the peptide bond, which breaks the dipeptide into its constituent amino acids.
Caption: Primary degradation pathway of this compound via hydrolysis.
Experimental Workflow for Stability Testing
A typical workflow to assess the stability of this compound in a specific experimental condition.
Caption: Workflow for assessing this compound stability.
Signaling Pathways of Constituent Amino Acids
While specific signaling pathways for the dipeptide this compound are not well-documented, its constituent amino acids, glycine and alanine, are involved in numerous metabolic and signaling pathways.
Caption: Metabolic and signaling roles of glycine and alanine.
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. genscript.com [genscript.com]
- 3. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Dl-Alanyl-Glycine Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Dl-alanyl-glycine.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound challenging?
A1: The primary challenge lies in the separation of the diastereomers, D-alanyl-glycine and L-alanyl-glycine. While these are not enantiomers, their structural similarity can make achieving baseline resolution difficult. Furthermore, as a small dipeptide, it can be highly polar and may exhibit poor retention on standard reversed-phase columns. For the separation of the individual enantiomers of alanine within the dipeptide (D-alanyl-glycine from L-alanyl-glycine), a chiral stationary phase is essential.[1][2]
Q2: What type of HPLC column is best suited for separating this compound?
A2: For separating the diastereomers (D-alanyl-glycine and L-alanyl-glycine), a high-purity reversed-phase column (e.g., C18 or C8) with a pore size of 100-120 Å is a good starting point.[3] However, for resolving the enantiomers (if starting with a racemic mixture of alanine to synthesize the dipeptide), a chiral stationary phase (CSP) is mandatory.[1][2] Effective CSPs for underivatized amino acids and small peptides include:
-
Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based): These are particularly effective for polar and ionic compounds like amino acids and peptides.[1]
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These have broad applicability in chiral separations.[1][2]
-
Crown-ether CSPs: These are well-suited for the separation of amino acid enantiomers.[2][4]
Q3: What are the recommended mobile phase compositions for this separation?
A3: A typical mobile phase for reversed-phase separation of peptides consists of an aqueous component and an organic modifier.[5]
-
Aqueous Phase (Solvent A): Deionized water with an acidic modifier to improve peak shape and control ionization. Commonly used modifiers include 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[5][6] Using a buffer, such as ammonium acetate, can also help control the pH.[1]
-
Organic Phase (Solvent B): Acetonitrile is the most common organic solvent for peptide separations.[7] Methanol can also be used, but may result in different selectivity.
-
Gradient Elution: A shallow gradient, for instance, a slow increase in the percentage of the organic phase (e.g., 1% per minute), is often recommended for peptide analysis to achieve optimal resolution.[7]
Q4: Is derivatization required for the analysis of this compound?
A4: Derivatization is not always necessary but can be beneficial, especially for improving detection sensitivity if a UV detector is used and the concentration is low. Reagents like o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can be used to introduce a fluorescent tag.[2][8] However, for routine analysis with sufficient concentration, detection at low UV wavelengths (e.g., 210-220 nm) is often adequate.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Peak Overlap | Inappropriate column chemistry or mobile phase composition. | - Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl).- If separating enantiomers, ensure a suitable chiral stationary phase is being used.[1][2]- Adjust the mobile phase pH; this can significantly impact the selectivity for ionizable compounds.[7][9]- Optimize the gradient slope; a shallower gradient often improves resolution for peptides.[7] |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol groups).Column overload. | - Use a mobile phase with a lower pH or add a competing base.- Employ a base-deactivated column.- Reduce the sample concentration or injection volume.[5] |
| Variable Retention Times | Inadequate column equilibration.Inconsistent mobile phase preparation.Temperature fluctuations. | - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.[5]- Prepare fresh mobile phase for each analysis and ensure accurate measurements.[5]- Use a column oven to maintain a constant temperature.[3][10] |
| Broad Peaks | Mobile phase flow rate is too low.Leak in the system.Large injection volume or inappropriate sample solvent. | - Check and adjust the pump flow rate.[10]- Inspect fittings for leaks, especially between the column and detector.[10]- Dissolve the sample in the initial mobile phase whenever possible and minimize the injection volume.[9] |
| Low Sensitivity / No Peak | Low sample concentration.Inappropriate detection wavelength.Sample degradation. | - Concentrate the sample or consider pre-column derivatization with a fluorescent tag.[2][8]- Set the detector to a lower wavelength (210-220 nm) for peptide bond absorbance.[3]- Ensure proper sample handling and storage. |
Data Presentation: HPLC Parameters for Dipeptide Separation
The following table summarizes typical starting parameters for the HPLC separation of small peptides like this compound. These should be considered as a starting point for method development and optimization.
| Parameter | Recommended Condition | Notes |
| Column | Reversed-Phase C18, 3-5 µm, 100-120 Å, 4.6 x 150 mm | For achiral separation. For chiral, a teicoplanin-based CSP is a good starting point.[1] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Formic acid (0.1%) is a good alternative, especially for LC-MS applications.[5] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | --- |
| Gradient | 5-30% B over 20 minutes | A shallow gradient is crucial for resolving closely eluting peaks.[7] |
| Flow Rate | 1.0 mL/min | May be adjusted to optimize resolution and analysis time. |
| Column Temperature | 30-40 °C | Maintaining a stable temperature is important for reproducible retention times.[3][10] |
| Detection Wavelength | 215 nm or 220 nm | For detecting the peptide bond.[3][6] |
| Injection Volume | 5-20 µL | Should be minimized to prevent peak broadening. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Dipeptide Separation
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Prepare Mobile Phase B: Add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the this compound standard or sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Further dilute the sample with Mobile Phase A to a working concentration suitable for your detector's sensitivity (e.g., 10-100 µg/mL).[5]
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.[5]
-
-
HPLC System Setup and Execution:
-
Install a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Set the column oven temperature to 35 °C.
-
Set the detector wavelength to 215 nm.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 20-30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient program (e.g., 5% to 30% B over 20 minutes).
-
Include a column wash step with a high percentage of organic solvent after each run, followed by re-equilibration at the initial conditions.
-
Protocol 2: Chiral HPLC Method for Enantiomeric Resolution
-
Mobile Phase Preparation:
-
Prepare a 10mM solution of ammonium acetate in water.
-
Mix this aqueous solution with methanol and acetonitrile. A starting ratio could be 40:50:10 (v/v/v) of ammonium acetate solution:methanol:acetonitrile.[1] The exact ratio will need optimization.
-
Degas the mobile phase.
-
-
Sample Preparation:
-
HPLC System Setup and Execution:
-
Install a chiral stationary phase column suitable for amino acids (e.g., a teicoplanin-based or amylose-based CSP).[1]
-
Set the column temperature as recommended by the column manufacturer (e.g., 25 °C).
-
Set the detector wavelength appropriately (e.g., 215 nm).
-
Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Inject the sample and run the analysis isocratically or with a shallow gradient, depending on the initial screening results.
-
Mandatory Visualization
Caption: Workflow for HPLC method development for this compound separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. benchchem.com [benchchem.com]
- 6. mac-mod.com [mac-mod.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Crystallization of Dl-alanyl-glycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Dl-alanyl-glycine.
Troubleshooting Guides
This section addresses specific problems that may arise during your crystallization experiments, offering potential causes and recommended solutions in a question-and-answer format.
Problem: No crystals are forming.
-
Possible Cause 1: Suboptimal Supersaturation. The concentration of this compound in your solution may be too low (undersaturated) or too high (leading to amorphous precipitation).
-
Solution: Systematically screen a range of concentrations. Start with a concentration slightly below the estimated saturation point and gradually increase it. Utilize techniques like vapor diffusion or slow evaporation that allow for a gradual increase in concentration.
-
-
Possible Cause 2: Inappropriate Solvent System. The chosen solvent or solvent mixture may not be conducive to crystallization.
-
Solution: Experiment with different solvent systems. Aqueous solutions are a good starting point. Co-solvents like ethanol or isopropanol can be introduced at varying concentrations to modulate solubility.[1] The solubility of similar amino acids like glycine and DL-alanine decreases with the addition of alcohols, which can be used to induce crystallization.[1]
-
-
Possible Cause 3: Unfavorable pH. The pH of the solution significantly impacts the charge state and solubility of the dipeptide.[2]
-
Solution: Adjust the pH of your solution. For glycine, the thermodynamically stable γ-polymorph is more likely to form in acidic (pH < 3.4) or basic (pH > 10.1) solutions.[3] A similar pH-dependent behavior might be observable for this compound. Screen a range of pH values around the isoelectric point (pI) of this compound.
-
-
Possible Cause 4: Presence of Impurities. Impurities can inhibit nucleation and crystal growth.
-
Solution: Ensure the purity of your this compound sample is high (>95%). Purification techniques like chromatography may be necessary.
-
Problem: The precipitate is amorphous or an oil.
-
Possible Cause 1: Supersaturation is too high. A rapid increase in concentration can lead to the formation of non-crystalline material.
-
Solution: Slow down the rate of supersaturation. For vapor diffusion, use a lower concentration of the precipitant in the reservoir. For slow evaporation, reduce the rate of solvent removal by using a container with a smaller opening or placing it in a controlled environment.
-
-
Possible Cause 2: Temperature fluctuations. Unstable temperatures can disrupt the crystallization process.
-
Solution: Maintain a constant and controlled temperature throughout the experiment. Consider using an incubator or a temperature-controlled room.
-
Problem: The crystals are too small.
-
Possible Cause 1: High nucleation rate. Too many nucleation sites lead to a large number of small crystals instead of a few large ones.
-
Solution: Reduce the nucleation rate by lowering the supersaturation level. Seeding the solution with pre-existing microcrystals of this compound can promote the growth of larger crystals from a limited number of nuclei.
-
-
Possible Cause 2: Insufficient growth time. The experiment may not have been allowed to proceed for a long enough duration.
-
Solution: Allow more time for crystal growth. Monitor the crystallization progress over an extended period.
-
Problem: The crystals are of poor quality (e.g., twinned, aggregated).
-
Possible Cause 1: Rapid crystal growth. Fast growth can lead to defects in the crystal lattice.
-
Solution: Slow down the crystal growth rate by fine-tuning the supersaturation level and temperature.
-
-
Possible Cause 2: Presence of certain additives. Some substances can interfere with the ordered packing of molecules.
-
Solution: While some additives can promote crystallization, others can be detrimental. If using additives, screen different types and concentrations. The addition of cationic surfactants has been shown to accelerate the growth of polar crystals like DL-alanine.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for this compound crystallization?
A good starting point is deionized water, as dipeptides are generally water-soluble. To induce crystallization, you can then employ techniques that increase the solute concentration (like slow evaporation or vapor diffusion) or add a co-solvent (anti-solvent) in which this compound is less soluble, such as ethanol or isopropanol.[1]
Q2: How does pH affect the crystallization of this compound?
The pH of the solution determines the charge state of the amino and carboxyl groups of the dipeptide. This, in turn, influences its solubility and intermolecular interactions, which are critical for crystallization. For the related molecule glycine, adjusting the pH away from the isoelectric point can favor the formation of specific polymorphs.[3] It is therefore recommended to screen a range of pH values to find the optimal condition for crystallizing this compound.
Q3: Should I be concerned about polymorphism with this compound?
Yes, polymorphism is a known phenomenon for amino acids and peptides, including glycine.[5] A study on a derivative of glycyl-L-alanine has also identified a new polymorph.[6] Different polymorphs can have different physical properties, such as solubility and stability. It is important to characterize your crystals using techniques like X-ray diffraction (XRD) to identify the polymorphic form.
Q4: What are the common techniques for crystallizing dipeptides?
Common techniques include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration of the dipeptide until crystals form.
-
Vapor Diffusion: A drop containing the dipeptide solution and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant. Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of the dipeptide and precipitant in the drop, leading to crystallization.[3][7][8] This method is suitable when only small amounts of the compound are available.[9]
-
Solvent-Antisolvent Diffusion: A solution of the dipeptide is layered with a miscible solvent in which it is insoluble (the antisolvent). Crystals form at the interface as the solvents slowly mix.
Data Presentation
Table 1: Solubility of L-alanyl-glycine in Water at Different Temperatures
| Temperature (°C) | Temperature (K) | Solubility (mol/L) | Solubility (g/L) |
| 20.0 | 293.15 | 0.89 | 130.05 |
| 25.0 | 298.15 | 1.00 | 146.14 |
| 30.0 | 303.15 | 1.12 | 163.68 |
| 35.0 | 308.15 | 1.26 | 184.14 |
| 40.0 | 313.15 | 1.41 | 206.06 |
| 50.0 | 323.15 | 1.78 | 259.97 |
Data adapted from Do, H. T., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine.[10]
Experimental Protocols
Protocol 1: Crystallization by Slow Evaporation
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in a suitable solvent (e.g., deionized water) at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a 0.22 µm syringe filter into a clean crystallization vessel (e.g., a small beaker or vial) to remove any dust or undissolved particles.
-
Evaporation: Cover the vessel with a lid or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a vibration-free and temperature-controlled environment.
-
Monitoring: Monitor the vessel periodically for crystal growth. The process can take several days to weeks.
Protocol 2: Crystallization by Vapor Diffusion (Hanging Drop Method)
-
Prepare the Reservoir: Pipette 500 µL of the precipitant solution into the well of a crystallization plate.
-
Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of the this compound solution with 1 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease.[3]
-
Incubation: Place the plate in a stable, vibration-free environment at a constant temperature.
-
Observation: Regularly observe the drop under a microscope for the formation of crystals.
Visualizations
Caption: General experimental workflow for the crystallization of this compound.
Caption: A logical flowchart for troubleshooting common crystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. unifr.ch [unifr.ch]
- 10. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05730G [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of Dl-alanyl-glycine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Dl-alanyl-glycine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its solubility be challenging?
A1: this compound is a dipeptide composed of the amino acids alanine and glycine. Its solubility can be influenced by its zwitterionic nature, meaning it carries both a positive and a negative charge at physiological pH.[1] This characteristic contributes to its water solubility; however, factors such as pH, temperature, and the presence of other solutes can significantly impact its ability to dissolve. Like many peptides, it can also be prone to aggregation, further complicating dissolution.
Q2: What is the best starting solvent for dissolving this compound?
A2: For most peptides, the recommended initial solvent is sterile, distilled water.[2] Given that this compound is a neutral peptide (overall charge of zero at neutral pH), water is a suitable starting point. If solubility in water is limited, adjusting the pH or using organic co-solvents may be necessary.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of peptides is significantly influenced by the pH of the solution.[3] Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero. By adjusting the pH away from the pI (either more acidic or more basic), the peptide becomes charged, which typically increases its solubility in aqueous solutions. For a neutral peptide like this compound, adjusting the pH can enhance solubility.
Q4: Can I use sonication or heating to aid dissolution?
A4: Yes, both sonication and gentle heating can be effective methods to aid in the dissolution of peptides. Sonication can help break up aggregates[2], while gentle warming (e.g., to 40°C) can also improve solubility.[4] However, it is crucial to use these methods cautiously to avoid potential degradation of the peptide.
Q5: What are some common co-solvents that can be used to dissolve this compound?
A5: If this compound exhibits low solubility in aqueous solutions, organic co-solvents can be employed. Common choices include Dimethyl sulfoxide (DMSO) and ethanol.[4] It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[3]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound does not dissolve in water. | The concentration may be too high for its intrinsic water solubility. The solution may be at or near the peptide's isoelectric point. | 1. Try reducing the concentration of the peptide. 2. Adjust the pH of the water. For a neutral peptide, try making the solution slightly acidic (e.g., with a drop of acetic acid) or slightly basic (e.g., with a drop of ammonium hydroxide).[5] 3. Use gentle sonication for a few minutes.[6] 4. Gently warm the solution to no more than 40°C.[7] |
| The solution is cloudy or contains visible particles after initial dissolution. | The peptide may be forming aggregates. The solubility limit in the current solvent has been exceeded. | 1. Centrifuge the solution to pellet the undissolved material and use the supernatant. Note that the actual concentration will be lower than intended. 2. Try dissolving a fresh sample in a different solvent system (see co-solvent recommendations below). 3. For persistent aggregation, consider dissolving in a small amount of a chaotropic agent like 6 M guanidine hydrochloride, followed by dilution.[7] |
| The peptide precipitates out of solution after adding an aqueous buffer to an organic stock. | The final concentration of the organic solvent is too low to maintain solubility. The buffer components are causing the peptide to precipitate. | 1. Increase the percentage of the organic co-solvent in the final solution. Be mindful of the tolerance of your experimental system to the organic solvent. 2. Try a different aqueous buffer. 3. Add the aqueous buffer to the organic stock very slowly while vortexing. |
| Difficulty dissolving in organic solvents like DMSO or ethanol. | While less common for neutral peptides, strong intermolecular interactions can still hinder dissolution. | 1. Use a combination of vortexing and sonication. 2. Gentle warming can be applied. 3. Try a different organic solvent such as dimethylformamide (DMF). |
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for this compound and its isomers. Direct solubility data for this compound is limited; therefore, data for its isomers, L-alanyl-glycine (Ala-Gly) and Glycyl-L-alanine (Gly-Ala), are provided as a close approximation. The solubility of these dipeptides generally increases with temperature.[8]
Table 1: Aqueous Solubility of Alanyl-Glycine Isomers at pH 7
| Dipeptide | Temperature (°C) | Solubility (mol/kg water) |
| Glycyl-L-alanine | 25 | ~0.8 |
| L-alanyl-glycine | 25 | ~0.5 |
| Glycyl-L-alanine | 50 | ~1.2 |
| L-alanyl-glycine | 50 | ~0.8 |
Data estimated from graphical representations in Dohrn et al. (2019).[8]
Table 2: Influence of Co-Solvents on Dipeptide Solubility
The addition of organic co-solvents like ethanol generally decreases the solubility of small, neutral dipeptides in aqueous solutions.
| Dipeptide | Co-Solvent | Concentration of Co-Solvent (wt%) | Effect on Solubility |
| Glycyl-glycine | 2-Propanol | 10 - 30 | Decreases |
| Alanyl-alanine | 2-Propanol | 10 - 30 | Decreases |
Qualitative trend observed for similar dipeptides.[9]
Key Experimental Protocols
Protocol 1: Standard Dissolution of this compound in an Aqueous Buffer
Materials:
-
This compound powder
-
Sterile, purified water or desired aqueous buffer (e.g., PBS, Tris)
-
Vortex mixer
-
Sonicator bath
-
pH meter and adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
Procedure:
-
Weigh the desired amount of this compound into a sterile container.
-
Add a portion of the desired aqueous solvent (e.g., 80% of the final volume).
-
Vortex the mixture for 1-2 minutes.
-
If the peptide is not fully dissolved, check the pH of the solution.
-
Adjust the pH away from the isoelectric point (for neutral peptides, try adjusting to pH 8.0-9.0 or pH 4.0-5.0).
-
If solubility is still an issue, place the container in a sonicator bath for 5-10 minutes.[6]
-
Once dissolved, add the remaining solvent to reach the final desired concentration.
-
Verify the final pH and adjust if necessary.
Protocol 2: Dissolution of this compound using an Organic Co-Solvent
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Desired aqueous buffer
-
Vortex mixer
Procedure:
-
Weigh the this compound into a sterile container.
-
Add a minimal amount of the organic co-solvent (e.g., 50-100 µL of DMSO for 1-5 mg of peptide).
-
Gently vortex until the peptide is completely dissolved.
-
Slowly add the desired aqueous buffer to the peptide-organic solvent mixture in a dropwise manner while continuously vortexing.
-
Continue adding the buffer until the final desired concentration is reached.
-
Caution: Observe the solution for any signs of precipitation. If cloudiness appears, the solubility limit in that final solvent composition has been exceeded.
Visualizing Experimental Workflows and Logical Relationships
Caption: Workflow for dissolving this compound.
Caption: Factors influencing this compound solubility.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. biorbyt.com [biorbyt.com]
- 8. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05730G [pubs.rsc.org]
- 9. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
Technical Support Center: Dl-alanyl-glycine Aggregation in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis of peptides containing Dl-alanyl-glycine.
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the solid support. This interaction leads to the formation of stable secondary structures, most commonly β-sheets.[1][2] Sequences that are rich in hydrophobic amino acids, such as alanine and valine, are particularly prone to aggregation.[1][3] The this compound sequence can contribute to this issue, especially within a larger hydrophobic peptide chain.[3]
Q2: How can I identify if my peptide is aggregating on the resin?
A2: A key physical indicator of on-resin aggregation is the failure of the peptide-resin to swell properly; it may even shrink.[1] In continuous flow synthesis, a flattened and broadened deprotection profile can signal aggregation.[4] Additionally, standard analytical tests for free amines, such as the Kaiser or TNBS tests, may become unreliable and give false negatives in the presence of severe aggregation.[4]
Q3: What are "difficult sequences" and how does this compound contribute to them?
A3: "Difficult sequences" are peptide chains that are prone to on-resin aggregation during SPPS, leading to incomplete coupling and deprotection steps.[3][5] This is often due to the formation of stable secondary structures.[5] Hydrophobic amino acids are major contributors to these difficulties.[3][5] While this compound itself is a small dipeptide, its presence within a sequence of other hydrophobic residues can promote β-sheet formation and lead to aggregation.[3]
Q4: When should I consider using microwave-assisted peptide synthesis?
A4: Microwave-assisted peptide synthesis is a powerful technique for overcoming aggregation.[5] The microwave energy disrupts intermolecular hydrogen bonds, increasing the kinetic energy of the system.[5] This improves both coupling and deprotection efficiency, especially for difficult, long, or hydrophobic sequences where aggregation is anticipated or has been observed.[4][5]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to this compound aggregation during peptide synthesis.
Issue 1: Poor Swelling of the Resin and Incomplete Coupling
-
Symptoms:
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resin swelling.
Issue 2: Incomplete Fmoc Deprotection
-
Symptoms:
-
The UV profile for the piperidine-fulvene adduct is broadened during deprotection.[4]
-
The subsequent coupling reaction is inefficient, leading to deletion sequences.
-
-
Potential Causes & Solutions:
-
Peptide Aggregation: The aggregated peptide chains on the resin hinder the access of the piperidine solution to the Fmoc groups.
-
Solution 1: Modify Deprotection Reagent: Add a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) (1-2% v/v) to the piperidine solution.[1][4]
-
Solution 2: Increase Deprotection Time: Extend the duration of the deprotection step to allow for better penetration of the reagent.[4]
-
Solution 3: Disrupt Aggregation: Before deprotection, wash the resin with a chaotropic salt solution (e.g., 0.8 M NaClO₄ in DMF) to disrupt secondary structures.[5]
-
-
Data Summary: Comparison of Anti-Aggregation Strategies
| Strategy | Description | Advantages | Disadvantages |
| Solvent Choice | Using more polar solvents like N-Methyl-2-pyrrolidone (NMP) or adding Dimethyl sulfoxide (DMSO) to N,N-Dimethylformamide (DMF).[1][5][6] | Simple to implement; can significantly improve solvation of the peptide-resin.[5] | May not be sufficient for highly aggregating sequences. |
| Elevated Temperature | Performing coupling and deprotection at higher temperatures (50-90°C), often with microwave assistance.[1][5][6] | Highly effective at disrupting hydrogen bonds and improving reaction kinetics.[5] | Can increase the risk of side reactions like racemization for sensitive amino acids.[5] |
| Chaotropic Agents | Adding salts like NaClO₄ or LiCl to washes or coupling reactions to disrupt secondary structures.[1][5][6] | Effective at breaking up existing aggregates.[5] | Must be thoroughly washed away before coupling, as they can interfere with reagents.[5] |
| Low-Loading Resin | Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between peptide chains.[5] | Reduces inter-chain interactions that lead to aggregation.[5] | Lower overall yield of peptide per gram of resin. |
| Backbone Protection | Incorporating groups like 2,4-dimethoxybenzyl (Dmb) on the backbone nitrogen to physically block hydrogen bonding.[1][2] | Highly effective at preventing aggregation from the start.[2] | Requires the use of specialized and more expensive dipeptide building blocks. |
| Pseudoproline Dipeptides | Strategically inserting dipeptides that create a "kink" in the peptide backbone, disrupting β-sheet formation.[1][5] | Very effective at breaking secondary structures.[5] | Limited to sequences containing Ser, Thr, or Cys at appropriate positions. |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Ala-(Dmb)Gly-OH to Prevent Aggregation
This protocol describes the manual incorporation of the Dmb-protected dipeptide into the peptide sequence to mitigate aggregation.[2]
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Ala-(Dmb)Gly-OH (5 equivalents)
-
HATU (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
NMP or DMF
-
-
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in NMP or DMF for 20-30 minutes.
-
In a separate vessel, dissolve Fmoc-Ala-(Dmb)Gly-OH (5 eq.) and HATU (5 eq.) in a minimal volume of NMP or DMF.
-
Add DIPEA (10 eq.) to the solution from step 2 and mix thoroughly.
-
Immediately add the activated dipeptide solution to the peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to check for completion of the coupling. If the test is positive (indicating free amines), extend the coupling time or repeat the coupling with fresh reagents.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Proceed with the standard Fmoc deprotection of the dipeptide to continue the synthesis.
-
Protocol 2: Chaotropic Salt Wash for Disruption of On-Resin Aggregation
This protocol is used to disrupt secondary structures prior to a difficult coupling step.[5]
-
Materials:
-
Aggregated peptide-resin
-
0.8 M NaClO₄ in DMF
-
DMF
-
-
Procedure:
-
Perform the standard Fmoc deprotection protocol and wash the resin with DMF.
-
Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each time.
-
Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of the chaotropic salt.
-
Proceed immediately with the coupling reaction.
-
Visualization of Key Concepts
Caption: Mechanism of aggregation prevention via backbone protection.
References
Technical Support Center: Minimizing Racemization of DL-Alanyl-Glycine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to minimize and analyze the racemization of the alanine residue in DL-alanyl-glycine during and after synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound and why is it a concern?
A1: Racemization refers to the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers. In the dipeptide alanyl-glycine, the alanine residue is chiral (existing as L-alanine or D-alanine), while glycine is achiral. During the synthesis of a specific isomer, such as L-alanyl-glycine, the alanine residue can lose its stereochemical integrity, resulting in the formation of the D-alanyl-glycine diastereomer. This is a significant concern in drug development and research because different stereoisomers can have vastly different biological activities, potencies, and toxicities. The presence of the undesired diastereomer is an impurity that can be difficult to separate and can compromise experimental results or therapeutic efficacy.
Q2: What are the primary causes of racemization during the chemical synthesis of alanyl-glycine?
A2: The most critical step for racemization during peptide synthesis is the amino acid coupling (amide bond formation) step.[1][2] The primary mechanism involves the formation of a planar oxazolone intermediate from the activated C-terminal of the amino acid being coupled.[2] Several factors during this step heavily influence the rate of racemization:
-
Coupling Reagents: Carbodiimide-based reagents like DCC and DIC are known to cause significant racemization if used without suppressing additives.[2]
-
Base: The type and strength of the base used are critical. Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can significantly increase the rate of oxazolone formation and subsequent racemization.[2][3]
-
Activation Time: Prolonged pre-activation of the amino acid before it is introduced to the amine component increases the time available for the oxazolone intermediate to form and racemize.[2]
-
Temperature: Higher temperatures during the coupling reaction can accelerate the rate of racemization.[2]
Q3: How do post-synthesis conditions (e.g., pH, temperature, metal ions) affect the stereochemical stability of alanyl-glycine?
A3: After synthesis and purification, the stereochemical integrity of alanyl-glycine can still be compromised by environmental conditions.
-
pH: Racemization is often base-catalyzed.[4] Storing or using alanyl-glycine solutions at high pH can lead to the gradual epimerization of the alanine residue. For glycine dimerization, a related reaction, the rate increases significantly at alkaline pH, peaking around 9.8.[5]
-
Temperature: Elevated temperatures in solution can provide the energy needed to overcome the activation barrier for racemization.[6] The rate of peptide bond formation, and also degradation and side reactions, is known to increase with temperature.[7]
-
Metal Ions: Certain metal ions, particularly Cu(II), can act as catalysts for racemization in peptides.[8] It is crucial to use high-purity water and buffers free from heavy metal contamination. Peptides can form chelates with metal ions, which can facilitate the abstraction of the alpha-proton and lead to racemization.[9]
Q4: What are the most common and effective methods for detecting and quantifying the extent of racemization in an alanyl-glycine sample?
A4: Several analytical techniques can be used to separate and quantify the D- and L-alanyl-glycine diastereomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and direct methods. It uses a chiral stationary phase to separate the diastereomers, allowing for their quantification.[10]
-
Gas Chromatography (GC): This method requires the peptide to be hydrolyzed back to its constituent amino acids, which are then derivatized with a chiral reagent. The resulting derivatives are separated on a chiral GC column.[11]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and sensitivity. Using a chiral selector in the buffer, it can separate all optical isomers of a peptide in a single analysis, with detection limits as low as 0.05%.[1]
Section 2: Troubleshooting Guides
Guide 1: High Racemization Detected Immediately After Peptide Synthesis
Question: I have synthesized L-alanyl-glycine via solid-phase peptide synthesis (SPPS), but my initial analysis by chiral HPLC shows a high percentage (>5%) of the D-alanyl-glycine diastereomer. What are the likely causes and how can I fix this in my next synthesis?
Answer: High racemization post-synthesis almost always points to non-optimal conditions during the coupling of the Fmoc-L-Alanine. Review and optimize the following factors:
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent/Additive Combination | Carbodiimide reagents (e.g., DIC) should always be used with a racemization-suppressing additive. Avoid using DIC alone. The recommended combination is DIC with an additive like 1-hydroxybenzotriazole (HOBt) or, preferably, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which is highly effective and non-explosive.[2][12] |
| Use of a Strong Base | The base diisopropylethylamine (DIPEA) is a known promoter of racemization due to its high basicity.[2] Replace DIPEA with a weaker or more sterically hindered base. Recommended bases include N-methylmorpholine (NMM) or 2,4,6-collidine (TMP). [2][3] |
| Prolonged Pre-activation Time | Activating the Fmoc-L-Alanine with the coupling reagent for an extended period before adding it to the resin allows the racemization-prone oxazolone intermediate to form. Minimize pre-activation time. Ideally, add the coupling reagent (e.g., DIC) to the amino acid/additive mixture immediately before adding it to the resin.[2] |
| Elevated Coupling Temperature | Running the coupling reaction at elevated temperatures to speed up the reaction can also accelerate racemization. Perform the coupling at room temperature unless you have specifically validated that higher temperatures do not increase racemization for this step.[2] |
Guide 2: Purified Alanyl-Glycine Sample Shows Increasing Racemization Over Time
Question: My purified L-alanyl-glycine was over 99.5% pure initially. After storing it as a solution in a buffer at 4°C for two weeks, I re-analyzed it and found the D-isomer has increased to 3%. What is causing this instability?
Answer: This indicates that post-purification conditions are inducing racemization. The stability of your peptide in solution is being compromised. Consider the following factors:
| Potential Cause | Recommended Solution |
| High Buffer pH | Basic conditions (pH > 8) can catalyze the abstraction of the alpha-proton from the alanine residue, leading to racemization.[4] Prepare your solutions in a neutral or slightly acidic buffer (pH 6.0-7.5). Verify the pH of your final solution. |
| Metal Ion Contamination | Buffers or water may contain trace amounts of metal ions (e.g., Cu²⁺, Ni²⁺) that can catalyze racemization.[8][9] Use high-purity, metal-free water (e.g., Milli-Q) and high-grade buffer reagents. Consider adding a chelating agent like EDTA at a low concentration (e.g., 0.1 mM) if metal contamination is suspected, but verify its compatibility with your downstream application. |
| Elevated Storage Temperature | While 4°C is standard, long-term storage in solution is not ideal. Chemical degradation and racemization, while slow, still occur. For long-term storage, lyophilize the purified peptide and store it as a solid at -20°C or below. Prepare fresh solutions as needed. |
Section 3: Data Presentation
Table 1: Effect of Coupling Reagents and Additives on Racemization of His, Cys, and Ser (Amino acids prone to racemization)
| Protected Amino Acid | Coupling Reagent/Base | % D-Product (Racemization) |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8% |
| Fmoc-L-His(Trt)-OH | HATU/NMM | 13.9% |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | ~0% |
| Fmoc-L-Cys(Trt)-OH | HATU/NMM | 2.5% |
| Fmoc-L-Ser(tBu)-OH | DIC/Oxyma | ~0% |
| Fmoc-L-Ser(tBu)-OH | HATU/NMM | 0.5% |
| (Data adapted from studies on racemization-prone amino acids, demonstrating the superiority of DIC/Oxyma for suppressing racemization compared to aminium-based reagents like HATU).[12] |
Table 2: Influence of Different Bases on Phenylglycine (Phg) Racemization
| Base (pKa) | % Correct Diastereomer |
| DIPEA (10.1) | 85% |
| N-Methylmorpholine (NMM) (7.38) | 90% |
| 2,4,6-Collidine (TMP) (7.43) | 93% |
| (Data adapted from studies on Phenylglycine, another racemization-prone amino acid, highlighting that weaker, sterically hindered bases result in lower racemization).[3] |
Table 3: Summary of Key Analytical Methods for Racemization Analysis
| Method | Principle | Advantages | Typical Detection Limit |
| Chiral HPLC | Differential interaction of diastereomers with a chiral stationary phase. | Direct analysis of the peptide, high accuracy, and reproducibility.[10] | 0.1 - 1% |
| Gas Chromatography (GC) | Separation of derivatized D/L amino acids (post-hydrolysis) on a chiral column. | Very high sensitivity and accuracy.[11] | < 0.1% |
| Capillary Electrophoresis (CE) | Separation of diastereomers in a capillary based on electrophoretic mobility differences in the presence of a chiral selector. | High separation efficiency, very low sample consumption, high sensitivity.[1] | ~0.05% |
Section 4: Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-L-Alanine to Glycine-Resin in SPPS
This protocol is designed to minimize racemization during the critical coupling step.
-
Resin Preparation: Swell the glycine-loaded resin (e.g., H-Gly-2-ClTrt-resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the resin-bound glycine.
-
Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine.
-
Coupling Mixture Preparation (Critical Step):
-
In a separate vessel, dissolve Fmoc-L-Ala-OH (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.
-
Immediately before adding to the resin , add Diisopropylcarbodiimide (DIC) (3 eq.) to this mixture. Do not allow this activated mixture to stand.[2]
-
-
Coupling Reaction: Add the freshly prepared coupling mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), recouple using the same procedure.
Protocol 2: General Procedure for Quantification of Alanyl-Glycine Diastereomers by Chiral HPLC
This protocol provides a general workflow. The specific column and mobile phase conditions must be optimized.
-
Sample Preparation:
-
Accurately weigh and dissolve the alanyl-glycine sample in the mobile phase or a compatible solvent (e.g., water/acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Select a column known for separating peptide diastereomers (e.g., a protein-based column like Chiralpak AGP or a macrocyclic antibiotic-based column like Astec CHIROBIOTIC V).
-
-
Method Parameters (Example):
-
Mobile Phase: Isocratic or gradient elution using a buffered aqueous phase (e.g., 10 mM ammonium acetate, pH 6.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C (maintain constant temperature).
-
Detection: UV at 210-220 nm.
-
-
Analysis:
-
Inject a standard of the desired L-alanyl-glycine to determine its retention time.
-
Inject the sample to be analyzed. The undesired D-alanyl-glycine diastereomer will appear as a separate peak.
-
Calculate the percentage of the D-isomer by dividing the peak area of the D-isomer by the total peak area of both isomers and multiplying by 100.
-
Section 5: Visualizations
Caption: Base-catalyzed racemization mechanism via an oxazolone intermediate.
Caption: Troubleshooting workflow for addressing racemization issues.
Caption: Logic for selecting an appropriate analytical method.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Thermal Condensation of Glycine and Alanine on Metal Ferrite Surface: Primitive Peptide Bond Formation Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immobilized metal ion affinity chromatography of synthetic peptides. Binding via the alpha-amino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. cat-online.com [cat-online.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Shelf-Life of Dl-alanyl-glycine Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability and extending the shelf-life of Dl-alanyl-glycine solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in aqueous solutions?
A1: The primary cause of degradation for this compound in aqueous solutions is hydrolysis of the peptide bond.[1] This reaction breaks the dipeptide into its constituent amino acids, Dl-alanine and glycine. The rate of hydrolysis is influenced by factors such as temperature and pH.[2][3] At elevated temperatures, another degradation pathway can be cyclization, leading to the formation of a diketopiperazine (cyclo(Ala-Gly)).
Q2: What are the optimal storage conditions for this compound solutions to maximize shelf-life?
A2: To maximize shelf-life, it is recommended to store this compound solutions at low temperatures, preferably frozen at -20°C or below for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable. Solutions should be prepared in a sterile buffer, ideally with a pH between 5 and 6, as this range is often optimal for the stability of similar dipeptides. It is also crucial to minimize exposure to oxygen and light. Avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]
Q3: How can I monitor the stability of my this compound solution?
A3: The most common and reliable method for monitoring the stability of peptide solutions is High-Performance Liquid Chromatography (HPLC).[5][6] A stability-indicating HPLC method can separate the intact this compound from its degradation products (Dl-alanine and glycine).[7] By analyzing samples over time, you can quantify the decrease in the concentration of the parent dipeptide and determine its degradation rate.
Q4: What strategies can be employed to enhance the stability of this compound solutions?
A4: Several strategies can be used to improve the stability of dipeptide solutions:[8]
-
pH Optimization: Adjusting the pH of the solution to a range where the hydrolysis rate is minimal (typically pH 5-6 for similar dipeptides) is a primary stabilization strategy.[8]
-
Use of Buffers: Employing a suitable buffer system (e.g., acetate, phosphate) helps maintain the optimal pH.
-
Addition of Excipients: The inclusion of stabilizing agents such as sugars (e.g., trehalose, sucrose) or polyols (e.g., mannitol, sorbitol) can enhance stability.
-
Low-Temperature Storage: Storing the solution at reduced temperatures (-20°C or -80°C) significantly slows down chemical degradation reactions.
-
Protection from Light and Oxygen: Using amber vials and purging the headspace with an inert gas like nitrogen or argon can prevent photo-oxidation and oxidation-related degradation.[3]
-
Lyophilization: For long-term storage, lyophilizing (freeze-drying) the this compound and reconstituting it before use is a highly effective method to prevent hydrolysis.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Loss of Potency/Concentration | Hydrolysis of the peptide bond. | - Verify the pH of the solution and adjust to the optimal range (pH 5-6).- Store the solution at a lower temperature (-20°C or -80°C).- Prepare fresh solutions more frequently.- Consider lyophilization for long-term storage. |
| Precipitation or Cloudiness | - The pH of the solution is near the isoelectric point (pI) of the dipeptide, reducing its solubility.- The concentration of the dipeptide is too high for the chosen solvent.- Aggregation of the dipeptide.[9] | - Adjust the pH of the solution to be at least one pH unit away from the pI.- Try dissolving the peptide at a lower concentration.- Test different buffer systems or co-solvents to improve solubility. |
| Discoloration (e.g., yellowing) | - Oxidation of the peptide or impurities.- Reaction with components of the container or closure. | - Store the solution under an inert atmosphere (e.g., nitrogen or argon).- Use high-purity solvents and reagents.- Ensure the use of appropriate, inert storage vials (e.g., Type I borosilicate glass). |
Quantitative Data Summary
The following tables provide representative data on the stability of a simple dipeptide, glycylglycine, which can be used as an analogue to estimate the stability of this compound. The primary degradation pathway is hydrolysis, following first-order kinetics.
Table 1: Representative Half-Life of a Simple Dipeptide (Glycylglycine) in Neutral Aqueous Solution at Different Temperatures
| Temperature (°C) | Approximate Half-Life (t½) |
| 100 | ~ 1.2 days |
| 120 | ~ 6.5 hours |
| 150 | ~ 48 minutes |
Data is extrapolated from kinetic studies on glycylglycine hydrolysis and should be considered as an estimation for this compound.[1]
Table 2: Effect of pH on the Stability of Similar Dipeptides
| pH | Relative Stability | Comments |
| < 3 | Lower | Acid-catalyzed hydrolysis of the peptide bond can occur.[10] |
| 3 - 7 | Higher | Generally, the region of maximum stability for many simple peptides. |
| > 8 | Lower | Base-catalyzed hydrolysis of the peptide bond can be significant. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method to assess the stability of a this compound solution by quantifying the parent dipeptide and its degradation products.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Dl-alanine and Glycine reference standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Phosphate buffer
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 0-100% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of this compound, Dl-alanine, and glycine in water or mobile phase A at a known concentration (e.g., 1 mg/mL). Prepare a mixed standard by diluting the stock solutions.
-
Sample Solution: Prepare the this compound solution for the stability study at the desired concentration in the chosen buffer system.
4. Stability Study Procedure:
-
Place the sample solutions under the desired storage conditions (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot of each sample.
-
Analyze the samples and the mixed standard solution by HPLC.
-
Identify and quantify the peaks corresponding to this compound, Dl-alanine, and glycine by comparing their retention times and peak areas to the standards.
-
Calculate the percentage of remaining this compound at each time point to determine the degradation rate.
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: Workflow for a stability study of this compound solutions.
Caption: Decision tree for troubleshooting this compound stability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. peptide.com [peptide.com]
- 5. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The kinetics of acid hydrolysis of dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Dl-alanyl-glycine for Researchers and Drug Development Professionals
The synthesis of dipeptides such as Dl-alanyl-glycine is a fundamental process in various research and development applications, from drug discovery to materials science. The choice of synthetic methodology is critical, influencing key outcomes such as product yield, purity, scalability, and cost-effectiveness. This guide provides an objective comparison of the three primary methods for synthesizing this compound: Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. We present a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate method for your specific research needs.
Data Presentation: A Quantitative Comparison of Synthesis Methods
The selection of a synthesis method often involves a trade-off between speed, purity, and cost. The following table summarizes the key performance metrics for the synthesis of a dipeptide like this compound using SPPS, LPPS, and an enzymatic approach.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |
| Typical Purity | ≥95%[1] | 90–98% | >90%[2] |
| Typical Yield | High for short peptides[1] | Can be high, especially for shorter peptides | ~78% (for a similar dipeptide)[2] |
| Synthesis Time | Faster due to simplified purification | Slower due to intermediate purification steps | Potentially fast reaction times |
| Scalability | Well-suited for small to medium scale | More economical for large-scale production | Potentially scalable, but can be limited by enzyme cost and stability |
| Solvent Consumption | High due to extensive washing steps | Generally lower than SPPS | Low (typically aqueous media) |
| Cost-Effectiveness | Cost-effective for research scale and automation | More cost-effective for large-scale synthesis of short peptides | Can be cost-effective due to mild conditions and reduced waste, but enzyme cost is a factor[3][4] |
| Key Advantages | Automation-friendly, high throughput, simplified purification. | High purity of intermediates, better for some complex peptides. | High specificity, mild reaction conditions, environmentally friendly ("greener")[5]. |
| Key Disadvantages | High solvent and reagent consumption, potential for aggregation with longer peptides. | Labor-intensive, slower process. | Enzyme cost and stability can be limiting factors, requires specific enzyme for the desired peptide bond[3][4]. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are for the synthesis of a generic alanyl-glycine dipeptide and can be adapted for this compound.
Solid-Phase Peptide Synthesis (SPPS) of Alanyl-Glycine (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of Ala-Gly on a Wang resin, which is suitable for producing a peptide with a C-terminal carboxylic acid.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Alanine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis (LPPS) of Alanyl-Glycine
This protocol describes the synthesis of Ala-Gly in solution using carbodiimide activation.
Materials:
-
Boc-Ala-OH (N-terminally protected Alanine)
-
H-Gly-OEt (C-terminally protected Glycine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
Activation of Boc-Ala-OH:
-
Dissolve Boc-Ala-OH (1 eq.) and HOBt (1.1 eq.) in DMF.
-
Cool the solution to 0°C and add EDC (1.1 eq.).
-
Stir the mixture at 0°C for 30 minutes.
-
-
Coupling Reaction:
-
Add H-Gly-OEt (1 eq.) to the activated Boc-Ala-OH solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up:
-
Dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected dipeptide.
-
-
Deprotection:
-
Treat the protected dipeptide with a suitable reagent to remove the Boc and ethyl ester protecting groups (e.g., TFA for Boc and saponification for the ester).
-
-
Purification: Purify the final dipeptide by recrystallization or column chromatography.
Enzymatic Synthesis of this compound (Proposed Method)
Materials:
-
N-terminally protected DL-Alanine (e.g., Cbz-DL-Ala) attached to a solid support (resin)
-
Glycine
-
A suitable ligase or protease with broad specificity (e.g., a recombinant carboxypeptidase Y or papain)
-
Buffer solution (e.g., phosphate or Tris buffer at optimal pH for the enzyme)
-
Cleavage reagent (e.g., HBr in acetic acid for Cbz group and resin cleavage)
Procedure:
-
Immobilization of Acyl Donor: Covalently attach Cbz-DL-Alanine to a suitable solid support.
-
Enzymatic Condensation:
-
Incubate the resin-bound Cbz-DL-Alanine with an excess of Glycine in a buffer solution containing the selected enzyme.
-
Agitate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 2-24 hours).
-
Monitor the reaction progress by analyzing small samples of the supernatant for the consumption of glycine.
-
-
Washing: After the reaction, wash the resin extensively with buffer and then with organic solvents to remove unreacted substrates and the enzyme.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the Cbz protecting group simultaneously using a suitable cleavage cocktail.
-
Purification: Purify the resulting this compound using RP-HPLC.
Visualizing the Synthesis Workflows
To further clarify the logical flow of each synthesis method, the following diagrams have been generated using the DOT language.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Strona domeny infona.pl [infona.pl]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Peptide synthesis: chemical or enzymatic | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dl-alanyl-glycine in Peptide Synthesis
For researchers, scientists, and professionals engaged in drug development and peptide chemistry, the selection of appropriate building blocks is critical to the success of peptide synthesis. This guide provides an objective comparison of Dl-alanyl-glycine with other dipeptides, focusing on performance in peptide synthesis, supported by experimental data and detailed protocols.
Introduction to Dipeptides in Peptide Synthesis
The use of dipeptide units as building blocks in solid-phase peptide synthesis (SPPS) offers several advantages over the stepwise addition of single amino acids. One of the most significant benefits is the prevention of diketopiperazine (DKP) formation, a common side reaction that can occur at the dipeptide stage, leading to truncation of the peptide chain.[1] Dipeptides are particularly useful for sequences prone to aggregation or difficult couplings.[1]
This compound, a dipeptide composed of a racemic mixture of D- and L-alanine linked to glycine, is a cost-effective option for introducing an Ala-Gly sequence.[1][2] However, its use results in a mixture of diastereomeric peptides, which may be undesirable for applications requiring a single, stereochemically pure product.[1] This guide will compare the performance of this compound with its chiral isomer L-alanyl-glycine and other related dipeptides.
Performance Comparison in Peptide Synthesis
The performance of dipeptides in synthesis is evaluated based on coupling efficiency, prevention of side reactions (primarily racemization and DKP formation), and the physicochemical properties of the resulting peptides.
Coupling Efficiency and Side Reaction Prevention
The choice of coupling reagent significantly impacts the efficiency and stereochemical integrity of peptide synthesis. Reagents like HATU, HBTU, and COMU are known for their high coupling rates and ability to suppress racemization.[3][4][5]
Table 1: Comparison of Coupling Reagents for Dipeptide Synthesis
| Coupling Reagent | Typical Yield (%) | Purity (%) | Racemization (%) | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | <0.5 | Advantages: High reactivity, low racemization, effective for sterically hindered amino acids.[3] Disadvantages: Higher cost.[3] |
| HBTU | 90-95 | >95 | <1.0 | Advantages: Good balance of reactivity and cost.[3] Disadvantages: Slightly less effective than HATU in preventing racemization.[3] |
| COMU | >99 | >98 | Low | Advantages: High coupling efficiency, reduced epimerization, safer handling profile, more soluble than HBTU/HATU.[6] |
| PyBOP | ~95 | >95 | Variable | Advantages: Efficient coupling. Disadvantages: Byproducts can be hazardous. |
| EDC/HOBt | 85-95 | >95 | <2.0 | Advantages: Economical, water-soluble byproducts are easily removed. Disadvantages: Longer reaction times, higher potential for racemization compared to onium salts. |
Note: Data is compiled from studies on model peptides and is for comparative purposes. Actual results may vary depending on the specific peptide sequence and reaction conditions.[3][7]
Using a pre-formed dipeptide like this compound circumvents the risk of DKP formation that is particularly prevalent when glycine is the second amino acid in a sequence attached to the resin.[8] However, the primary drawback of using this compound is the introduction of a racemic center.[1] For therapeutic applications requiring a single stereoisomer, L-alanyl-glycine or other chirally pure dipeptides are necessary.
Physicochemical Properties
The physicochemical properties of dipeptides, such as solubility and stability, are crucial for their handling during synthesis and for the properties of the final peptide.
Table 2: Physicochemical Properties of Alanyl-Glycine Isomers and Related Dipeptides
| Dipeptide | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | XLogP3 |
| This compound | C5H10N2O3 | 146.14 | Soluble | -3.7 |
| L-alanyl-glycine | C5H10N2O3 | 146.14 | Very soluble | -3.7 |
| Glycyl-L-alanine | C5H10N2O3 | 146.14 | Very soluble | -3.7 |
| L-alanyl-L-alanine | C6H12N2O3 | 160.17 | Soluble | -3.4 |
| Glycyl-glycine | C4H8N2O3 | 132.12 | Very soluble | -4.0 |
Data sourced from PubChem and a comparative study on dipeptide solubility.[9][10][11]
Notably, isomeric dipeptides can have significantly different solubility profiles, which is attributed to differences in their melting enthalpies.[10][11]
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are protocols for dipeptide synthesis and purity analysis.
Protocol 1: Solution-Phase Synthesis of Fmoc-Dl-alanyl-glycine
This protocol describes a general method for synthesizing Fmoc-Dl-alanyl-glycine using EDC and HOBt.
Materials:
-
Fmoc-Dl-alanine
-
Glycine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation: Dissolve Fmoc-Dl-alanine (1.0 eq.) and HOBt (1.1 eq.) in DMF. Cool the solution to 0 °C in an ice bath. Add EDC (1.1 eq.) and stir for 30 minutes.
-
Coupling: In a separate flask, dissolve glycine methyl ester hydrochloride (1.0 eq.) and DIPEA (1.1 eq.) in DMF. Add this solution to the activated Fmoc-Dl-alanine solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Saponification: Dissolve the purified methyl ester in a mixture of methanol and 1 M NaOH and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture with 1 M HCl and extract the product with EtOAc. Dry the organic layer and evaporate the solvent to yield Fmoc-Dl-alanyl-glycine.
Protocol 2: Solid-Phase Synthesis of a Model Peptide using a Dipeptide
This protocol outlines the incorporation of a dipeptide unit into a growing peptide chain on a solid support.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Dl-alanyl-glycine (or other dipeptide)
-
HATU (or other coupling reagent)
-
DIPEA
-
20% Piperidine in DMF
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin-bound amino acid. Wash thoroughly with DMF.
-
Dipeptide Coupling:
-
Pre-activation: In a separate tube, dissolve the Fmoc-dipeptide (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling: Add the activated dipeptide solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for subsequent single amino acid couplings.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Wash the resin and treat with the cleavage cocktail to release the peptide from the solid support.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.
Protocol 3: Analysis of Peptide Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing peptide purity.[12][13]
Materials and Equipment:
-
Crude peptide sample
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A.
-
Injection: Inject the sample onto the equilibrated C18 column.
-
Elution: Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).
-
Detection: Monitor the absorbance at 214 nm or 220 nm.
-
Quantification: Calculate the purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks.
Visualizing Workflows and Pathways
Peptide Synthesis and Analysis Workflow
The general workflow for synthesizing and analyzing a peptide using a dipeptide building block is illustrated below.
mTOR Signaling Pathway
While this compound is primarily a synthetic tool, its constituent amino acids, alanine and glycine, are involved in numerous cellular processes. Amino acids are key regulators of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central controller of cell growth, proliferation, and metabolism.[14][15][16][17][18]
Conclusion
This compound is a useful and economical building block in peptide synthesis, particularly for preventing diketopiperazine formation. Its primary limitation is the production of diastereomeric mixtures, making it unsuitable for applications requiring high stereochemical purity. For such cases, its chiral counterpart, L-alanyl-glycine, or other chirally pure dipeptides are preferred. The choice of dipeptide and coupling reagent should be tailored to the specific requirements of the target peptide, balancing factors such as cost, desired purity, and the potential for side reactions. The provided protocols and workflows offer a framework for the successful synthesis and analysis of peptides utilizing these dipeptide building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 1188-01-8: dl-ala-gly | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alanylglycine | C5H10N2O3 | CID 79094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 14. mTOR - Wikipedia [en.wikipedia.org]
- 15. assaygenie.com [assaygenie.com]
- 16. mTOR pathway | Abcam [abcam.com]
- 17. cusabio.com [cusabio.com]
- 18. mTOR Signaling Pathway - Elabscience [elabscience.com]
Validation of Dl-alanyl-glycine analytical methods
An Objective Comparison of Analytical Methods for the Validation of Dl-alanyl-glycine
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of synthetic peptides like this compound is paramount. This dipeptide, composed of alanine and glycine, serves as a crucial component in various research applications, from cell culture media supplementation to its use as a building block in peptide synthesis. The validation of analytical methods ensures the reliability and reproducibility of data, which is fundamental for regulatory compliance and the overall success of a research or development endeavor.
This guide provides a comparative analysis of three prevalent analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). The performance of each method is evaluated based on key validation parameters, with supporting experimental data drawn from studies on closely related analytes.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique hinges on a balance of factors including sensitivity, selectivity, throughput, and the nature of the sample matrix. Below is a summary of the typical performance characteristics of HPLC, LC-MS, and CE for the analysis of small, neutral dipeptides like this compound.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation by chromatography followed by mass-based detection. | Separation based on charge-to-size ratio in an electric field. |
| Linearity (R²) | >0.999[1] | >0.99 | >0.99 |
| Accuracy (Recovery) | 91 - 108%[2] | >90%[3] | Typically high, though matrix effects can influence it. |
| Precision (RSD%) | Intra-day: 1-7%, Inter-day: 2-12%[2] | <15% | <5% |
| LOD | µg/mL to ng/mL range | pg/mL to ng/mL range | µg/mL to ng/mL range |
| LOQ | µg/mL to ng/mL range | pg/mL to ng/mL range | µg/mL to ng/mL range |
| Selectivity | Good, but can be limited by co-eluting impurities. | Excellent, based on mass-to-charge ratio. | Excellent, especially for charged molecules. |
| Throughput | Moderate | High | High |
| Primary Use | Routine quantification, purity assessment. | High-sensitivity quantification, identification. | High-efficiency separations, chiral analysis. |
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving reliable and reproducible results. The following sections provide representative methodologies for the analysis of this compound using HPLC, LC-MS, and CE.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the routine quantification of this compound. Pre-column derivatization with a UV-active agent is often required for enhanced sensitivity, as the dipeptide itself lacks a strong chromophore.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Derivatization agent: o-Phthalaldehyde (OPA)
Procedure:
-
Sample Preparation:
-
Dissolve this compound standard and samples in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
For derivatization, mix a specific volume of the sample/standard with the OPA reagent and allow it to react for a defined time at a specific temperature according to established protocols.[4]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 338 nm (for OPA derivatives)
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-20 min: 95% B
-
20-22 min: 95% to 5% B
-
22-25 min: 5% B (re-equilibration)
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices or at low concentrations.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation:
-
Dissolve this compound standard and samples in Mobile Phase A.
-
If analyzing from a biological matrix, protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary.
-
-
LC-MS/MS Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometry (Positive ESI mode):
-
Monitor specific Multiple Reaction Monitoring (MRM) transitions for this compound (precursor ion -> product ion). The exact m/z values would need to be determined by direct infusion of the standard.
-
-
Capillary Electrophoresis (CE)
CE provides high-efficiency separations and is an excellent orthogonal technique to HPLC. It is particularly useful for charged or polar molecules.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Reagents:
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0.
Procedure:
-
Sample Preparation:
-
Dissolve this compound standard and samples in the BGE or a low-ionic-strength buffer.
-
-
CE Conditions:
-
Capillary Conditioning: Flush the capillary sequentially with 0.1 M NaOH, water, and BGE.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 200 nm.
-
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures.
Caption: A general workflow for the validation of an analytical method.
The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Dl-alanyl-glycine and Its Constituent Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of the dipeptide Dl-alanyl-glycine against its constituent amino acids: L-alanine, D-alanine, and glycine. While direct comparative studies on the biological activities of this compound versus its individual amino acid components are limited in publicly available scientific literature, this document synthesizes the known biological functions of each molecule to provide a comprehensive overview. The comparison is based on existing data for the individual amino acids and related dipeptides, highlighting potential synergistic or altered effects when alanine and glycine are combined in a peptide linkage.
Overview of Biological Activities
A summary of the primary biological activities associated with this compound, L-alanine, D-alanine, and glycine is presented below. It is important to note that the activity of the dipeptide is not necessarily the sum of its parts; the peptide bond can alter bioavailability, receptor interaction, and overall physiological effect.
| Molecule | Key Biological Activities |
| This compound | Primarily used in biochemical research. Potential applications in pharmaceuticals and nutrition, particularly for enhancing muscle recovery.[1] Specific, direct evidence of its antioxidant, anti-inflammatory, or immunomodulatory activity compared to its constituents is not readily available in published literature. |
| L-alanine | Plays a crucial role in energy production via the glucose-alanine cycle.[2] Possesses potential anti-inflammatory, antioxidant, and immunomodulatory properties.[3][4][5] Studies suggest it may protect against pro-inflammatory cytokine-induced apoptosis.[4] |
| D-alanine | Exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as IL-12 and IL-23 in macrophages.[6][7] It may also have immunomodulatory functions and has shown antioxidant effects by scavenging anion radicals.[8] |
| Glycine | Acts as an inhibitory neurotransmitter and is a critical component of collagen.[9] It demonstrates significant anti-inflammatory, immunomodulatory, and cytoprotective effects.[10][11][12] Glycine's anti-inflammatory action is partly mediated through the inhibition of NF-κB activation.[10][11] It also contributes to the synthesis of the major intracellular antioxidant, glutathione.[9][13] |
Comparative Insights from Related Research
While direct comparisons are scarce, studies on other dipeptides suggest that the biological activity of a dipeptide can differ from that of its constituent amino acids. For instance, a study on collagen-derived dipeptides and their corresponding amino acids indicated that they can exert similar immunomodulatory effects on M1-differentiated RAW264.7 cells and peripheral blood mononuclear cells (PBMCs)[14]. However, the specific stereochemistry and amino acid sequence are crucial. Research on N-acetylmuramyl-L-alanyl-D-isoglutamine showed that substituting L-alanine with glycine or D-alanine significantly altered its immunoadjuvant properties, indicating that both the amino acid identity and its stereoisomeric form are critical for biological activity.
Signaling Pathways and Experimental Workflows
To facilitate further research in this area, this section provides diagrams of a key signaling pathway relevant to the anti-inflammatory activity of glycine and a proposed experimental workflow for a comparative study.
Caption: Anti-inflammatory signaling pathway of glycine.
Caption: Proposed experimental workflow for comparison.
Detailed Experimental Protocols
For researchers planning to conduct direct comparative studies, the following are detailed protocols for key antioxidant and anti-inflammatory assays.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (this compound, L-alanine, D-alanine, glycine) dissolved in a suitable solvent (e.g., water or methanol)
-
Ascorbic acid or Trolox as a positive control
-
Methanol
-
96-well microplate
-
Spectrophotometer
-
-
Protocol:
-
Prepare stock solutions of the test compounds and the positive control.
-
Create a series of dilutions for each test compound and the positive control.
-
In a 96-well plate, add 50 µL of each dilution to 150 µL of the DPPH solution.
-
Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] * 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
-
Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Test compounds and positive control (Trolox or ascorbic acid)
-
Ethanol or methanol
-
96-well microplate
-
Spectrophotometer
-
-
Protocol:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add 20 µL of each dilution to 180 µL of the diluted ABTS•+ solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Anti-inflammatory Activity Assays
1. Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
-
Principle: This assay measures the ability of the test compounds to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in macrophages stimulated with lipopolysaccharide (LPS).
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
LPS from E. coli
-
Test compounds
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels in the treated groups to the LPS-only control to determine the inhibitory effect.
-
2. NF-κB Activation Assay
-
Principle: This assay determines if the anti-inflammatory activity of the test compounds is mediated through the inhibition of the NF-κB signaling pathway.
-
Methods:
-
Western Blot for IκBα degradation: Measure the levels of IκBα protein in cell lysates after LPS stimulation with and without pre-treatment with the test compounds. Inhibition of IκBα degradation indicates inhibition of NF-κB activation.
-
Reporter Gene Assay: Transfect cells with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene. Measure luciferase activity after treatment and stimulation. A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.
-
Immunofluorescence for p65 nuclear translocation: Stain cells with an antibody against the p65 subunit of NF-κB and a nuclear stain (e.g., DAPI). Visualize the localization of p65 using fluorescence microscopy. Inhibition of p65 translocation from the cytoplasm to the nucleus indicates inhibition of NF-κB activation.
-
Conclusion
While this compound is a simple dipeptide, a comprehensive understanding of its biological activity in direct comparison to its constituent amino acids is not yet established in the scientific literature. The available data on L-alanine, D-alanine, and glycine suggest that each component possesses distinct and significant biological activities, particularly in the realms of anti-inflammatory and immunomodulatory functions. Future research employing the standardized protocols outlined in this guide is necessary to elucidate the specific biological profile of this compound and to determine if it offers unique or enhanced therapeutic potential compared to its individual amino acid components. Such studies would be invaluable for the targeted design of peptides in drug development and nutritional science.
References
- 1. benchchem.com [benchchem.com]
- 2. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the anti-inflammatory and cytoprotective effects of l-glutamine and l-alanine, or dipeptide, supplementation in rats submitted to resistance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-alanine Inhibits Murine Intestinal Inflammation by Suppressing IL-12 and IL-23 Production in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dietary Glycine Is Rate-Limiting for Glutathione Synthesis and May Have Broad Potential for Health Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collagen-Derived Dipeptides and Amino Acids Have Immunomodulatory Effects in M1-Differentiated RAW264.7 Cells and PBMC | MDPI [mdpi.com]
A Comparative Guide to Dipeptide Supplementation in Cell Culture: Evaluating DL-Alanyl-Glycine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The pursuit of optimal cell culture conditions is paramount for robust and reproducible results in research and biopharmaceutical production. L-glutamine, a cornerstone of traditional cell culture media, is an essential amino acid for cellular energy metabolism, nucleotide synthesis, and protein production. However, its inherent instability in aqueous solutions leads to degradation into ammonia and pyroglutamic acid, which can negatively impact cell growth, viability, and product quality.[1][2] This has driven the adoption of more stable dipeptide alternatives. This guide provides a comprehensive comparison of DL-Alanyl-Glycine and other dipeptides against the conventional use of L-glutamine, supported by experimental data and detailed protocols.
While extensive data exists for L-alanyl-L-glutamine (AlaGln), direct and comprehensive performance data for this compound in common bioproduction cell lines such as CHO or hybridoma is limited in publicly available literature. Therefore, this guide will leverage the well-documented advantages of AlaGln as a primary comparator to L-glutamine to illustrate the benefits of dipeptide supplementation, which are anticipated to be shared by this compound.
Physicochemical Properties: A Head-to-Head Comparison
The primary advantage of dipeptides over free L-glutamine lies in their enhanced stability and solubility.[2] This allows for more consistent nutrient availability and the formulation of concentrated feeds, which is particularly beneficial in high-density and fed-batch cultures.
| Property | L-Glutamine | L-Alanyl-L-Glutamine | This compound |
| Molecular Formula | C₅H₁₀N₂O₃ | C₈H₁₅N₃O₄ | C₅H₁₀N₂O₃ |
| Molecular Weight | 146.14 g/mol | 217.22 g/mol | 146.14 g/mol |
| Solubility in Water | 35 g/L at 25°C | 586 g/L at room temperature | Soluble |
| Stability in Aqueous Solution | Unstable, degrades to ammonia and pyroglutamic acid | Highly stable | More stable than L-glutamine |
| Autoclavability | No | Yes | Yes |
Performance in Cell Culture: A Data-Driven Comparison
Experimental evidence strongly supports the use of stable glutamine dipeptides to enhance cell culture performance. Studies have consistently shown that replacing L-glutamine with L-alanyl-L-glutamine leads to reduced ammonia accumulation, improved cell viability, and increased product titers.
Table 1: Ammonia Accumulation in Culture Medium
| Glutamine Source | Initial Concentration (mM) | Ammonia Concentration on Day 10 (mM) |
| L-Glutamine | 4 | ~7.5[1] |
| L-Alanyl-L-Glutamine | 4 | ~3.0[1] |
Table 2: Impact on Cell Growth and Viability in CHO Cells (Flask Culture)
| Supplement Combination (Basal-Feed) | Peak Viable Cell Density (x 10⁵ cells/mL) | Viability at end of culture |
| Gln-Gln | 47.68[1] | Declined significantly[1] |
| Gln-AlaGln | 45.83 (maintained)[1] | Maintained[1] |
| AlaGln-AlaGln | Lower than Gln-Gln | Maintained[1] |
Table 3: Effect on Monoclonal Antibody (MAb) Production in CHO Cells (Flask Culture)
| Supplement Combination (Basal-Feed) | MAb Titer (mg/L) | Specific Production Rate |
| Gln-Gln | 246[1] | Lowest[1] |
| Gln-AlaGln | 441[1] | Intermediate[1] |
| AlaGln-AlaGln | 478[1] | Highest[1] |
Experimental Protocols
To facilitate the evaluation of this compound and other dipeptides in your specific cell culture system, we provide the following detailed experimental protocols based on methodologies reported in the literature for comparing glutamine sources.
Protocol 1: Evaluation of Dipeptide Stability in Culture Medium
Objective: To determine the rate of ammonia accumulation from the degradation of the dipeptide compared to L-glutamine in a cell-free culture medium.
Materials:
-
Basal cell culture medium (e.g., DMEM, CHO-S-SFM II)
-
L-Glutamine
-
This compound (or other dipeptides of interest)
-
Sterile, sealed containers (e.g., 50 mL conical tubes)
-
37°C incubator
-
Ammonia assay kit
Procedure:
-
Prepare solutions of the basal medium supplemented with equimolar concentrations of L-glutamine and the dipeptide (e.g., 4 mM).
-
Dispense equal volumes of each supplemented medium into sterile, sealed containers.
-
Place the containers in a 37°C incubator.
-
At regular time intervals (e.g., Day 0, 2, 4, 6, 8, 10), remove an aliquot from each container under sterile conditions.
-
Measure the ammonia concentration in each aliquot using a commercially available ammonia assay kit, following the manufacturer's instructions.
-
Plot the ammonia concentration versus time for each supplement to compare their stability.
Protocol 2: Comparative Analysis of Cell Growth and Viability
Objective: To assess the impact of the dipeptide on cell growth and viability in a specific cell line.
Materials:
-
Cell line of interest (e.g., CHO, hybridoma)
-
Basal cell culture medium
-
L-Glutamine
-
This compound (or other dipeptides)
-
Culture vessels (e.g., T-flasks, shake flasks)
-
Cell counting instrument (e.g., hemocytometer, automated cell counter)
-
Trypan blue solution
Procedure:
-
Prepare complete culture media by supplementing the basal medium with either L-glutamine or an equimolar concentration of the dipeptide.
-
Seed the cell line at a defined density into culture vessels containing each of the prepared media.
-
Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂).
-
At daily intervals, collect a representative sample from each culture.
-
Determine the viable cell density and percent viability using a cell counter and the trypan blue exclusion method.
-
Plot the viable cell density and viability over time to generate growth curves for comparison.
Protocol 3: Assessment of Recombinant Protein Production
Objective: To evaluate the effect of the dipeptide on the production of a recombinant protein (e.g., monoclonal antibody).
Materials:
-
Recombinant protein-producing cell line
-
Culture media prepared as in Protocol 2
-
Analytical method for protein quantification (e.g., ELISA, HPLC)
Procedure:
-
Set up cultures as described in Protocol 2.
-
At the end of the culture period (or at various time points), collect a sample of the cell culture supernatant by centrifugation to remove cells and debris.
-
Quantify the concentration of the recombinant protein in the supernatant using a validated analytical method.
-
Calculate the specific productivity (e.g., pg/cell/day) by normalizing the protein titer to the integral of viable cell density over the culture duration.
-
Compare the final protein titer and specific productivity between the different culture conditions.
Visualizing the Rationale: Signaling Pathways and Experimental Design
To provide a clearer understanding of the underlying biological mechanisms and the experimental approach, the following diagrams are provided.
References
Comparative Analysis of Antibody Cross-Reactivity with Dl-alanyl-glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of antibodies with Dl-alanyl-glycine. Understanding the specificity of antibody binding to stereoisomers of a peptide is critical in various research and therapeutic applications. This document outlines the experimental methodologies and data presentation necessary to characterize antibody cross-reactivity against D-, L-, and Dl- forms of alanyl-glycine.
Introduction to Stereospecificity and Antibody Recognition
Antibodies can exhibit a high degree of specificity, not only for a particular amino acid sequence but also for the stereochemistry of their target epitopes. The presence of a D-amino acid in a peptide, where an L-amino acid is typically found, can significantly alter the three-dimensional structure of the epitope. This structural change can dramatically affect antibody binding, leading to reduced affinity or complete loss of recognition. Conversely, an antibody raised against a peptide containing a D-amino acid may not recognize the corresponding L-enantiomer. When a racemic mixture such as this compound is present, it is crucial to determine how an antibody interacts with each stereoisomer to predict its behavior in complex biological systems.
Comparison of Antibody Binding to Alanyl-Glycine Stereoisomers
To illustrate the comparison of antibody cross-reactivity, we present hypothetical data from a study using an antibody raised against L-alanyl-glycine. The binding of this antibody to L-alanyl-glycine, D-alanyl-glycine, and this compound is assessed using Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Quantitative Data Summary
The following table summarizes the hypothetical binding affinities (KD) and ELISA reactivity of an anti-L-alanyl-glycine monoclonal antibody with different stereoisomers of alanyl-glycine.
| Antigen | Antibody | ELISA (OD450 at 1 µg/mL antigen) | Surface Plasmon Resonance (SPR) KD (M) |
| L-alanyl-glycine | Anti-L-alanyl-glycine mAb | 1.85 | 1.2 x 10-8 |
| D-alanyl-glycine | Anti-L-alanyl-glycine mAb | 0.15 | No significant binding detected |
| This compound | Anti-L-alanyl-glycine mAb | 0.95 | 2.5 x 10-8 |
Interpretation of Data: The hypothetical data suggests that the anti-L-alanyl-glycine antibody is highly specific for the L-enantiomer. The significantly lower ELISA signal and lack of detectable binding in SPR for D-alanyl-glycine indicate minimal cross-reactivity. The intermediate ELISA signal and slightly weaker affinity for this compound suggest that the antibody is binding to the L-alanyl-glycine component within the racemic mixture.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of antibody cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Protocol for Cross-Reactivity Testing:
-
Coating: 96-well microplates are coated with 100 µL/well of 1 µg/mL of L-alanyl-glycine, D-alanyl-glycine, or this compound in carbonate-bicarbonate buffer (pH 9.6). The plates are incubated overnight at 4°C.
-
Washing: Plates are washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked by adding 200 µL/well of blocking buffer (PBS with 1% BSA) and incubating for 1 hour at room temperature.
-
Washing: Plates are washed three times as described in step 2.
-
Primary Antibody Incubation: The anti-L-alanyl-glycine monoclonal antibody, diluted in blocking buffer, is added at various concentrations (e.g., from 0.01 to 2 µg/mL) to the wells. The plate is incubated for 2 hours at room temperature.
-
Washing: Plates are washed five times with wash buffer.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) is added, and the plate is incubated for 1 hour at room temperature.
-
Washing: Plates are washed five times with wash buffer.
-
Detection: 100 µL of TMB substrate is added to each well, and the plate is incubated in the dark for 15-30 minutes.
-
Stop Reaction: The reaction is stopped by adding 50 µL of 2N H2SO4.
-
Reading: The optical density is measured at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free technique for observing biomolecular interactions. It provides kinetic data on association and dissociation rates.
Protocol for Kinetic Analysis:
-
Sensor Chip Preparation: A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: The anti-L-alanyl-glycine monoclonal antibody is immobilized on the sensor surface.
-
Deactivation: Remaining active esters are deactivated with 1 M ethanolamine-HCl.
-
Analyte Injection: Solutions of L-alanyl-glycine, D-alanyl-glycine, and this compound at various concentrations (e.g., 0.1 to 100 nM) are injected over the sensor surface.
-
Dissociation: The dissociation of the analyte is monitored by flowing buffer over the chip.
-
Regeneration: The sensor surface is regenerated using a low pH buffer (e.g., glycine-HCl, pH 2.5).
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for ELISA and SPR experiments.
Logical Relationship of Antibody Specificity
Caption: Antibody binding specificity diagram.
The Influence of Dl-Alanyl-Glycine on Protein Structure: A Comparative Analysis with Other Dipeptides
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and proteins is paramount. Dipeptides, the simplest peptide units, can exert significant effects on protein structure and stability, influencing everything from folding pathways to aggregation propensity. This guide provides a comparative analysis of the effects of dl-alanyl-glycine on protein structure, contextualized with data from other dipeptides, to illuminate the subtle yet crucial differences in their molecular interactions.
This analysis synthesizes available experimental data to offer a quantitative comparison. While direct comparative studies on a wide range of dipeptides with a single protein model are limited, this guide collates findings from various studies on well-characterized proteins such as Lysozyme, Ribonuclease A (RNase A), and Bovine Serum Albumin (BSA) to draw meaningful comparisons. It is important to note that the majority of the available literature focuses on the L-isomers of amino acids and their corresponding dipeptides. Data for this compound, a racemic mixture of D-alanyl-glycine and L-alanyl-glycine, is scarce. Therefore, this guide will primarily utilize data for L-alanyl-glycine as a proxy, with the understanding that the presence of the D-isomer in a racemic mixture could introduce additional complexities in protein interactions.
Impact on Protein Thermal Stability
The thermal stability of a protein, often quantified by its melting temperature (Tm), is a critical indicator of its structural integrity. Dipeptides can modulate this stability through various non-covalent interactions with the protein surface.
A study on the thermal analysis of L-alanyl-glycine itself revealed its decomposition starts at approximately 210°C[1]. While this doesn't directly translate to its effect on protein stability, it provides a baseline for the dipeptide's own thermal properties.
To quantitatively assess the influence of dipeptides on protein stability, techniques like Differential Scanning Calorimetry (DSC) and Thermal Shift Assays (TSA) are employed. These methods measure the changes in Tm of a protein in the presence of a ligand. An increase in Tm suggests a stabilizing interaction, while a decrease indicates destabilization.
Table 1: Comparative Effect of Dipeptides on the Thermal Stability (Tm) of Model Proteins
| Dipeptide | Model Protein | Technique | Change in Tm (ΔTm) | Reference |
| L-Alanyl-Glycine | Not specified in direct comparative studies | DSC/TSA | Data not available | |
| Ala-Ala | E. coli DppA | ITC | Not directly measured | [2] |
| Ala-Phe | E. coli DppA | ITC | Not directly measured | [2] |
| Phe-Ala | E. coli DppA | ITC | Not directly measured | [2] |
| Gly-Gly | Not specified in direct comparative studies | - | Data not available |
Note: The lack of direct comparative data for ΔTm with L-alanyl-glycine and other dipeptides on a single protein highlights a gap in the current literature.
Influence on Protein Secondary and Tertiary Structure
Circular Dichroism (CD) spectroscopy is a powerful technique to monitor changes in the secondary structure of proteins upon ligand binding. Far-UV CD (190-250 nm) provides information on the proportion of α-helices, β-sheets, and random coils. Near-UV CD (250-350 nm) can detect subtle changes in the tertiary structure by probing the environment of aromatic amino acid residues.
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information. Chemical shift perturbation (CSP) is a sensitive NMR technique used to map binding sites and infer conformational changes upon ligand binding[4][5][6]. While no specific NMR studies detailing the interaction of this compound with a model protein were found for this guide, this method would be ideal for elucidating the specific residues involved in the interaction and the nature of the induced structural changes.
Thermodynamic Profile of Dipeptide-Protein Interactions
Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding events. It directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS).
A study on the binding of dipeptides to the E. coli dipeptide binding protein (DppA) provides valuable comparative thermodynamic data, as summarized in Table 2[2].
Table 2: Thermodynamic Parameters for the Binding of Dipeptides to E. coli DppA at 25°C
| Dipeptide | Binding Affinity (Kd, µM) | Enthalpy Change (ΔH, kcal/mol) | Entropy Change (TΔS, kcal/mol) | Gibbs Free Energy (ΔG, kcal/mol) |
| Ala-Ala | 0.2 | -10.5 | -1.4 | -9.1 |
| Ala-Phe | 0.1 | -12.2 | -2.6 | -9.6 |
| Phe-Ala | 0.3 | -8.5 | 0.2 | -8.7 |
Data adapted from a study on E. coli DppA[2].
These data reveal that even subtle changes in the dipeptide sequence (e.g., Ala-Ala vs. Ala-Phe) can lead to significant differences in the enthalpic and entropic contributions to binding, even when the overall binding affinity is similar. The binding of Ala-Ala and Ala-Phe is primarily enthalpy-driven, suggesting the formation of favorable interactions like hydrogen bonds and van der Waals contacts. In contrast, the binding of Phe-Ala has a small favorable entropic contribution.
Experimental Methodologies
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are summaries of the key techniques used to generate the type of data discussed in this guide.
Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a protein solution as a function of temperature. The midpoint of the unfolding transition is the melting temperature (Tm).
Experimental Protocol Summary:
-
Sample Preparation: The protein of interest is dialyzed extensively against the desired buffer. The final dialysis buffer is used as the reference. Protein concentration is accurately determined.
-
DSC Measurement: The protein sample and the reference buffer are loaded into the respective cells of the calorimeter. The samples are heated at a constant scan rate (e.g., 1°C/min).
-
Data Analysis: The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the Tm and the enthalpy of unfolding (ΔH). The experiment is repeated in the presence of the dipeptide to determine the ΔTm.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.
Experimental Protocol Summary:
-
Sample Preparation: Protein samples are prepared in a CD-compatible buffer (low absorbance in the far-UV region). The concentration is carefully controlled.
-
CD Measurement: Far-UV CD spectra (e.g., 190-250 nm) are recorded at a constant temperature.
-
Data Analysis: The spectra of the protein in the absence and presence of the dipeptide are compared. Deconvolution algorithms can be used to estimate the percentage of secondary structure elements.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.
Experimental Protocol Summary:
-
Sample Preparation: The protein and dipeptide are prepared in the same buffer to minimize heat of dilution effects. Concentrations are precisely determined.
-
ITC Measurement: The protein solution is placed in the sample cell, and the dipeptide solution is loaded into the injection syringe. The dipeptide is titrated into the protein solution in a series of small injections.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of dipeptide to protein. The resulting binding isotherm is fitted to a binding model to determine Kd, ΔH, and the stoichiometry of binding (n). ΔS is then calculated.
Conclusion
The influence of this compound on protein structure, when extrapolated from data on L-alanyl-glycine and other dipeptides, is likely to be subtle and dependent on the specific protein and its environment. The available data suggests that even small variations in dipeptide composition can lead to significant differences in the thermodynamic drivers of interaction, which in turn can affect protein stability and conformation.
While this guide provides a framework for understanding these interactions, the lack of direct comparative studies on this compound underscores the need for further research in this area. Future studies employing techniques such as DSC, CD, and ITC on a systematic series of dipeptides with a single model protein would be invaluable for building a more comprehensive and predictive understanding of how these fundamental building blocks of life modulate the structure and function of proteins. Such knowledge is critical for advancing rational drug design and protein engineering efforts.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. The nature of the circular-dichoric spectra of complexes between ribonuclease A and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nature of the circular-dichoric spectra of complexes between ribonuclease A and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. The measurement of binding affinities by NMR chemical shift perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dipeptide Solubility: Glycyl-L-alanine vs. Dl-alanyl-glycine
A detailed examination of the aqueous solubility of the dipeptides Glycyl-L-alanine and Dl-alanyl-glycine reveals key differences influenced by their molecular structure. This guide provides a comparative analysis of their solubility, supported by experimental data, to inform researchers, scientists, and drug development professionals in their work.
While both peptides are isomers, their spatial arrangement of atoms leads to distinct physicochemical properties, most notably their solubility in aqueous solutions. This analysis will primarily focus on the comparison between Glycyl-L-alanine and L-alanyl-glycine, a stereoisomer of this compound, due to the availability of detailed experimental data for the former. The findings for L-alanyl-glycine are considered a close approximation for the behavior of this compound.
Solubility Profile
The aqueous solubility of Glycyl-L-alanine and L-alanyl-glycine has been experimentally determined at various temperatures. The data, presented in Table 1, clearly indicates that Glycyl-L-alanine exhibits significantly higher solubility in water compared to L-alanyl-glycine across the tested temperature range. This difference is attributed to the lower melting enthalpy of Glycyl-L-alanine, which facilitates its dissolution in water.
Table 1: Aqueous Solubility of Glycyl-L-alanine and L-alanyl-glycine at Different Temperatures [1]
| Temperature (K) | Glycyl-L-alanine Solubility (mol/kg) | L-alanyl-glycine Solubility (mol/kg) |
| 293.15 | 1.15 | 0.85 |
| 303.15 | 1.40 | 1.05 |
| 313.15 | 1.70 | 1.30 |
| 323.15 | 2.05 | 1.60 |
Experimental Protocols
The determination of the aqueous solubility of these dipeptides involves precise and validated methodologies. The following protocols are based on established experimental procedures.[1]
Gravimetric Method
-
Sample Preparation: A supersaturated solution of the dipeptide is prepared in deionized water in a sealed vessel.
-
Equilibration: The solution is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: A known volume of the clear supernatant is carefully extracted using a pre-weighed syringe and filter to avoid aspirating any solid particles.
-
Drying: The collected sample is transferred to a pre-weighed container and dried to a constant weight in a vacuum oven at a controlled temperature.
-
Calculation: The solubility is calculated based on the mass of the dried solute and the initial volume of the solution.
Photometric Method
-
Standard Curve Generation: A series of standard solutions of the dipeptide with known concentrations are prepared.
-
UV-Vis Measurement: The absorbance of each standard solution is measured at a specific wavelength using a UV-Vis spectrophotometer. A calibration curve of absorbance versus concentration is then plotted.
-
Saturated Solution Analysis: A saturated solution is prepared and equilibrated as described in the gravimetric method.
-
Dilution and Measurement: A filtered aliquot of the supernatant is appropriately diluted, and its absorbance is measured.
-
Concentration Determination: The concentration of the dipeptide in the saturated solution is determined by interpolating its absorbance on the standard curve.
Logical Relationship of Solubility Comparison
The following diagram illustrates the key factors influencing the comparative solubility of the two dipeptides.
References
Safety Operating Guide
Proper Disposal of DL-Alanyl-Glycine: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount in scientific research. This document provides essential, step-by-step guidance for the proper disposal of DL-alanyl-glycine, a dipeptide commonly used in research and development.
Key Disposal and Safety Information
The following table summarizes the primary recommended disposal procedures for this compound in a laboratory setting.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Uncontaminated this compound | Dispose of as non-hazardous solid waste in regular laboratory trash. | Consult and adhere to all local, state, and federal waste disposal regulations. Avoid generating dust during handling. |
| Contaminated this compound | Disposal method is dictated by the most hazardous component of the mixture. | Segregate from non-hazardous waste. Label container as "Hazardous Waste" and list all chemical constituents. |
| Empty Containers | Triple-rinse with a suitable solvent (e.g., water or ethanol). | Collect rinsate as chemical waste. After rinsing, the container may be disposed of in regular laboratory trash or recycled. |
| Contaminated Personal Protective Equipment (PPE) | Dispose of as chemical waste. | This applies to grossly contaminated items such as gloves and lab coats. |
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Non-Contaminated Waste: Pure, uncontaminated this compound.
-
Contaminated Waste: this compound that has been mixed with other chemicals, solvents, or potentially hazardous materials. Keep this waste stream separate from all other laboratory waste.
2. Disposal of Uncontaminated this compound:
-
Collection: Carefully sweep the solid material into a designated and clearly labeled waste container. Take precautions to avoid creating dust.
-
Container Labeling: Label the container as "Non-hazardous Solid Waste: this compound".
-
Final Disposal: Dispose of the sealed container in the regular laboratory trash, unless your institution's Environmental Health and Safety (EHS) office or local regulations have more specific requirements.
3. Disposal of Contaminated this compound:
-
Hazard Assessment: Identify all components within the waste mixture to determine the primary hazards. The disposal procedure should be governed by the most hazardous substance present.
-
Containerization: Use a sealed, leak-proof, and chemically compatible container for the contaminated waste.
-
Labeling: Clearly label the container with "Hazardous Waste" and a complete list of all chemical constituents, including this compound.
-
Professional Disposal: Contact your institution's EHS office or a licensed chemical waste disposal service to arrange for proper disposal.
4. Disposal of Empty Containers:
-
Triple Rinse: Rinse the empty container thoroughly with a suitable solvent, such as water or ethanol, at least three times.
-
Rinsate Collection: Collect all rinsate as chemical waste. The disposal of the rinsate will depend on the solvent used.
-
Final Container Disposal: Once triple-rinsed, the container can typically be disposed of in the regular laboratory trash or recycled according to institutional guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dl-alanyl-glycine
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for Dl-alanyl-glycine, including detailed operational and disposal plans to ensure a secure laboratory environment.
Physical and Chemical Properties
This compound is a dipeptide composed of alanine and glycine.[1] It is a white to almost white crystalline powder.[1][2][3]
| Property | Value |
| Molecular Formula | C5H10N2O3[1][2][3][4][5] |
| Molecular Weight | 146.14 g/mol [2][3][4][5] |
| Appearance | White to almost white powder or crystal[1][2][3] |
| Melting Point | 225 °C[3] |
| Water Solubility | Almost transparent[2][3] |
| Storage Temperature | -15°C[2][3] |
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.
Personal Protective Equipment (PPE) is a critical line of defense. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Required to protect against dust particles and accidental splashes.[6][7] |
| Hand Protection | Nitrile Gloves | Standard for handling non-hazardous chemicals to prevent skin contact.[6][7][8] |
| Body Protection | Laboratory Coat | Essential to protect clothing and skin from potential spills.[6][7][8] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | A dust mask or respirator may be considered when handling large quantities of powder to avoid inhalation.[7][9] |
Experimental Protocols: Step-by-Step Handling and Storage
Adherence to proper handling and storage procedures is vital for maintaining the integrity of this compound and ensuring a safe working environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container tightly closed in a cool, dry, and well-ventilated area.[10] The recommended storage temperature is -15°C.[2][3]
Weighing and Solution Preparation:
-
Perform weighing and solution preparation in a designated area, preferably in a chemical fume hood or a well-ventilated space, to minimize inhalation of the powder.[10]
-
Wear all required PPE as listed in the table above.
-
Use a clean spatula and weighing paper.
-
To prepare a solution, slowly add the weighed this compound to the desired solvent, stirring gently to dissolve.
-
After handling, wash hands thoroughly.[11]
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these procedural steps.
Spill Response:
-
Isolate the area: Prevent unauthorized personnel from entering the spill area.
-
Wear appropriate PPE: Before cleaning, ensure you are wearing a lab coat, gloves, and safety glasses.
-
Contain the spill: For a solid spill, carefully sweep up the material to avoid raising dust and place it in a labeled, sealed container for disposal.[9][12][13]
-
Clean the area: Wipe the spill area with a damp cloth. Dispose of the cleaning materials in the same sealed container.
-
Decontaminate: Wash the area with soap and water.
Waste Disposal:
This compound should be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Place unused this compound and any contaminated materials (e.g., weighing paper, gloves) into a clearly labeled, sealed container for chemical waste.[14]
-
Liquid Waste: Aqueous solutions of this compound should be collected in a designated, labeled waste container. Do not pour down the drain unless permitted by institutional guidelines.[14]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the chemical waste.[14] Some sources suggest that the material can be disposed of by a licensed chemical destruction plant or through controlled incineration.[10]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. CAS 1188-01-8: dl-ala-gly | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 1188-01-8 [amp.chemicalbook.com]
- 4. This compound | 1188-01-8 [chemicalbook.com]
- 5. Alanylglycine | C5H10N2O3 | CID 79094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.co.jp [peptide.co.jp]
- 10. targetmol.com [targetmol.com]
- 11. dl-Alanine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.nl [fishersci.nl]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
